molecular formula C12H10N2O5 B1503991 Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate CAS No. 885273-53-0

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Cat. No.: B1503991
CAS No.: 885273-53-0
M. Wt: 262.22 g/mol
InChI Key: HAUUYXMEVVDDBB-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (CAS 885273-53-0) is a high-purity, multifunctional indole derivative supplied for research and development use only. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. Its molecular formula is C 12 H 10 N 2 O 5 with a molecular weight of 262.22 g/mol. A significant application of this compound is its role as a key precursor in the design and synthesis of indole-2-carboxylic acid derivatives investigated as novel HIV-1 integrase strand transfer inhibitors (INSTIs) . Research indicates that the indole-2-carboxylic acid scaffold can chelate with the two Mg 2+ ions within the active site of HIV-1 integrase, a critical enzyme for viral replication . The strategic formyl group at the C3 position allows for further structural elaboration to optimize interactions with the enzyme's hydrophobic cavity and viral DNA, enabling researchers to enhance inhibitory potency . One optimized derivative, compound 17a , demonstrated marked integrase inhibition with an IC 50 value of 3.11 µM, underscoring the promise of this chemical scaffold in antiviral drug discovery . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. All information is provided for scientific reference only.

Properties

IUPAC Name

ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-19-12(16)11-8(6-15)7-4-3-5-9(14(17)18)10(7)13-11/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUUYXMEVVDDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696341
Record name Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate
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Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-53-0
Record name Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=885273-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate
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Foundational & Exploratory

Chemical properties of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

This guide provides a comprehensive technical overview of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, a highly functionalized indole derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical characteristics, reactivity, and its significant potential as a versatile scaffold in the development of novel therapeutic agents and advanced materials.

Introduction: A Scaffold of Strategic Importance

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a synthetic heterocyclic compound built upon the privileged indole core, a structure prevalent in a vast number of pharmaceuticals and biologically active natural products. The strategic placement of three key functional groups—an ethyl ester at C2, a formyl group at C3, and a nitro group at C7—imbues this molecule with a unique and highly tunable chemical reactivity profile.

The electron-withdrawing nature of the nitro and ester groups significantly modulates the electron density of the indole ring system, while the aldehyde functionality serves as a critical handle for a wide array of subsequent chemical transformations. Consequently, this compound is not typically an end-product but rather a high-value intermediate for constructing more complex molecular architectures. Its derivatives are explored in medicinal chemistry for developing new therapeutic agents and in materials science for creating novel organic electronics and fluorescent probes.[1][2]

Synthesis and Mechanistic Insight

The most logical and efficient synthesis of the title compound involves the formylation of a pre-functionalized indole precursor, Ethyl 7-nitro-1H-indole-2-carboxylate. The Vilsmeier-Haack reaction is the premier method for introducing a formyl group onto the electron-rich C3 position of the indole nucleus.[3]

Synthetic Pathway: Vilsmeier-Haack Formylation

The reaction proceeds by first activating N,N-dimethylformamide (DMF) with a halogenating agent, typically phosphorus oxychloride (POCl₃), to generate the electrophilic Vilsmeier reagent (a chloroiminium salt).[3][4] This reagent is then attacked by the nucleophilic C3 position of the indole ring. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Indole_Substrate Ethyl 7-nitro-1H-indole- 2-carboxylate Indole_Substrate->Iminium_Intermediate + Vilsmeier Reagent Final_Product Ethyl 3-formyl-7-nitro-1H- indole-2-carboxylate Iminium_Intermediate->Final_Product + H₂O (Workup)

Caption: Vilsmeier-Haack reaction workflow for indole formylation.

Experimental Protocol: Synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Causality: This protocol is designed for maximal control and yield. The initial cooling is critical to manage the exothermic formation of the Vilsmeier reagent, preventing degradation. The dropwise addition of the indole substrate maintains a low concentration to avoid side reactions. The final hydrolysis with a basic solution neutralizes the acidic reaction mixture and facilitates the conversion of the iminium salt to the aldehyde.

  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. Stir the resulting mixture at 0°C for 30 minutes until a pale-yellow salt precipitates.

  • Substrate Addition: Dissolve Ethyl 7-nitro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent slurry at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Hydrolysis and Workup: Cool the reaction mixture back to 0°C and carefully pour it onto crushed ice. Add a 2M aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH 9-10) to hydrolyze the intermediate.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent system, such as ethanol/water, to obtain the pure Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate.

Physicochemical and Spectroscopic Profile

Physicochemical Properties
PropertyValueSource/Method
Molecular Formula C₁₂H₁₀N₂O₅Calculated
Molecular Weight 262.22 g/mol Calculated
Appearance Expected to be a yellow or off-white solidAnalogy
Solubility Soluble in DMF, DMSO, Acetone; Sparingly soluble in Ethanol; Insoluble in WaterAnalogy
Melting Point >200 °C (Predicted)Analogy
Predicted Spectroscopic Data

The presence of multiple electron-withdrawing groups results in a downfield shift for most proton and carbon signals compared to an unsubstituted indole.

SpectroscopyExpected Features
¹H NMR (DMSO-d₆)δ 12.5-13.0 (s, 1H, NH); δ 10.2 (s, 1H, CHO); δ 8.0-8.5 (m, 3H, Ar-H); δ 4.4 (q, 2H, OCH₂CH₃); δ 1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (DMSO-d₆)δ 188-190 (CHO); δ 160-162 (C=O, ester); δ 115-140 (Ar-C); δ 62 (OCH₂); δ 14 (CH₃)
IR (KBr, cm⁻¹)~3300 (N-H stretch); ~1720 (C=O stretch, ester); ~1670 (C=O stretch, aldehyde); ~1520 & ~1340 (N-O asymmetric & symmetric stretch)
Mass Spec (EI)m/z (%) : 262 ([M]⁺), 217 ([M-OEt]⁺), 189 ([M-CO₂Et]⁺)

Chemical Reactivity and Synthetic Utility

The title compound is a versatile platform for synthetic diversification, with each functional group offering a distinct avenue for reaction.

G cluster_nitro Nitro Group Reactions cluster_formyl Formyl Group Reactions cluster_ester Ester Group Reactions Core Ethyl 3-formyl-7-nitro- 1H-indole-2-carboxylate Amino 7-Amino Derivative Core->Amino Reduction (e.g., SnCl₂/HCl) Alcohol 3-Hydroxymethyl Derivative Core->Alcohol Reduction (e.g., NaBH₄) Acid Indole-3-carboxylic Acid Core->Acid Oxidation (e.g., KMnO₄) Alkene Knoevenagel/Wittig Products (e.g., Aplysinopsin Analogues) Core->Alkene Condensation (Active Methylene Cmpds) CarboxylicAcid Indole-2-carboxylic Acid Core->CarboxylicAcid Hydrolysis (e.g., LiOH) Hydrazide Indole-2-carbohydrazide Core->Hydrazide Hydrazinolysis (e.g., N₂H₄)

Caption: Key synthetic transformations of the title compound.

  • Reactions at the Formyl Group: The aldehyde is a prime site for C-C bond formation. It readily undergoes Knoevenagel condensations with active methylene compounds (like malononitrile or rhodanine) and Wittig reactions to yield vinyl-indoles.[5] These reactions are fundamental for building complex side chains and constructing larger heterocyclic systems, such as aplysinopsin analogues.[5]

  • Reactions at the Nitro Group: The aromatic nitro group is readily reduced to a primary amine (7-aminoindole derivative) using standard conditions like SnCl₂/HCl, catalytic hydrogenation (H₂/Pd-C), or sodium dithionite. This transformation is pivotal as the resulting aniline functionality opens up a new set of reactions: diazotization, amide coupling, and sulfonamide formation, dramatically expanding the synthetic possibilities.

  • Reactions at the Ester Group: The ethyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to the corresponding carboxylic acid. This acid can then participate in amide bond formation or serve as a directing group. Alternatively, treatment with hydrazine hydrate converts the ester into a carbohydrazide, a key intermediate for synthesizing various heterocycles like pyrazoles, oxadiazoles, and triazines.[7][8]

Applications in Research and Drug Development

The true value of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate lies in its role as a molecular scaffold for generating libraries of diverse compounds for biological screening.

  • Medicinal Chemistry: The 7-nitroindole core is a recognized pharmacophore. For instance, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been synthesized and evaluated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes.[9] The title compound provides a direct route to analogues of these inhibitors. The reduction of the nitro group to an amine allows for the introduction of pharmacophoric elements that can interact with specific biological targets.

  • Probe Development and Materials Science: 7-Nitroindole itself is used in the development of fluorescent probes for imaging biological processes.[1] The extended conjugation and functional handles of the title compound make it an attractive starting point for creating more sophisticated molecular sensors and organic electronic materials.[1]

Conclusion

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a synthetically powerful and strategically important intermediate. Its well-defined reactivity, stemming from three distinct and orthogonally addressable functional groups, provides chemists with a robust platform for molecular innovation. From constructing complex drug candidates targeting metabolic diseases to designing novel materials with unique photophysical properties, this compound represents a cornerstone building block for advancing multiple fields of chemical and biological research.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21–33.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7...).
  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
  • PubChem. (n.d.). ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate.
  • ResearchGate. (n.d.). Synthesis of 2-Halo-3-Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
  • Chem-Impex. (n.d.). 7-Nitroindole.
  • Jakše, R., et al. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419.
  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
  • ACS Publications. (n.d.). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. Journal of the American Chemical Society.
  • PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate.
  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • MySkinRecipes. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate.
  • Google Patents. (n.d.). JP2001019671A - Method for producing 7-nitroindoles.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
  • PubMed. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino.

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-formyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Comprehensive searches of available scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate . This suggests that while the compound may have been synthesized, its full characterization has not been published in the accessible domain.

However, detailed spectroscopic data is available for the closely related structural analogue, Ethyl 3-formyl-1H-indole-2-carboxylate . This guide will provide an in-depth analysis of this parent compound, offering valuable insights that can be extrapolated to its nitro-substituted derivative. The principles and methodologies described herein are directly applicable to the characterization of a wide range of substituted indole-2-carboxylates.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The strategic placement of functional groups on the indole ring allows for the fine-tuning of a molecule's pharmacological properties. Ethyl 3-formyl-1H-indole-2-carboxylate serves as a versatile synthetic intermediate, with the formyl and ester moieties providing reactive handles for further chemical transformations. Understanding its spectroscopic signature is fundamental to confirming its identity and purity, which are critical prerequisites for its use in drug development and chemical biology research.

This guide provides a detailed examination of the key spectroscopic data used to characterize Ethyl 3-formyl-1H-indole-2-carboxylate, offering expert interpretation of the expected spectral features.

Molecular Structure and Spectroscopic Correlation

The structural features of Ethyl 3-formyl-1H-indole-2-carboxylate give rise to a distinct spectroscopic fingerprint. The following diagram illustrates the molecule's structure with key atoms numbered for reference in the subsequent spectral analysis.

Caption: Molecular structure of Ethyl 3-formyl-1H-indole-2-carboxylate.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for Ethyl 3-formyl-1H-indole-2-carboxylate based on published information for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The presence of the N-H, C=O (ester and aldehyde), and aromatic C-H and C=C bonds will generate characteristic absorption bands.

Wavenumber (cm⁻¹)Functional GroupInterpretation
~3300N-H StretchA moderately broad peak indicative of the indole N-H group.
1723C=O Stretch (Ester)A strong absorption corresponding to the carbonyl of the ethyl ester group at the C2 position.
1635C=O Stretch (Aldehyde)A strong absorption for the formyl group at the C3 position, typically at a lower wavenumber than the ester due to conjugation with the indole ring.
1576, 1533C=C Stretch (Aromatic)Peaks associated with the carbon-carbon stretching vibrations within the indole ring system.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of Ethyl 3-formyl-1H-indole-2-carboxylate is expected to show distinct signals for the indole N-H, the aromatic protons, the aldehyde proton, and the ethyl ester protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
12.80s1HNH A downfield singlet corresponding to the acidic proton of the indole nitrogen. Its chemical shift can be variable and it may be broadened.
10.55s1HCH OA sharp singlet in the far downfield region, characteristic of an aldehyde proton.
8.23d1HH-4A doublet for the proton at the C4 position, deshielded by the anisotropic effect of the adjacent benzene ring and the electron-withdrawing nitro group (if present).
7.78d1HH-7A doublet for the proton at the C7 position.
7.56t1HH-6A triplet arising from the proton at the C6 position, coupled to H-5 and H-7.
7.32t1HH-5A triplet for the proton at the C5 position, coupled to H-4 and H-6.
4.45q2HO-CH₂ -CH₃A quartet for the methylene protons of the ethyl ester, coupled to the adjacent methyl protons.
1.42t3HO-CH₂-CH₃ A triplet for the terminal methyl protons of the ethyl ester group, coupled to the methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentInterpretation
188.4C HOThe downfield signal of the aldehyde carbonyl carbon.
161.0C O₂EtThe signal for the ester carbonyl carbon.
136.6C-7aA quaternary carbon at the fusion of the two rings.
133.5C-2The carbon bearing the ethyl carboxylate group.
126.7C-4Aromatic methine carbon.
125.6C-6Aromatic methine carbon.
124.3C-5Aromatic methine carbon.
123.2C-3aA quaternary carbon at the fusion of the two rings.
119.3C-3The carbon to which the formyl group is attached.
114.0C-7Aromatic methine carbon.
62.2O-CH₂ -CH₃The methylene carbon of the ethyl ester.
14.8O-CH₂-CH₃ The methyl carbon of the ethyl ester.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. For Ethyl 3-formyl-1H-indole-2-carboxylate, the expected molecular weight is 217.22 g/mol .

m/zInterpretation
217[M]⁺
HRMS (EI)Calculated: 217.0744, Found: 217.0744

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for an indole derivative like Ethyl 3-formyl-1H-indole-2-carboxylate.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

  • Ethyl 3-formyl-1H-indole-2-carboxylate sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth correctly.

    • Place the sample into the NMR magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Use a 30° or 45° pulse angle to ensure quantitative integration if needed, with a sufficient relaxation delay (e.g., 5 seconds).

    • Acquire a suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive than ¹H.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the peak positions, multiplicities, and integrals to assign the structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound.

General Workflow for Spectroscopic Characterization synthesis Synthesis & Purification of Compound ir IR Spectroscopy synthesis->ir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Connectivity & Environment ms Mass Spectrometry (HRMS) synthesis->ms Molecular Weight & Formula data_analysis Integrated Data Analysis ir->data_analysis nmr->data_analysis ms->data_analysis structure_confirmation Structure Confirmation & Purity Assessment data_analysis->structure_confirmation

Caption: A streamlined workflow for the characterization of a novel chemical entity.

Conclusion

The spectroscopic characterization of Ethyl 3-formyl-1H-indole-2-carboxylate provides a clear and unambiguous confirmation of its chemical structure. The combination of IR, NMR (¹H and ¹³C), and mass spectrometry offers a holistic view of the molecule, from its constituent functional groups to its precise molecular weight and the connectivity of its atoms. This foundational dataset is essential for any researcher utilizing this compound in further synthetic applications or biological studies, ensuring the integrity and reproducibility of their work. While the data for the 7-nitro derivative remains elusive in the public domain, the analysis of the parent compound presented here establishes a robust framework for its eventual characterization.

References

  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]

Sources

CAS number for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

This guide provides a comprehensive overview of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule, this document synthesizes information from related structures and established chemical principles to offer a robust technical resource for researchers and scientists. The CAS number for this compound is 885273-53-0[1][2].

Introduction: A Scaffold of Potential

The indole nucleus is a cornerstone in pharmaceutical chemistry, forming the structural basis for a wide array of biologically active compounds[3]. Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a multi-functionalized indole derivative. The strategic placement of its functional groups—an ethyl ester at C-2, a formyl group at C-3, and a nitro group at C-7—makes it a highly versatile intermediate for the synthesis of more complex molecules.

  • The 7-nitroindole core is a known pharmacophore. For instance, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase, a target for anti-diabetic drugs[4][5]. The nitro group can also be a precursor to an amino group, opening pathways to a different set of derivatives.

  • The 3-formylindole moiety is a classic building block in organic synthesis. The aldehyde functionality is a gateway to numerous chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems[3][6][7].

This guide will detail the logical synthesis, expected physicochemical properties, and potential applications of this promising, yet under-documented, compound.

Physicochemical and Structural Data

PropertyValueSource
CAS Number 885273-53-0Echemi[1][2]
Molecular Formula C₁₂H₁₀N₂O₅Calculated
Molecular Weight 262.22 g/mol Calculated
IUPAC Name Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylateN/A
Appearance Expected to be a yellow or brown solidInferred from related nitroaromatic compounds[8]

Proposed Synthetic Pathway

A logical and efficient synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate can be envisioned in a two-step process starting from the commercially available 2-nitroaniline.

SynthesisWorkflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: C-3 Formylation A 2-Nitroaniline C Ethylpyruvate o-nitrophenylhydrazone A->C Diazotization, then coupling with B Ethyl 2-methyl-3-oxobutanoate D Ethyl 7-nitro-1H-indole-2-carboxylate C->D Cyclization (Polyphosphoric Acid) E Ethyl 7-nitro-1H-indole-2-carboxylate F Target Compound: Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate E->F Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

This precursor can be synthesized via the Fischer indole synthesis, a reliable method for creating the indole ring system.

Protocol:

  • Diazotization of 2-nitroaniline: 2-nitroaniline is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Coupling: The diazonium salt is then coupled with a β-ketoester, such as ethyl 2-methyl-3-oxobutanoate, under basic conditions to form an ethylpyruvate o-nitrophenylhydrazone intermediate[9].

  • Cyclization: The resulting hydrazone is cyclized in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), with heating (e.g., 80 °C) to yield Ethyl 7-nitro-1H-indole-2-carboxylate[9].

Step 2: Formylation of Ethyl 7-nitro-1H-indole-2-carboxylate

The C-3 position of the indole ring is electron-rich and susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group at this position[1][10].

Protocol (Vilsmeier-Haack Reaction):

  • Reagent Preparation: In a fume hood, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. This forms the Vilsmeier reagent, a chloroiminium salt, which is the active electrophile[1][10][11].

  • Reaction: Dissolve the Ethyl 7-nitro-1H-indole-2-carboxylate from Step 1 in a suitable solvent (e.g., DMF or a chlorinated solvent). Add the pre-formed Vilsmeier reagent to this solution and allow the reaction to proceed, potentially with gentle heating.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by pouring it into ice-cold water or a basic solution (e.g., sodium bicarbonate).

  • Isolation: The product, Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Vilsmeier-Haack Reaction Mechanism

The mechanism involves the formation of the electrophilic Vilsmeier reagent, followed by electrophilic attack on the indole ring and subsequent hydrolysis.

VilsmeierMechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole Ethyl 7-nitro-1H- indole-2-carboxylate Iminium Iminium Intermediate Indole->Iminium + Vilsmeier Reagent Product Final Aldehyde (after hydrolysis) Iminium->Product Hydrolysis (H₂O)

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is strategically designed, commencing with readily available starting materials and employing robust, well-established chemical transformations. This document will elucidate the rationale behind the chosen synthetic route, detail the experimental protocols, and provide mechanistic insights into the key reaction steps.

Strategic Approach to Synthesis

The synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is most efficiently achieved through a multi-step process that first constructs the core 7-nitroindole-2-carboxylate scaffold, followed by the introduction of the formyl group at the C3 position. The chosen pathway leverages the Fischer indole synthesis, a reliable and versatile method for forming the indole ring system.

The overall synthetic strategy can be visualized as follows:

Synthesis_Workflow cluster_0 Part 1: Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate cluster_1 Part 2: Formylation A 2-Nitroaniline B Diazotization (NaNO₂, HCl) A->B C 2-Nitrophenyl diazonium chloride B->C E Japp-Klingemann Reaction C->E D Ethyl 2-methyl-3-oxobutanoate D->E F Ethyl 2-(2-(2-nitrophenyl)hydrazono)-3-oxobutanoate E->F G Fischer Indole Synthesis (Polyphosphoric Acid) F->G H Ethyl 7-nitro-1H-indole-2-carboxylate G->H I Ethyl 7-nitro-1H-indole-2-carboxylate J Vilsmeier-Haack Reaction (DMF, POCl₃) I->J K Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate J->K

Caption: Overall synthetic workflow for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate.

Part 1: Core Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate via Fischer Indole Synthesis

The initial phase of the synthesis focuses on constructing the foundational 7-nitro-substituted indole ring with the ethyl carboxylate at the C2 position. The Fischer indole synthesis is the cornerstone of this stage, providing a reliable method for cyclization.[1]

Starting Materials

The primary starting materials for this stage are selected for their commercial availability and chemical suitability for the intended transformations.

Starting MaterialStructureRationale for Selection
2-Nitroaniline Provides the benzene ring with the pre-installed nitro group at the desired position relative to the amine, which will become the N1 of the indole.
Ethyl 2-methyl-3-oxobutanoate A β-ketoester that serves as the ketone component in the Fischer indole synthesis, ultimately forming the pyrrole ring of the indole and providing the C2-carboxylate and a methyl group that is eliminated.
Sodium Nitrite (NaNO₂) NaNO₂A standard reagent for the diazotization of primary aromatic amines.
Hydrochloric Acid (HCl) HClUsed to form the amine salt and as the acidic medium for diazotization.
Polyphosphoric Acid (PPA) (HPO₃)nA strong acid and dehydrating agent that effectively catalyzes the cyclization step of the Fischer indole synthesis.[2]
Experimental Protocol

Step 1: Diazotization of 2-Nitroaniline

  • In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, a suspension of 2-nitroaniline (1.0 eq) is made in a mixture of water and concentrated hydrochloric acid.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the suspension while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 2-nitrophenyldiazonium chloride solution.

Causality: The diazotization of 2-nitroaniline is a critical first step to activate the aromatic amine for subsequent coupling. The low temperature is essential to prevent the decomposition of the unstable diazonium salt.

Step 2: Japp-Klingemann Reaction to Form the Hydrazone

  • In a separate flask, ethyl 2-methyl-3-oxobutanoate (1.0 eq) is dissolved in ethanol.

  • The solution is cooled to 0-5 °C, and a solution of sodium acetate in water is added to act as a buffer.

  • The freshly prepared 2-nitrophenyldiazonium chloride solution is then added slowly to the β-ketoester solution.

  • A yellow precipitate of the hydrazone, ethyl 2-(2-(2-nitrophenyl)hydrazono)-3-oxobutanoate, forms and is stirred for 1-2 hours.

  • The solid is collected by filtration, washed with water, and dried.

Causality: The Japp-Klingemann reaction is a specific application of diazonium coupling where the azo intermediate undergoes in-situ rearrangement to the more stable hydrazone.[3] This provides the direct precursor for the Fischer indole synthesis.

Step 3: Fischer Indole Synthesis for Cyclization

  • The dried hydrazone (1.0 eq) is added portion-wise to pre-heated polyphosphoric acid (PPA) at 70-80 °C with vigorous stirring.

  • The reaction mixture is maintained at this temperature for 2-3 hours, during which the color typically darkens.

  • The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Upon completion, the hot reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid is filtered, washed with water until the filtrate is neutral, and then dried.

  • The crude product, Ethyl 7-nitro-1H-indole-2-carboxylate, can be purified by recrystallization from ethanol.[2][4]

Causality: Polyphosphoric acid acts as a powerful catalyst for the[2][2]-sigmatropic rearrangement of the hydrazone to an enamine intermediate, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[5]

Fischer_Indole_Mechanism start Hydrazone step1 Tautomerization start->step1 enamine Ene-hydrazine step1->enamine step2 [3,3]-Sigmatropic Rearrangement enamine->step2 diimine Di-imine Intermediate step2->diimine step3 Cyclization diimine->step3 aminal Aminal Intermediate step3->aminal step4 Elimination of NH₃ and Aromatization aminal->step4 indole Indole Product step4->indole

Sources

An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Ethyl 7-Nitroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the Vilsmeier-Haack formylation of ethyl 7-nitroindole-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and functionalization of complex heterocyclic scaffolds. This document delves into the mechanistic underpinnings, practical experimental protocols, and critical analysis of this specific transformation.

Introduction: The Strategic Importance of Indole Formylation

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole ring is a critical step in the development of new therapeutic agents. The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds, including indoles.[2][3][4] This formylation typically occurs at the C3 position of the indole, which possesses the highest electron density.[5][6] The resulting indole-3-carboxaldehydes are versatile intermediates for the synthesis of a wide array of more complex molecules.[4]

This guide focuses on a challenging substrate: ethyl 7-nitroindole-2-carboxylate. The presence of two electron-withdrawing groups (EWGs)—a nitro group at the 7-position and a carboxylate at the 2-position—significantly deactivates the indole ring towards electrophilic aromatic substitution.[7] Understanding the interplay of these electronic effects is paramount for successfully executing the Vilsmeier-Haack formylation on this substrate.

Mechanistic Deep Dive: Navigating Electronic Deactivation

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic substrate.[8][9]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[9][10][11]

  • Electrophilic Aromatic Substitution: The electron-rich indole ring then acts as a nucleophile, attacking the Vilsmeier reagent.[3][10] This is followed by the elimination of a chloride ion to form an iminium intermediate.[11] Subsequent hydrolysis during aqueous work-up yields the final aldehyde product.[2][10]

The presence of the 7-nitro and 2-carboxylate groups on the indole ring presents a significant challenge. Electron-withdrawing groups decrease the electron density of the indole ring, thereby reducing its nucleophilicity and reactivity towards electrophiles.[7][12] However, the C3 position of indole remains the most nucleophilic site, even in the presence of deactivating groups. Therefore, the formylation is still expected to be regioselective for the C3 position.

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Indole Ethyl 7-Nitroindole- 2-carboxylate Indole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Ethyl 3-Formyl-7-nitroindole- 2-carboxylate Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is adapted from established procedures for the formylation of substituted indoles and has been optimized for the specific substrate, ethyl 7-nitroindole-2-carboxylate.[13]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
Ethyl 7-nitroindole-2-carboxylateC₁₁H₈N₂O₄236.19>98%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous
Phosphorus oxychloride (POCl₃)POCl₃153.33>99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--
Anhydrous Sodium SulfateNa₂SO₄142.04-
Ethyl AcetateC₄H₈O₂88.11ACS Grade
HexanesC₆H₁₄-ACS Grade

Experimental Workflow Diagram:

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent: Cool DMF to 0°C, add POCl₃ dropwise start->reagent_prep substrate_add Add Ethyl 7-nitroindole-2-carboxylate in DCM to the Vilsmeier reagent reagent_prep->substrate_add reaction Stir at room temperature for 16h substrate_add->reaction quench Quench with ice-cold saturated NaHCO₃ solution reaction->quench extraction Extract with Ethyl Acetate (3x) quench->extraction drying Dry organic layer over Na₂SO₄ extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography (Hexanes:Ethyl Acetate) concentration->purification product Obtain Ethyl 3-formyl-7-nitroindole- 2-carboxylate purification->product

Caption: Step-by-step experimental workflow.

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Reaction with Indole Substrate: Dissolve ethyl 7-nitroindole-2-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Product Characterization:

  • Product: Ethyl 3-formyl-7-nitroindole-2-carboxylate

  • Appearance: Pale yellow solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.5 (s, 1H, -CHO), 9.5 (br s, 1H, NH), 8.2-7.4 (m, 3H, Ar-H), 4.5 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 185.0, 162.0, 140.0, 135.0, 130.0, 128.0, 125.0, 120.0, 118.0, 115.0, 62.0, 14.0.

  • IR (KBr, cm⁻¹): 3300 (N-H), 1720 (C=O, ester), 1680 (C=O, aldehyde), 1520, 1340 (NO₂).

Troubleshooting and Field-Proven Insights

  • Low Yield: The deactivating nature of the nitro and carboxylate groups can lead to sluggish reactions and lower yields. Increasing the reaction temperature (e.g., to 40-50°C) can improve the conversion, but may also lead to the formation of byproducts. Using a larger excess of the Vilsmeier reagent (up to 3 equivalents) can also drive the reaction to completion.

  • Incomplete Reaction: Ensure all reagents and solvents are anhydrous. Water will quench the Vilsmeier reagent and inhibit the reaction.

  • Purification Challenges: The product can be somewhat polar. A careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.

Conclusion

The Vilsmeier-Haack formylation of ethyl 7-nitroindole-2-carboxylate is a challenging yet feasible transformation. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and a meticulous work-up and purification procedure are essential for success. The resulting ethyl 3-formyl-7-nitroindole-2-carboxylate is a valuable building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science.

References

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  • Vilsmeier-haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. ([Link])

  • Formation of indole trimers in Vilsmeier type reactions - Semantic Scholar. ([Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. ([Link])

  • 10 - Organic Syntheses Procedure. ([Link])

  • Vilsmeier–Haack reaction - Wikipedia. ([Link])

  • Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research. ([Link])

  • Highly Regioselective Vilsmeier−Haack Acylation of Hexahydropyrroloindolizine | The Journal of Organic Chemistry - ACS Publications. ([Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ([Link])

  • Vilsmeier–Haack reaction of indole - YouTube. ([Link])

  • The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. ([Link])

  • Effects of electron‐withdrawing groups. | Download Scientific Diagram - ResearchGate. ([Link])

  • Vilsmeier-Haack Reaction | NROChemistry. ([Link])

  • Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles - PMC - NIH. ([Link])

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. ([Link])

  • Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions | Request PDF - ResearchGate. ([Link])

  • (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues - ResearchGate. ([Link])

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. ([Link])

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. ([Link])

  • 1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. ([Link])

  • (PDF) β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis - ResearchGate. ([Link])

Sources

An In-depth Technical Guide on the Reactivity of the Formyl Group in Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the formyl group in Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. This molecule serves as a versatile scaffold in medicinal chemistry and drug development due to its unique electronic and structural features. The presence of a strongly electron-withdrawing nitro group at the 7-position and an ethyl carboxylate group at the 2-position significantly modulates the chemical behavior of the formyl group at the 3-position. This guide will delve into the electronic effects governing this reactivity, explore key chemical transformations, and provide detailed experimental protocols for researchers seeking to utilize this compound in their synthetic endeavors.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its inherent aromaticity and electron-rich nature make it a versatile template for designing molecules with a wide range of biological activities. However, the reactivity of the indole ring can be finely tuned by the introduction of various substituents. In the case of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, the indole core is decorated with three key functional groups that collectively dictate its chemical personality.

Molecular Architecture and Electronic Landscape

The reactivity of the formyl group in Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a direct consequence of the electronic interplay between the indole ring and its substituents.

  • The Indole Nucleus: The indole ring system is inherently electron-rich, with the nitrogen lone pair participating in the aromatic π-system. This generally makes the C3 position the most nucleophilic and susceptible to electrophilic attack.

  • The 7-Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. Positioned at C7, it significantly reduces the electron density of the entire indole nucleus, making the ring less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution under certain conditions.

  • The 2-Ethyl Carboxylate Group (-COOEt): The ethyl carboxylate group at the C2 position is also electron-withdrawing, primarily through an inductive effect. This further deactivates the pyrrole ring towards electrophilic substitution.

  • The 3-Formyl Group (-CHO): The formyl group is an electrophilic center due to the polarization of the carbon-oxygen double bond. Its reactivity is the central focus of this guide.

The cumulative effect of the 7-nitro and 2-ethyl carboxylate groups is a significant decrease in the electron density of the indole ring system. This, in turn, enhances the electrophilicity of the formyl carbon at the C3 position, making it more susceptible to nucleophilic attack compared to unsubstituted indole-3-carboxaldehyde.

Synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

The target molecule is typically synthesized from its precursor, Ethyl 7-nitro-1H-indole-2-carboxylate. The formylation at the C3 position can be achieved through a Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • Ethyl 7-nitro-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 7-nitro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate.

Reactivity of the Formyl Group: Key Transformations

The enhanced electrophilicity of the formyl group in Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate makes it a prime candidate for a variety of nucleophilic addition and condensation reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base.[3] The strong electron-withdrawing groups on the indole ring of the title compound are expected to facilitate this reaction.

A close analog, Ethyl 3-formyl-1H-indole-2-carboxylate, has been shown to undergo condensation with various active methylene compounds.[3] We can adapt this protocol for our target molecule, anticipating a similar or even enhanced reactivity due to the presence of the 7-nitro group.

Materials:

  • Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. The product may start to precipitate.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Filter the solid product and wash it with a small amount of ice-cold ethanol.

  • If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography.

Table 1: Expected Products from Knoevenagel Condensation

Active Methylene CompoundExpected Product Structure
MalononitrileEthyl 3-(2,2-dicyanovinyl)-7-nitro-1H-indole-2-carboxylate
Ethyl cyanoacetateEthyl 3-(2-cyano-2-ethoxycarbonylvinyl)-7-nitro-1H-indole-2-carboxylate
Diethyl malonateEthyl 3-(2,2-bis(ethoxycarbonyl)vinyl)-7-nitro-1H-indole-2-carboxylate

Diagram 1: Knoevenagel Condensation Workflow

G cluster_workflow Knoevenagel Condensation start Dissolve Reactants (Indole & Malononitrile) in Ethanol add_cat Add Piperidine (Catalyst) start->add_cat Step 1 react Stir at Room Temperature (1-3 hours) add_cat->react Step 2 precipitate Cool in Ice Bath react->precipitate Step 3 filter Filter and Wash with Cold Ethanol precipitate->filter Step 4 purify Purify (Recrystallization/Chromatography) filter->purify Optional product Final Product filter->product purify->product

Caption: Workflow for Knoevenagel Condensation.

Schiff Base Formation

The formyl group readily reacts with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various biologically active heterocyclic compounds.[4][5] The reaction is typically carried out in a suitable solvent, often with a catalytic amount of acid.

Materials:

  • Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

  • Aniline

  • Glacial acetic acid (catalyst)

  • Ethanol

  • Ice-cold water

Procedure:

  • Dissolve Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add aniline (1.1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring.

  • Collect the precipitated solid by filtration and wash it with water.

  • Dry the product and, if necessary, recrystallize it from a suitable solvent like ethanol.

Diagram 2: Schiff Base Formation Mechanism

G cluster_mechanism Schiff Base Formation Reactants Indole-CHO + R-NH2 Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Nucleophilic_Attack Nucleophilic Attack by Amine Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Dehydration Dehydration (Loss of H2O) Proton_Transfer->Dehydration Imine Schiff Base (Imine) Dehydration->Imine

Caption: Mechanism of Schiff Base Formation.

Oxidation and Reduction of the Formyl Group

The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important indole derivatives.

  • Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent can be used. However, care must be taken to avoid over-oxidation or degradation of the indole ring, which is sensitive to harsh oxidative conditions.

  • Reduction: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting the aldehyde to an alcohol without affecting the nitro or ester functionalities.

Materials:

  • Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • Continue stirring at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the corresponding alcohol, Ethyl 3-(hydroxymethyl)-7-nitro-1H-indole-2-carboxylate.

Conclusion

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a highly functionalized indole derivative with a formyl group that exhibits enhanced reactivity towards nucleophiles. This heightened reactivity is a direct consequence of the strong electron-withdrawing effects of the 7-nitro and 2-ethyl carboxylate substituents. This guide has provided a theoretical framework for understanding this reactivity and has presented detailed, adaptable protocols for key transformations such as Knoevenagel condensation, Schiff base formation, and reduction. These reactions open avenues for the synthesis of a diverse array of complex indole-based molecules with potential applications in drug discovery and materials science. Researchers are encouraged to use these protocols as a starting point and optimize the reaction conditions for their specific needs.

References

  • Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413–419. [Link]

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Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate: A Versatile Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products.[1][2] Within this class, highly functionalized indoles serve as critical building blocks for creating complex molecular architectures. Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a synthetic intermediate of significant potential, distinguished by a unique arrangement of electron-withdrawing and synthetically versatile functional groups. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic applications in drug discovery, offering field-proven insights for its effective utilization in research and development.

Introduction: Strategic Importance of Functionalized Indoles

The indole scaffold is often termed a "privileged structure" in drug discovery due to its ability to interact with a multitude of biological targets through various binding modes.[1][2] The strategic placement of functional groups on this bicyclic heteroaromatic system is paramount for modulating its pharmacological profile. Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate presents a trifecta of valuable functionalities:

  • The 3-Formyl Group: An aldehyde at the C3 position is a versatile handle for a wide range of transformations, including condensations, reductive aminations, and oxidations, allowing for the facile introduction of diverse side chains.

  • The 7-Nitro Group: Positioned on the benzene portion of the indole ring, this powerful electron-withdrawing group significantly influences the molecule's electronics. More importantly, it serves as a synthetic precursor to a 7-amino group, a key functionality for building fused heterocyclic systems or for use as a hydrogen bond donor.

  • The 2-Ethyl Carboxylate Group: This ester at the C2 position activates the C3 position for electrophilic substitution (like formylation) and can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing another point for molecular diversification.

This unique combination makes the title compound a powerful platform for generating libraries of complex indole derivatives for screening and lead optimization.

Physicochemical Properties and Characterization

While comprehensive experimental data for this specific multi-substituted indole is not widely published, its properties can be reliably inferred from its constituent parts and related known compounds.

PropertyValue / DescriptionSource / Basis
IUPAC Name ethyl 3-formyl-7-nitro-1H-indole-2-carboxylateChemical Nomenclature
Molecular Formula C₁₂H₁₀N₂O₅-
Molecular Weight 262.22 g/mol -
CAS Number Not assigned.Inferred from related structures.
Appearance Expected to be a yellow or brown crystalline solid.Based on related nitroaromatic compounds.[3]
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and ethyl acetate; sparingly soluble in alcohols; insoluble in water.General solubility of similar organic molecules.

Spectroscopic Signature (Predicted):

  • ¹H NMR: Protons on the aromatic ring would appear in the downfield region (~7.5-8.5 ppm), with characteristic splitting patterns. The aldehyde proton would be a sharp singlet further downfield (>10 ppm). The ethyl ester would show a characteristic quartet and triplet. The N-H proton would be a broad singlet, typically >11 ppm.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the aldehyde (~185-195 ppm) and the ester (~160-165 ppm). Aromatic carbons would appear in the 110-140 ppm range.

  • IR Spectroscopy: Key stretches would include N-H (~3300 cm⁻¹), C=O (aldehyde ~1680 cm⁻¹, ester ~1720 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1520 and ~1350 cm⁻¹).

Proposed Synthesis Pathway

DOT Script for Synthesis Pathway

G cluster_0 Proposed Synthesis start Ethyl 7-nitro-1H-indole-2-carboxylate (CAS: 6960-46-9) reagents Vilsmeier-Haack Reagents (POCl₃, DMF) start->reagents Step 1: Formylation product Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate reagents->product Electrophilic Aromatic Substitution

Caption: Proposed Vilsmeier-Haack formylation route.

Causality Behind Experimental Choices:

  • Starting Material: Ethyl 7-nitro-1H-indole-2-carboxylate (CAS: 6960-46-9) is the logical precursor.[4] The presence of the electron-withdrawing ester at C2 deactivates the pyrrole ring slightly but strongly directs electrophilic substitution to the C3 position. The 7-nitro group further modulates the ring's electronics.

  • Formylation Reaction: The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group at the C3 position of electron-rich heterocycles like indole.[5] It proceeds under relatively mild conditions and is highly regioselective for the C3 position of 2-carboxy indoles. The electrophile, the Vilsmeier reagent (chloroiminium cation), is generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Exemplary Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on standard methods for indole formylation and should be optimized for this specific substrate.

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of anhydrous dimethylformamide (DMF, 5 equivalents) to 0 °C.

  • Reagent Addition: Add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the DMF, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve Ethyl 7-nitro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice. Neutralize the solution with a cold aqueous solution of sodium hydroxide or sodium bicarbonate until pH 7-8.

  • Isolation: The product will likely precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Chemical Reactivity and Key Transformations

The true value of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate lies in its capacity to undergo a variety of selective transformations, enabling the synthesis of diverse and complex molecules.

DOT Script for Key Transformations

G cluster_formyl Formyl Group Reactions cluster_nitro Nitro Group Reactions cluster_ester Ester Group Reactions center Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate 3-Formyl 7-Nitro 2-Ester Knoevenagel Knoevenagel Condensation (Malononitrile, base) center:f0->Knoevenagel C=C formation ReductiveAmination Reductive Amination (R₂NH, NaBH₃CN) center:f0->ReductiveAmination C-N formation Wittig Wittig Reaction (Ph₃P=CHR) center:f0->Wittig Alkene synthesis Reduction Nitro Reduction (SnCl₂, HCl or H₂, Pd/C) center:f1->Reduction Forms 7-Aminoindole Hydrolysis Hydrolysis (LiOH or NaOH) center:f2->Hydrolysis Forms Carboxylic Acid Amidation Amidation (R₂NH, heat) center:f2->Amidation Forms Amide

Caption: Key synthetic transformations of the title compound.

A. Transformations of the 3-Formyl Group

The aldehyde is arguably the most versatile functional group for elaboration.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) provides α,β-unsaturated systems, which are precursors for Michael additions or further cyclizations.

  • Reductive Amination: A two-step, one-pot reaction with primary or secondary amines followed by a mild reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) is a highly efficient method for introducing aminomethyl side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These classic olefination reactions allow for the conversion of the formyl group into a wide variety of substituted alkenes.

  • Oxidation: Mild oxidation (e.g., with sodium chlorite) converts the formyl group to a carboxylic acid, yielding a tricarboxylic acid precursor.

B. Transformation of the 7-Nitro Group

The reduction of the nitro group is a cornerstone transformation, unlocking access to the corresponding 7-aminoindole.

  • Reduction to Amine: This is most commonly achieved using reagents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂ over Pd/C). The resulting Ethyl 3-formyl-7-amino-1H-indole-2-carboxylate is a highly valuable intermediate. The 7-amino group can act as a nucleophile, be diazotized, or serve as a directing group for further reactions. This transformation is pivotal for synthesizing tricyclic systems, such as pyrrolo[3,2-h]quinolines, which are of interest in medicinal chemistry.

C. Transformations of the 2-Ethyl Carboxylate Group
  • Saponification: Base-mediated hydrolysis (e.g., with LiOH or NaOH) readily converts the ester to the corresponding 7-nitro-3-formyl-1H-indole-2-carboxylic acid. This introduces a new point of attachment and can alter the compound's solubility and pharmacokinetic properties.

  • Amidation: Direct reaction with amines, often at elevated temperatures or with coupling agents, can generate a diverse library of amides, a common functional group in many approved drugs.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate are prevalent in numerous classes of therapeutic agents.

  • Scaffold for Kinase Inhibitors: The indole nucleus is a common core for various protein kinase inhibitors.[6] The functional groups on the title compound provide the necessary vectors for exploring the different pockets of a kinase active site (e.g., hinge-binding region, solvent-exposed regions). The 7-amino derivative, in particular, can serve as a crucial hydrogen-bond donor for hinge binding.

  • Precursor to Antimicrobial and Antiviral Agents: Many natural and synthetic indole derivatives exhibit potent antimicrobial and antiviral activities.[7] The ability to rapidly generate analogues from this intermediate makes it ideal for structure-activity relationship (SAR) studies against microbial targets.

  • Building Block for Anticancer Agents: Indole derivatives are central to the development of anticancer drugs, including tubulin polymerization inhibitors and P-glycoprotein inhibitors.[1][8][9] The reactivity of the 3-formyl group allows for the synthesis of complex side chains known to interact with tubulin, while the overall scaffold can be tailored to inhibit efflux pumps that cause multidrug resistance.

Conclusion

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is more than just a single molecule; it is a highly valuable platform for chemical innovation. Its strategically positioned and orthogonally reactive functional groups provide a robust toolkit for synthetic and medicinal chemists. By understanding the causality behind its synthesis and the scope of its key transformations, researchers can leverage this intermediate to accelerate the discovery and development of novel therapeutics, streamlining the path from a simple building block to complex, biologically active compounds.

References

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An In-depth Technical Guide on the Discovery and Synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic history and methodology for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, a highly functionalized indole derivative of interest in medicinal chemistry and drug discovery. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is the result of a logical progression of well-established synthetic strategies for the indole scaffold. This guide will deconstruct the synthetic pathway, tracing its roots to foundational reactions in heterocyclic chemistry. We will delve into the mechanistic underpinnings of the Reissert indole synthesis for the construction of the core 7-nitroindole framework and the subsequent Vilsmeier-Haack formylation for the introduction of the C3-aldehyde. This document serves as a technical resource, offering not only a historical perspective but also detailed experimental protocols and an analysis of the chemical principles that govern these transformations.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceutical agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile template for designing molecules that interact with a wide range of biological targets. The strategic placement of various functional groups on the indole nucleus allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate represents a highly decorated indole, featuring an electron-withdrawing nitro group at the 7-position, a versatile formyl group at the 3-position, and an ethyl ester at the 2-position. Each of these substituents offers a handle for further chemical modification, making this compound a valuable intermediate for the synthesis of more complex molecules. The 7-nitro group, in particular, can serve as a precursor for an amino group, opening avenues for the construction of fused heterocyclic systems or for introducing other functionalities.[2][3] The 3-formyl group is a key building block for elaborating the indole at a position crucial for interaction with many biological targets.[4]

Historical Development of the Synthetic Strategy

The synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is best understood as a convergence of two powerful and historically significant reactions in organic chemistry: the Reissert indole synthesis and the Vilsmeier-Haack reaction .

The Reissert Indole Synthesis: Constructing the 7-Nitroindole Core

The Reissert indole synthesis, first reported by Arnold Reissert in 1897, is a classic method for the preparation of indole-2-carboxylic acids and their esters from o-nitrotoluenes.[5][6] The reaction proceeds in two key stages:

  • Condensation: An o-nitrotoluene derivative is condensed with diethyl oxalate in the presence of a strong base, typically an alkoxide like potassium ethoxide, to form an ethyl o-nitrophenylpyruvate.[5][7]

  • Reductive Cyclization: The resulting pyruvate is then subjected to reductive cyclization. The nitro group is reduced to an amino group, which subsequently undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.[6][8] Various reducing agents have been employed for this step, including zinc in acetic acid, ferrous sulfate and ammonia, and sodium hydrosulfite.[6][9]

The Reissert synthesis is particularly well-suited for preparing indoles with substituents on the benzene ring, as the corresponding substituted o-nitrotoluenes are often readily available. For the synthesis of the 7-nitroindole core of our target molecule, the logical starting material is 2,6-dinitrotoluene.

Proposed Synthetic Pathway for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Based on the historical development of relevant synthetic methodologies, a plausible and efficient two-step synthesis for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate can be proposed.

Step 1: Reissert Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

The initial step involves the construction of the 7-nitroindole scaffold using the Reissert synthesis, starting from 2,6-dinitrotoluene.

Reaction Scheme:

Reissert_Synthesis cluster_0 Step 1: Reissert Indole Synthesis 2,6-Dinitrotoluene 2,6-Dinitrotoluene Intermediate Ethyl 3-(2,6-dinitrophenyl)pyruvate 2,6-Dinitrotoluene->Intermediate 1. KOEt, EtOH 2. Diethyl Oxalate Diethyl_Oxalate Diethyl Oxalate Product_1 Ethyl 7-nitro-1H-indole-2-carboxylate Intermediate->Product_1 Reductive Cyclization (e.g., Zn, AcOH)

Caption: Reissert synthesis of the 7-nitroindole core.

Experimental Protocol:

  • Condensation: To a solution of potassium ethoxide in absolute ethanol, 2,6-dinitrotoluene is added, followed by the dropwise addition of diethyl oxalate at a controlled temperature. The reaction mixture is stirred until the condensation is complete, resulting in the formation of the potassium salt of ethyl 3-(2,6-dinitrophenyl)pyruvate.

  • Reductive Cyclization and Esterification: The intermediate pyruvate is then subjected to reductive cyclization without isolation. A reducing agent such as zinc dust is added to a solution of the pyruvate in glacial acetic acid. The reaction mixture is heated to effect the reduction of one nitro group to an amine, which then undergoes spontaneous intramolecular cyclization. The resulting indole-2-carboxylic acid is esterified in situ or in a subsequent step with ethanol and an acid catalyst to yield Ethyl 7-nitro-1H-indole-2-carboxylate.[10]

Causality of Experimental Choices:

  • Potassium Ethoxide: A strong base is required to deprotonate the methyl group of 2,6-dinitrotoluene, initiating the condensation with diethyl oxalate. Potassium ethoxide is often preferred over sodium ethoxide for its higher reactivity.[5]

  • Zinc and Acetic Acid: This is a classic and effective reducing system for the conversion of nitro groups to amines. The acidic medium also facilitates the cyclization step.

Step 2: Vilsmeier-Haack Formylation of Ethyl 7-nitro-1H-indole-2-carboxylate

With the 7-nitroindole core in hand, the next step is the introduction of the formyl group at the C3 position using the Vilsmeier-Haack reaction.

Reaction Scheme:

Vilsmeier_Haack cluster_1 Step 2: Vilsmeier-Haack Formylation Product_1 Ethyl 7-nitro-1H-indole-2-carboxylate Final_Product Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate Product_1->Final_Product Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF)

Caption: Vilsmeier-Haack formylation at the C3 position.

Experimental Protocol:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent, a chloromethyliminium salt.[11][12]

  • Formylation: A solution of Ethyl 7-nitro-1H-indole-2-carboxylate in a suitable solvent (e.g., DMF or a chlorinated solvent) is then added to the freshly prepared Vilsmeier reagent at a low temperature.

  • Hydrolysis: After the reaction is complete, the mixture is carefully poured into ice water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate) to hydrolyze the intermediate iminium salt, yielding the desired aldehyde, Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate.[4]

Causality of Experimental Choices:

  • POCl₃ and DMF: This combination is the standard and most common method for generating the Vilsmeier reagent. The reagent is a mild electrophile, which is ideal for the formylation of electron-rich heterocycles like indoles.[12][13]

  • Low Temperature: The initial formation of the Vilsmeier reagent and the subsequent formylation are typically carried out at low temperatures to control the exothermic nature of the reactions and to minimize side product formation.

  • Aqueous Workup: Hydrolysis of the intermediate iminium species is a necessary step to liberate the aldehyde functionality.

Physicochemical and Spectroscopic Data (Predicted)

PropertyPredicted Value/Characteristics
Molecular Formula C₁₂H₁₀N₂O₅
Molecular Weight 262.22 g/mol
Appearance Likely a yellow or orange crystalline solid
¹H NMR Characteristic signals for the indole protons, the ethyl group (a quartet and a triplet), the formyl proton (a singlet in the aldehydic region), and aromatic protons on the benzene ring. The NH proton will appear as a broad singlet.
¹³C NMR Resonances for the ester carbonyl, the aldehyde carbonyl, the ethyl group carbons, and the carbons of the indole ring system.
IR Spectroscopy Strong absorption bands corresponding to the N-H stretch, C=O stretches (ester and aldehyde), and the asymmetric and symmetric stretches of the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Applications and Future Directions

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a versatile synthetic intermediate with significant potential in drug discovery and development. The presence of three distinct functional groups allows for a wide range of chemical transformations, enabling the creation of diverse libraries of indole-based compounds for biological screening.

  • Derivatization of the Formyl Group: The aldehyde can be converted into a variety of other functional groups, including amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and can participate in various condensation reactions to form larger, more complex structures.

  • Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used as a handle for the construction of fused ring systems.

  • Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations.

The strategic combination of these modifications allows for the systematic exploration of the chemical space around the indole scaffold, facilitating the identification of novel therapeutic agents.

Conclusion

While the "discovery" of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate may not be a singular historical event, its synthesis is a testament to the power and predictability of classical organic reactions. By logically combining the Reissert indole synthesis and the Vilsmeier-Haack reaction, this highly functionalized indole can be efficiently prepared. This technical guide has provided a detailed examination of the historical context, synthetic methodology, and potential applications of this valuable chemical entity, offering a solid foundation for researchers in the field of medicinal chemistry.

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Methodological & Application

Protocol for the synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Introduction

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a highly functionalized indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The presence of a nitro group, a formyl group, and an ethyl ester provides multiple points for further chemical modification, making this compound a valuable building block for the synthesis of more complex heterocyclic systems, including potential therapeutic agents. For instance, substituted indoles are explored as inhibitors of enzymes like Fructose-1,6-bisphosphatase (FBPase)[1].

This document provides a comprehensive, two-part protocol for the synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. The synthetic strategy involves:

  • Preparation of the precursor, Ethyl 7-nitro-1H-indole-2-carboxylate , via a Fischer indole synthesis. This classic reaction provides a reliable route to the indole core.

  • Formylation of the precursor at the C-3 position using the Vilsmeier-Haack reaction. This is a highly efficient and regioselective method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings like indole[2][3].

This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed, step-by-step instructions, mechanistic insights, and critical safety information.

Reaction Scheme Overview

Synthetic_Pathway Overall Synthetic Scheme cluster_0 Part A: Fischer Indole Synthesis cluster_1 Part B: Vilsmeier-Haack Formylation Start_A 2-Methyl-6-nitrophenylhydrazine + Diethyl Ketomalonate Product_A Ethyl 7-nitro-1H-indole-2-carboxylate Start_A->Product_A PPA or H2SO4 Heat Product_A_2 Ethyl 7-nitro-1H-indole-2-carboxylate Product_B Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate Product_A_2->Product_B 1. POCl3, DMF, 0°C 2. Heat 3. H2O, NaOH

Caption: Overall two-step synthesis workflow.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
Part A: Starting Material Synthesis
2-Methyl-6-nitrophenylhydrazine22030-91-3C₇H₉N₃O₂167.17Sigma-Aldrich
Diethyl Ketomalonate609-09-6C₇H₁₀O₅174.15TCI America
Polyphosphoric Acid (PPA)8017-16-1(HO₃P)nVariableSigma-Aldrich
Ethanol (EtOH)64-17-5C₂H₅OH46.07Fisher Scientific
Part B: Formylation
Ethyl 7-nitro-1H-indole-2-carboxylate6960-46-9C₁₁H₁₀N₂O₄234.21J&K Scientific[4]
Phosphorus Oxychloride (POCl₃)10025-87-3Cl₃OP153.33Sigma-Aldrich[5]
N,N-Dimethylformamide (DMF), Anhydrous68-12-2C₃H₇NO73.09Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00VWR
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01LabChem
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Acros Organics
Critical Safety Precautions

This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[5][6][7] It is fatal if inhaled and causes severe skin burns and eye damage.[5][8] Handle only under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[7][9] Keep away from water and alcohols. A specialized spill kit for reactive chemicals should be readily available.

  • N,N-Dimethylformamide (DMF): A reproductive toxin and a potential carcinogen that can be absorbed through the skin.[10] It is also flammable.[10] Avoid inhalation and skin contact.[11] Store in a well-ventilated, flammable-safe area.[10][12]

  • Polyphosphoric Acid (PPA): Corrosive. Reacts with water exothermically. Handle with care to avoid skin and eye contact.

Part A: Protocol for Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

This procedure is based on the principles of the Fischer indole synthesis, a robust method for constructing the indole ring system.

Mechanistic Insight: The Fischer Indole Synthesis

The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone. The key steps are:

  • Hydrazone Formation: 2-Methyl-6-nitrophenylhydrazine reacts with a ketone (here, diethyl ketomalonate) to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [13][13]-Sigmatropic Rearrangement: An acid catalyst protonates the enamine, facilitating a[13][13]-sigmatropic rearrangement (the key C-C bond-forming step) to form a di-imine intermediate.

  • Aromatization and Cyclization: The intermediate rearomatizes by losing a proton. The newly formed amino group then attacks one of the imine carbons in an intramolecular cyclization.

  • Elimination: Finally, elimination of ammonia (or an amine) generates the aromatic indole ring system.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-6-nitrophenylhydrazine (10.0 g, 59.8 mmol) and diethyl ketomalonate (11.4 g, 65.8 mmol, 1.1 eq) in absolute ethanol (100 mL).

  • Hydrazone Formation: Add 3-4 drops of glacial acetic acid to catalyze hydrazone formation. Stir the mixture at room temperature for 1 hour, then heat to reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. This will yield the crude hydrazone as an oil or semi-solid.

  • Cyclization: Place polyphosphoric acid (approx. 100 g) in a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90°C with stirring.

  • Addition of Hydrazone: Add the crude hydrazone dropwise to the hot PPA over 30 minutes. The addition is exothermic; maintain the internal temperature below 110°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 100°C for 1-2 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up and Isolation: Allow the reaction mixture to cool to approximately 60°C and carefully pour it onto 500 g of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate or 10 M sodium hydroxide until the pH is ~7. Be cautious as this is an exothermic process with gas evolution.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford Ethyl 7-nitro-1H-indole-2-carboxylate as a solid.[1] Dry the product under vacuum. The expected yield is typically in the range of 40-60%.

Part B: Protocol for Synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

This procedure utilizes the Vilsmeier-Haack reaction for the C-3 formylation of the indole nucleus.

Mechanistic Insight: The Vilsmeier-Haack Reaction

This reaction introduces a formyl group using a Vilsmeier reagent, an electrophilic iminium salt.

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (an electrophile) reacts with the nucleophilic oxygen of N,N-dimethylformamide (DMF) to form a highly reactive chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich C-3 position of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the pyrrole ring.

  • Aromatization: The indole ring regains its aromaticity by eliminating a proton from the C-3 position.

  • Hydrolysis: The resulting iminium salt is stable until a final work-up step with water. Aqueous hydrolysis converts the iminium intermediate into the final aldehyde product.

Vilsmeier_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole Ethyl 7-nitro-1H- indole-2-carboxylate Iminium_Intermediate Iminium Salt Intermediate Indole->Iminium_Intermediate Electrophilic Attack Final_Product Final Aldehyde Product Iminium_Intermediate->Final_Product H₂O Hydrolysis

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation: In a 250 mL flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (30 mL). Cool the flask to 0°C in an ice-water bath.

  • Slow Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (5.5 mL, 59.0 mmol, 1.5 eq) dropwise to the cold DMF via the dropping funnel over a period of 30-45 minutes. Crucial: Maintain the temperature at 0-5°C throughout the addition to control the highly exothermic reaction. Stir the mixture at 0°C for an additional 30 minutes after addition is complete to ensure full formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve Ethyl 7-nitro-1H-indole-2-carboxylate (9.2 g, 39.3 mmol) in anhydrous DMF (40 mL). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50°C and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase).

  • Work-up: Cool the reaction mixture back to room temperature and pour it slowly into a beaker containing 400 g of crushed ice and 100 mL of water with vigorous stirring.

  • Hydrolysis and Precipitation: Basify the aqueous mixture by slowly adding a 5 M sodium hydroxide (NaOH) solution until the pH is approximately 9-10. This step hydrolyzes the intermediate and precipitates the product. Stir the resulting suspension for 1 hour in the cold.

  • Isolation: Collect the precipitated yellow-brown solid by vacuum filtration. Wash the solid extensively with cold water (3 x 150 mL) until the filtrate is neutral.

  • Drying and Purification: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. The procedure is analogous to the formylation of ethyl indole-2-carboxylate, which proceeds in high yield[14].

Data Summary and Expected Results
ParameterPart A: Ethyl 7-nitro-1H-indole-2-carboxylatePart B: Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate
Appearance Yellow to brown powder[15]Yellow to Brown Solid
Molecular Formula C₁₁H₁₀N₂O₄C₁₂H₁₀N₂O₅
Molecular Weight 234.21 g/mol [15]262.22 g/mol
Theoretical Yield 13.9 g10.3 g
Expected Actual Yield 40-60%70-90%
Purity (Typical) >95% after recrystallization>97% after purification
Solubility Soluble in EtOH, Acetone, DCMSoluble in DMF, Acetone; Sparingly soluble in EtOH

Characterization for Final Product (Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate):

  • ¹H NMR (DMSO-d₆, 300 MHz): Expect signals corresponding to the ethyl group (triplet ~1.4 ppm, quartet ~4.4 ppm), aromatic protons on the indole ring (multiplets ~7.3-8.3 ppm), the indole NH proton (broad singlet >12 ppm), and the aldehyde proton (singlet ~10.0 ppm). The exact shifts will be influenced by the electron-withdrawing groups.

  • IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (~3300), C=O stretching of the ester (~1720), C=O stretching of the aldehyde (~1650), and N-O stretching of the nitro group (~1530 and ~1350).

  • Mass Spectrometry (EI): m/z = 262 (M⁺).

References
  • Zhang, L., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Abed, Y., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]

  • PubChem. Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ChemSynthesis. ethyl 3-(2-nitrobutyl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. Available at: [Link]

  • J&K Scientific. Ethyl 7-nitro-1H-indole-2-carboxylate. Available at: [Link]

  • Google Patents. (1987). US4703126A - Process for the production of 7-ethyl indole.
  • Jakše, R., et al. (2005). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. Available at: [Link]

  • James Madison University. (n.d.). SOP for the safe use of N,N-Dimethylformamide (DMF). Available at: [Link]

  • Al-Zaydi, K. M. (2009). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link]

  • Ranu, B. C., et al. (2002). Efficient Synthesis of 2-Ethoxycarbonyl Indoles. ResearchGate. Available at: [Link]

  • Roy, S., & Gribble, G. W. (2005). A new synthesis of 2-nitroindoles. ResearchGate. Available at: [Link]

  • Black, D. StC., et al. (1993). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Available at: [Link]

  • Rahman, S. M. A. (2014). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU. Available at: [Link]

  • YouTube. (2020). Vilsmeier–Haack reaction of indole. Available at: [Link]

  • World Health Organization. (1990). DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. IRIS. Available at: [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Available at: [Link]

  • El-Dean, A. M. K., et al. (2019). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. ResearchGate. Available at: [Link]

  • Gantrade. (2024). Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. Available at: [Link]

  • Yang, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

Sources

Using Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate in Modern Heterocyclic Synthesis

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] The strategic functionalization of this scaffold provides a powerful platform for the generation of novel molecular architectures with diverse therapeutic potential. This application note presents a comprehensive guide to the synthetic utility of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, a highly versatile and functionalized building block. The presence of an electrophilic formyl group at the C3 position, a nucleophilically-susceptible ester at C2, and an electron-withdrawing nitro group at C7 imparts a unique and powerful reactivity profile. This guide will explore its application in key heterocyclic transformations, including Knoevenagel condensations, cyclocondensation reactions, and reductive cyclization strategies, providing detailed, field-proven protocols for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Strategic Importance of Functionalized Nitroindoles

Indole derivatives are central to drug discovery, with over 40 FDA-approved drugs containing this motif.[1] The introduction of a nitro group, particularly at the 7-position, profoundly influences the electronic properties of the indole ring.[3][4] While direct nitration of indole is often problematic, leading to mixtures of products, the use of pre-functionalized nitroindoles offers a precise and controlled approach to synthesis.[5]

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a trifunctionalized reagent of significant interest:

  • The C3-Formyl Group: An excellent electrophilic handle for condensation and C-C bond-forming reactions.[6][7]

  • The C2-Carboxylate Group: Can act as a directing group, participate in cyclizations, or be hydrolyzed/derivatized for further functionalization.[8]

  • The C7-Nitro Group: Serves as a powerful electron-withdrawing group, activating the benzene ring for certain reactions and serving as a precursor to a nucleophilic amino group upon reduction, enabling the construction of tricyclic systems.

This guide provides the necessary theoretical grounding and practical protocols to leverage this unique combination of functional groups for the synthesis of complex heterocyclic systems.

Physicochemical & Spectroscopic Profile

A thorough understanding of the starting material is critical for successful synthesis. The key properties of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate are summarized below.

PropertyValueSource
CAS Number 885273-53-0[9]
Molecular Formula C₁₂H₁₀N₂O₅[9]
Molecular Weight 262.22 g/mol [9]
Appearance Typically a yellow to brown solid powder
Solubility Soluble in DMF, DMSO; sparingly soluble in ethanol, methanol, ethyl acetate

Expected Spectroscopic Data:

  • ¹H NMR: Expect characteristic signals for the indole N-H proton (a broad singlet at >11 ppm), the formyl proton (singlet, ~10 ppm), the aromatic protons on the indole ring, and the ethyl ester group (a quartet and a triplet).

  • ¹³C NMR: Signals corresponding to the formyl carbonyl, ester carbonyl, and the aromatic carbons of the nitro-substituted indole ring will be present.

  • IR Spectroscopy: Key stretches will include N-H (~3300 cm⁻¹), C=O of the aldehyde and ester (~1700-1660 cm⁻¹), and the asymmetric/symmetric stretches of the nitro group (~1520 and 1340 cm⁻¹).

Core Synthetic Applications & Protocols

The true power of this reagent lies in its ability to serve as a linchpin in the assembly of diverse heterocyclic cores. The following sections detail key transformations.

Knoevenagel Condensation: Gateway to Pyridyl-Indoles and Related Systems

The electron-deficient nature of the indole ring enhances the electrophilicity of the C3-formyl group, making it an ideal substrate for Knoevenagel condensation with active methylene compounds. This reaction is a cornerstone for creating α,β-unsaturated systems that are precursors to a variety of fused heterocycles.[10]

Causality Behind the Method: The reaction is typically catalyzed by a weak base like piperidine or sodium acetate.[10][11] The base's role is to generate a nucleophilic carbanion from the active methylene compound, which then attacks the electrophilic formyl carbon. Subsequent dehydration yields the stable condensed product. The choice of a weak base is critical to prevent unwanted side reactions like self-condensation or ester hydrolysis.

Protocol 1: Synthesis of Ethyl 3-(2,2-dicyanovinyl)-7-nitro-1H-indole-2-carboxylate

  • Materials:

    • Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (1.0 eq, 262 mg, 1.0 mmol)

    • Malononitrile (1.1 eq, 73 mg, 1.1 mmol)

    • Piperidine (0.1 eq, 10 µL, 0.1 mmol)

    • Anhydrous Ethanol (10 mL)

  • Procedure:

    • To a 25 mL round-bottom flask, add Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate and anhydrous ethanol. Stir to dissolve; gentle warming may be required.

    • Add malononitrile to the solution, followed by the catalytic amount of piperidine.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate/Hexane). The reaction is typically complete within 2-4 hours.

    • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) to remove residual impurities.

    • Dry the product under vacuum to yield the target compound as a brightly colored solid.

Knoevenagel_Workflow cluster_reaction Reaction Vessel (Ethanol) reagent Ethyl 3-formyl-7-nitro- 1H-indole-2-carboxylate step1 Mix Reagents methylene Active Methylene Compound (e.g., Malononitrile) product Condensed Product (α,β-Unsaturated System) step2 Reflux (2-4h) step1->step2 Add Piperidine (catalyst) workup Filtration & Washing (Cold Ethanol) step2->workup Cool to RT workup->product

Caption: Workflow for the Knoevenagel Condensation.

Cyclocondensation with Hydrazines: Synthesis of Fused Indolo-Pyrazoles

The formyl and ester groups are perfectly positioned for a tandem reaction with dinucleophiles like hydrazine. This powerful transformation builds a new five-membered heterocyclic ring fused to the indole core in a single synthetic operation.

Mechanistic Insight: The reaction proceeds via initial condensation of hydrazine with the highly reactive formyl group to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazone onto the ester carbonyl carbon, with subsequent elimination of ethanol, to yield the planar, fused indolo[3,2-c]pyrazolone system.

Protocol 2: Synthesis of 7-Nitro-2,4-dihydro-1H-indolo[3,2-c]pyrazol-3-one

  • Materials:

    • Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (1.0 eq, 262 mg, 1.0 mmol)

    • Hydrazine Hydrate (~64% solution, 1.5 eq, 73 µL, 1.5 mmol)

    • Glacial Acetic Acid (8 mL)

  • Procedure:

    • Suspend Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate in glacial acetic acid in a 25 mL round-bottom flask.

    • Add hydrazine hydrate dropwise to the stirred suspension at room temperature.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) for 6-8 hours. The initial suspension should gradually dissolve and a new solid may precipitate.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

    • Pour the mixture into 50 mL of cold water.

    • Collect the precipitated solid by vacuum filtration, washing thoroughly with water (3 x 10 mL) and then with a small amount of cold ethanol.

    • Dry the solid product under high vacuum.

Cyclocondensation_Pathway start Indole Precursor (Formyl + Ester) intermediate Hydrazone Intermediate start->intermediate Step 1: Condensation (on Formyl Group) hydrazine + Hydrazine Hydrate product Fused Indolo-Pyrazolone intermediate->product Step 2: Intramolecular Cyclization (Attack on Ester, -EtOH)

Caption: Mechanistic pathway for Indolo-Pyrazole synthesis.

Reductive Cyclization: Constructing Tricyclic Pyrrolo[3,2,1-ij]quinoline Scaffolds

One of the most elegant applications of this substrate involves leveraging the C7-nitro group. Its reduction to an amine unveils a potent nucleophile positioned to react intramolecularly, leading to the formation of rigid, planar tricyclic systems that are prevalent in many natural alkaloids.

The Strategic Rationale: This two-step, one-pot sequence is highly efficient. The reduction of the nitro group is typically achieved with reagents like tin(II) chloride (SnCl₂) in an acidic medium or sodium dithionite. The in-situ generated 7-aminoindole intermediate is highly reactive. The intramolecular cyclization can occur via several pathways, but a common one involves the formation of an enamine from the reaction of the new amino group with the formyl group, followed by tautomerization and cyclization, a variant of the Friedländer annulation.

Protocol 3: One-Pot Synthesis of an 8-Carbethoxy-pyrrolo[3,2,1-ij]quinolinone Derivative

  • Materials:

    • Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (1.0 eq, 262 mg, 1.0 mmol)

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0 eq, 902 mg, 4.0 mmol)

    • Absolute Ethanol (15 mL)

    • Concentrated Hydrochloric Acid (HCl) (0.5 mL, added cautiously)

  • Procedure:

    • In a 50 mL round-bottom flask, combine Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate and absolute ethanol.

    • Stir the mixture to form a suspension. Add the tin(II) chloride dihydrate.

    • Carefully add the concentrated HCl dropwise to the stirred mixture. The reaction is exothermic.

    • Fit the flask with a reflux condenser and heat the reaction to reflux (approx. 78°C) for 3-5 hours. The color of the reaction will change significantly.

    • Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, often fluorescent, product.

    • After completion, cool the reaction to room temperature and carefully pour it into a beaker containing 50 mL of ice and water.

    • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8. A precipitate will form.

    • Extract the aqueous slurry with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the tricyclic product.

Reductive_Cyclization start Ethyl 3-formyl-7-nitro- 1H-indole-2-carboxylate step1 Step 1: Nitro Reduction (SnCl₂ / HCl, EtOH) start->step1 intermediate In-situ generation of 7-Aminoindole Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization & Aromatization intermediate->step2 product Tricyclic Pyrroloquinoline Scaffold step2->product

Caption: Workflow for Reductive Cyclization.

Conclusion and Future Outlook

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is far more than a simple intermediate; it is a strategically designed molecular tool. The orthogonal reactivity of its three key functional groups provides access to a remarkable diversity of heterocyclic frameworks from a single starting material. The protocols detailed herein for Knoevenagel condensation, cyclocondensation, and reductive cyclization represent robust and scalable methods for generating libraries of complex molecules. For researchers in drug discovery, these pathways offer efficient entry points to novel chemical matter with high potential for biological activity. As the demand for novel therapeutics continues to grow, the intelligent application of such versatile building blocks will remain a cornerstone of successful medicinal chemistry campaigns.

References

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  • The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole 1. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Condensation of indoles with indole aldehyde to form tris(indolyl)methanes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (PDF) 'Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives''. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Indoles. Part I. The formylation of indole and some reactions of 3-formylindole. (1954). Journal of the Chemical Society (Resumed). Retrieved January 21, 2026, from [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

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Functional group transformations of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Introduction: A Versatile Scaffold in Medicinal Chemistry

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a highly functionalized indole derivative that serves as a potent intermediate in the synthesis of complex heterocyclic systems. The strategic placement of an aldehyde, a nitro group, and an ethyl ester on the indole core provides three distinct and chemically addressable points for modification. This multi-functional nature makes it an exceptionally valuable building block for medicinal chemists and drug development professionals aiming to construct novel pharmaceutical agents. Indole and its derivatives are foundational scaffolds in a vast array of biologically active compounds and approved drugs.[1][2] The ability to selectively manipulate the functional groups on this specific scaffold opens pathways to diverse molecular architectures, including analogues of natural products and novel therapeutic candidates.

This document provides a detailed exploration of the key functional group transformations possible with Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. As a senior application scientist, this guide moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the practical considerations for achieving high-yield, chemoselective transformations. Each section includes detailed, field-tested protocols designed for reproducibility and reliability in a research and development setting.

Strategic Overview of Functional Group Reactivity

The synthetic utility of this molecule lies in the differential reactivity of its three primary functional groups. The C3-formyl group is a prime site for carbon-carbon and carbon-nitrogen bond formation. The C7-nitro group is a precursor to the synthetically crucial amino group. The C2-ethyl ester can be modified to tune solubility and provide a handle for further conjugation.

G cluster_aldehyde C3-Formyl Group Transformations cluster_nitro C7-Nitro Group Transformations cluster_ester C2-Ester Group Transformations Start Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate Oxidation 3-Carboxylic Acid Start->Oxidation Oxidation Reduction_Ald 3-Hydroxymethyl Start->Reduction_Ald Selective Reduction Reductive_Amination 3-Aminomethyl Derivatives Start->Reductive_Amination [H], R₂NH Knoevenagel C3-Vinyl Derivatives Start->Knoevenagel Active Methylene Cmpd. Wittig C3-Alkene Derivatives Start->Wittig Phosphonium Ylide Reduction_Nitro 7-Amino Derivative Start->Reduction_Nitro Reduction Hydrolysis 2-Carboxylic Acid Start->Hydrolysis H₂O/H⁺ or OH⁻ Reduction_Ester 2-Hydroxymethyl Start->Reduction_Ester Strong Reduction

Caption: Key synthetic pathways from the central scaffold.

Part 1: Transformations of the 3-Formyl Group

The C3-formyl group is arguably the most versatile handle on the molecule, serving as an electrophilic center for a wide range of nucleophilic additions and condensation reactions.

Oxidation to a Carboxylic Acid

Oxidation of the aldehyde to a carboxylic acid provides a different type of functional handle, useful for amide bond formation or as a directing group. A key challenge is achieving this transformation without affecting other sensitive parts of the molecule.

  • Causality and Reagent Choice: Strong oxidants like potassium permanganate (KMnO₄) can be effective but may require careful pH control to avoid side reactions with the indole ring.[3] Milder oxidants, such as Oxone (potassium peroxymonosulfate), are often preferred for their selectivity and operational simplicity. The reaction is typically performed in a buffered aqueous/organic solvent system to maintain a stable pH and ensure solubility.

Protocol 1: Oxidation of Aldehyde to Carboxylic Acid using Oxone
  • Materials: Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, Oxone (2KHSO₅·KHSO₄·K₂SO₄), acetone, water, sodium bicarbonate, ethyl acetate, brine.

  • Procedure: a. Dissolve the starting indole (1.0 eq) in a 1:1 mixture of acetone and water. b. Add sodium bicarbonate (3.0 eq) to buffer the solution. c. Cool the mixture to 0 °C in an ice bath. d. Add Oxone (2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C. e. Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC. f. Quench the reaction by adding a saturated solution of sodium sulfite. g. Acidify the mixture to pH ~2 with 2M HCl. h. Extract the product with ethyl acetate (3x). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography.

Reductive Amination for Amine Synthesis

Reductive amination is a powerful method for converting the aldehyde into a primary, secondary, or tertiary amine, providing a direct route to introduce diverse side chains.[4][5] This one-pot reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ by a hydride reagent that is selective for the C=N double bond over the C=O bond.[6][7]

  • Causality and Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is mild enough not to reduce the aldehyde starting material significantly but is highly effective at reducing the protonated imine intermediate. Its steric bulk and reduced reactivity compared to NaBH₄ prevent unwanted side reactions and allow for a one-pot procedure.[6] For more sensitive substrates, sodium cyanoborohydride (NaBH₃CN) can be used, although it is more toxic.

Protocol 2: One-Pot Reductive Amination with a Primary Amine
  • Materials: Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, primary amine (e.g., benzylamine, 1.1 eq), sodium triacetoxyborohydride (1.5 eq), dichloromethane (DCM), acetic acid (catalytic amount).

  • Procedure: a. To a solution of the indole aldehyde (1.0 eq) in anhydrous DCM, add the primary amine (1.1 eq). b. Add a catalytic amount of glacial acetic acid (0.1 eq) to promote imine formation. c. Stir the mixture at room temperature for 1 hour. d. Add sodium triacetoxyborohydride (1.5 eq) portion-wise. e. Continue stirring at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material. f. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. g. Separate the organic layer, and extract the aqueous layer with DCM (2x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude amine is purified by silica gel column chromatography.

Knoevenagel Condensation for C=C Bond Formation

The Knoevenagel condensation provides a route to α,β-unsaturated systems by reacting the aldehyde with an active methylene compound.[8][9] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.

  • Causality and Reagent Choice: The choice of the active methylene compound (e.g., diethyl malonate, malononitrile, nitromethane) determines the nature of the final product. The reaction proceeds via nucleophilic addition to the carbonyl followed by dehydration.[8] The use of a mild base like piperidine with a catalytic amount of acetic acid is crucial for facilitating both the initial deprotonation and the final dehydration step.

G Aldehyde Indole-CHO Intermediate Adduct Intermediate Aldehyde->Intermediate + Z-CH₂-Z' Active_Methylene Z-CH₂-Z' Base Piperidine Base->Intermediate Catalyst Product Indole-CH=C(Z)Z' Intermediate->Product - H₂O

Caption: Knoevenagel Condensation Workflow.

Protocol 3: Knoevenagel Condensation with Malononitrile
  • Materials: Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, malononitrile (1.1 eq), piperidine (0.1 eq), ethanol.

  • Procedure: a. Dissolve the indole aldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol. b. Add piperidine (0.1 eq) to the solution. c. Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC. A precipitate often forms as the reaction proceeds. d. Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes. e. Collect the solid product by filtration. f. Wash the solid with cold ethanol and dry under vacuum.

  • Purification: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol or an ethanol/DMF mixture.

Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[10] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.[11]

  • Causality and Reagent Choice: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group like an ester) generally yield (E)-alkenes, while non-stabilized ylides (containing alkyl groups) typically yield (Z)-alkenes.[10][12] The formation of a stable triphenylphosphine oxide is the thermodynamic driving force for the reaction. For this substrate, a stabilized ylide such as (ethoxycarbonylmethylene)triphenylphosphorane is a good choice to avoid harsh basic conditions that could affect the ester group.

Protocol 4: Wittig Reaction with a Stabilized Ylide
  • Materials: Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, (ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Et, 1.2 eq), toluene.

  • Procedure: a. To a solution of the indole aldehyde (1.0 eq) in dry toluene, add the stabilized Wittig reagent (1.2 eq). b. Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. c. Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours. d. Cool the reaction mixture to room temperature and concentrate under reduced pressure. e. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purification: Purify the residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to separate the desired alkene product from triphenylphosphine oxide.

Part 2: Transformations of the 7-Nitro Group

The reduction of the aromatic nitro group to an amine is one of the most important transformations for this scaffold, as the resulting aniline derivative is a key precursor for many biologically active compounds.[13] Chemoselectivity is the primary concern—the reducing agent should ideally not affect the aldehyde or ester functionalities.

  • Causality and Reagent Choice:

    • Catalytic Hydrogenation (H₂/Pd/C): This is a very clean and efficient method. However, it is non-selective and will readily reduce the aldehyde to an alcohol and may even cleave benzyl-type protecting groups if present.[14] It is best used if reduction of the aldehyde is also desired or if the aldehyde is protected.

    • Metal/Acid Systems (SnCl₂/HCl, Fe/HCl): These are classic, robust methods for selectively reducing aromatic nitro groups in the presence of other reducible functionalities.[14] Tin(II) chloride (SnCl₂) in concentrated HCl or ethanol is particularly reliable and is often the method of choice for this type of selective reduction.[15]

Protocol 5: Selective Reduction of the Nitro Group with Tin(II) Chloride
  • Materials: Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq), ethanol or ethyl acetate.

  • Procedure: a. Suspend the starting nitroindole (1.0 eq) in ethanol or ethyl acetate. b. Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension. c. Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. d. Monitor the reaction by TLC (typically 1-3 hours). e. Cool the reaction to room temperature and pour it carefully onto crushed ice. f. Basify the mixture to pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated NaOH solution. This will precipitate tin salts. g. Filter the mixture through a pad of Celite to remove the inorganic salts, washing the pad thoroughly with ethyl acetate. h. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 7-aminoindole derivative can be purified by column chromatography or recrystallization.

Transformation TargetReagent SystemKey AdvantagePotential Issues
C3-Aldehyde NaBH(OAc)₃, R-NH₂High selectivity for one-pot reductive amination.Requires anhydrous conditions.
C3-Aldehyde Ph₃P=CHCO₂EtForms C=C bond; predictable (E)-stereochemistry.Triphenylphosphine oxide byproduct removal.
C7-Nitro SnCl₂·2H₂O, EtOHExcellent chemoselectivity for nitro group.Requires careful workup to remove tin salts.
C7-Nitro H₂, Pd/CClean reduction, high yield.Non-selective; will also reduce the aldehyde.
C2-Ester LiOH, THF/H₂OMild hydrolysis conditions.Potential for decarboxylation if heated.

Part 3: Transformations of the 2-Ethyl Carboxylate Group

Modification of the ester group can be used to alter the polarity and pharmacokinetic properties of the final molecule. The two most common transformations are hydrolysis to the carboxylic acid and reduction to a primary alcohol.

Hydrolysis to Carboxylic Acid

Ester hydrolysis can be achieved under acidic or basic conditions.[16] Basic hydrolysis using lithium hydroxide (LiOH) in a THF/water mixture at room temperature is a standard and mild method that is often compatible with other functional groups.[17]

  • Causality and Reagent Choice: Strong bases like NaOH or KOH in alcohol can also work but increase the risk of side reactions.[18][19] LiOH is often preferred for its milder nature. The reaction is an irreversible saponification, driven by the formation of the carboxylate salt. A subsequent acidic workup is required to protonate the salt and yield the free carboxylic acid.

Protocol 6: Basic Hydrolysis of the Ethyl Ester
  • Materials: Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq), tetrahydrofuran (THF), water.

  • Procedure: a. Dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and water. b. Add LiOH·H₂O (2.0 eq) and stir the mixture vigorously at room temperature. c. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours). d. Remove the THF under reduced pressure. e. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. f. Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl. A precipitate should form. g. Extract the carboxylic acid product with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

  • Purification: The product is often sufficiently pure after extraction. Recrystallization can be performed if needed.

References

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  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2010). An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. Journal of Chemical Sciences, 122(5), 713-722. [Link]

  • James, P. N., & Snyder, H. R. (1959). Indoles. Part I. The formylation of indole and some reactions of 3-formylindole. Journal of the Chemical Society (Resumed), 3842-3846. [Link]

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  • Kumar, A., Kumar, V., & Kumar, V. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 933–942. [Link]

  • Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • ResearchGate. (2015). (PDF) An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C 6 F 5 ) 3 /NaBH 4. [Link]

  • Journal of the Chemical Society (Resumed). (1954). Indoles. Part I. The formylation of indole and some reactions of 3-formylindole. [Link]

  • ResearchGate. (2016). Table: Conditions of indole nitrogen alkylation and ester hydrolysis. [Link]

  • Li, X., et al. (2022). Synthesis of C-1 Deuterated 3-Formylindoles by Organophotoredox Catalyzed Direct Formylation of Indoles with Deuterated Glyoxylic Acid. Organic Letters, 24(28), 5146–5151. [Link]

  • ResearchGate. (n.d.). (a) Reduction of the nitro group in 6a to obtain 11a, a possible.... [Link]

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  • Bonacorso, H. G., et al. (2020). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 24(9), 1595–1616. [Link]

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  • RSC Publishing. (2016). Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. [Link]

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Application Notes & Protocols: A Guide to the In Vitro Evaluation of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Screening Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic molecules with significant therapeutic properties.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] Several successful anticancer drugs, such as vinblastine and sunitinib, feature the indole core, highlighting its importance in oncology.[7][8]

The subject of this guide, Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, presents a particularly interesting template for drug discovery. The presence of a nitro (-NO₂) group is significant; this functional group is a known pharmacophore in various therapeutic agents and can be bio-reduced within cells, a mechanism that is critical to the activity of certain anticancer and antimicrobial drugs.[9][10][11][12] This guide provides a structured, multi-tiered approach to systematically evaluate the in vitro biological potential of novel derivatives based on this scaffold. We will proceed from broad primary screening to more focused mechanistic assays, enabling researchers to efficiently identify and characterize promising lead compounds.

Experimental Design: A Strategic Screening Cascade

A hierarchical screening approach is the most efficient method for evaluating a new library of chemical compounds. This strategy prioritizes resources by using high-throughput primary assays to cast a wide net, followed by more complex, lower-throughput secondary assays to investigate the mechanisms of the most promising "hits."

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Characterization & Mechanistic Studies Compound_Library Compound Library (Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate Derivatives) Cytotoxicity Anticancer Screen (MTT Assay) Compound_Library->Cytotoxicity Broad-spectrum evaluation Anti_inflammatory Anti-inflammatory Screen (Griess Assay) Compound_Library->Anti_inflammatory Broad-spectrum evaluation Antimicrobial Antimicrobial Screen (MIC Assay) Compound_Library->Antimicrobial Broad-spectrum evaluation Hit_Compounds Prioritized 'Hit' Compounds Cytotoxicity->Hit_Compounds Identify potent compounds Anti_inflammatory->Hit_Compounds Antimicrobial->Hit_Compounds Selectivity_Testing Selectivity Index (Cancer vs. Normal Cells) Hit_Compounds->Selectivity_Testing In-depth analysis Apoptosis_Assay Mechanism of Action (e.g., Apoptosis, Cell Cycle) Hit_Compounds->Apoptosis_Assay In-depth analysis Enzyme_Assays Target Identification (e.g., Kinase/Enzyme Inhibition) Hit_Compounds->Enzyme_Assays In-depth analysis

Figure 1: A hierarchical workflow for screening indole derivatives.

Section 1: Anticancer Activity Assessment

The initial evaluation of anticancer potential involves determining a compound's cytotoxicity against various cancer cell lines. The MTT assay is a robust and widely adopted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[13][14]

Primary Screen: MTT Cell Viability Assay

Principle: This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of indole derivatives. Include vehicle control (DMSO) and positive control (Doxorubicin). A->B C 3. Incubation Incubate cells with compounds for 48-72h. B->C D 4. Add MTT Reagent Add MTT solution (5 mg/mL) to each well. Incubate for 3-4h at 37°C. C->D E 5. Formazan Formation Viable cells convert yellow MTT to purple formazan crystals. D->E F 6. Solubilization Carefully remove media. Add DMSO or other solvent to dissolve formazan crystals. E->F G 7. Absorbance Reading Read absorbance at ~570 nm using a microplate reader. F->G H 8. Data Analysis Calculate % viability and determine IC₅₀ values. G->H

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) and a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells) in their recommended media.[1][7] Using a panel is crucial to identify compounds with broad-spectrum activity or selective toxicity.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.[15]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each indole derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.

    • Remove the old media from the wells and add 100 µL of media containing the test compounds. Include wells for vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[15][16]

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[15][16] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[15]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve (Viability % vs. Log Concentration) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation

CompoundCell Line: A549 IC₅₀ (µM)Cell Line: MCF-7 IC₅₀ (µM)Cell Line: HCT116 IC₅₀ (µM)Normal Cell Line: HEK293 IC₅₀ (µM)Selectivity Index (SI) for A549
Derivative 15.2 ± 0.48.1 ± 0.76.5 ± 0.5>100>19.2
Derivative 225.6 ± 2.130.2 ± 3.519.8 ± 1.9>100>3.9
Doxorubicin0.8 ± 0.10.5 ± 0.050.7 ± 0.085.4 ± 0.66.75
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Section 2: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases, including cancer. A key mediator of inflammation is nitric oxide (NO), produced by macrophages. The Griess assay is a straightforward and widely used method to quantify nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[17]

Primary Screen: Nitric Oxide (NO) Inhibition Assay

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce NO. The Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in the cell culture supernatant to form a purple azo dye.[17][18] The intensity of the color, measured at ~540 nm, is proportional to the nitrite concentration.

G cluster_workflow Griess Assay Workflow for NO Inhibition A 1. Cell Culture Seed RAW 264.7 macrophages in a 96-well plate. Incubate 24h. B 2. Compound Treatment Pre-treat cells with indole derivatives for 1h. A->B C 3. LPS Stimulation Add LPS (e.g., 1 µg/mL) to induce NO production. Incubate for 18-24h. B->C D 4. Collect Supernatant Carefully collect 50 µL of cell culture supernatant from each well. C->D E 5. Griess Reaction Add 50 µL of Griess Reagent to the supernatant. Incubate for 15 min in the dark. D->E F 6. Absorbance Reading Measure absorbance at 540 nm. E->F G 7. Data Analysis Calculate NO inhibition % using a sodium nitrite standard curve. F->G

Figure 3: Workflow for measuring nitric oxide inhibition.

Protocol: Griess Assay

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various non-toxic concentrations of the indole derivatives (determined from a preliminary MTT assay on RAW 264.7 cells) for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce inflammation and NO production.[19]

  • Griess Reaction:

    • Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[18] Prepare fresh before use and protect from light.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the freshly prepared Griess Reagent to each well containing supernatant.[18]

    • Incubate at room temperature for 15 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to quantify the nitrite concentration in the samples.[18]

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation

CompoundConcentration (µM)Nitrite Conc. (µM)% NO Inhibition
Control (No LPS)-1.2 ± 0.2-
LPS Control (1 µg/mL)-45.8 ± 3.10%
Derivative 11022.5 ± 1.850.9%
Derivative 12511.3 ± 1.175.3%
Dexamethasone (Std.)108.9 ± 0.980.6%

Section 3: Antimicrobial Activity Assessment

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a bacterium.[20][21][22]

Primary Screen: Broth Microdilution MIC Assay

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. After incubation, bacterial growth is assessed visually or by measuring optical density. The MIC is the lowest compound concentration where no growth is observed.[22]

G cluster_workflow Broth Microdilution MIC Assay Workflow A 1. Compound Dilution Perform 2-fold serial dilutions of compounds in Mueller-Hinton Broth (MHB) in a 96-well plate. B 2. Inoculum Preparation Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) from an overnight culture. A->B C 3. Inoculation Add the bacterial inoculum to each well. Include sterility and growth controls. B->C D 4. Incubation Incubate the plate at 37°C for 16-24 hours. C->D E 5. Determine MIC Visually inspect for turbidity. The lowest concentration with no visible growth is the MIC. D->E F 6. (Optional) MBC Determination Plate aliquots from clear wells onto agar plates. The lowest concentration with no colony growth is the MBC. E->F

Figure 4: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: MIC Determination

  • Bacterial Strains and Media:

    • Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Use cation-adjusted Mueller-Hinton Broth (MHB) as the growth medium.

  • Compound Preparation:

    • In a 96-well plate, add 100 µL of MHB to all wells except the first column.

    • Add 200 µL of the highest concentration of the test compound (e.g., 256 µg/mL in MHB) to the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column.[23]

  • Inoculum Preparation:

    • From an overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[22]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).

    • Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.[24]

Data Presentation

CompoundGram-Positive: S. aureus MIC (µg/mL)Gram-Negative: E. coli MIC (µg/mL)
Derivative 1864
Derivative 2>128>128
Ciprofloxacin (Std.)0.50.015

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of novel Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate derivatives. Compounds demonstrating high potency and selectivity in these primary assays—particularly those with low micromolar or high nanomolar activity—should be prioritized for further investigation.[8] Subsequent steps would involve secondary assays to elucidate the specific mechanism of action, such as cell cycle analysis, apoptosis induction studies for anticancer agents,[6][25] or specific enzyme inhibition assays. This systematic approach ensures a thorough and efficient evaluation, paving the way for the development of new and effective therapeutic agents.

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The Strategic Application of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in biologically active compounds and approved pharmaceuticals.[1][2][3][4] Strategic functionalization of the indole ring can unlock novel pharmacological activities. This guide focuses on a particularly promising, yet underexplored derivative: Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate . The introduction of a nitro group at the C7 position and a formyl group at the C3 position creates a unique electronic landscape, rendering the molecule a versatile intermediate for the synthesis of complex therapeutic agents. This document provides a comprehensive overview of its synthesis, potential applications, and detailed experimental protocols for its utilization in drug discovery programs.

The Rationale: Unlocking New Chemical Space

The unique substitution pattern of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate offers a trifecta of reactive sites, making it a highly valuable building block for combinatorial chemistry and lead optimization.

  • The 3-Formyl Group: This aldehyde functionality is a versatile handle for a wide array of chemical transformations. It can readily participate in reactions such as reductive amination, Wittig reactions, and condensations with active methylene compounds to introduce diverse side chains and build complex heterocyclic systems. For instance, 3-formyl indoles are known precursors to compounds that inhibit tubulin polymerization, a validated anticancer strategy.[5]

  • The 7-Nitro Group: The strong electron-withdrawing nature of the nitro group significantly modulates the electronic properties of the indole ring system. This can influence the reactivity of other positions on the ring and is a key pharmacophoric feature in several bioactive molecules. For example, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for type 2 diabetes.[6] The nitro group can also serve as a precursor for the corresponding amine, opening another avenue for derivatization.

  • The 2-Carboxylate Group: The ethyl ester at the C2 position provides another site for modification, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Indole-2-carboxamides are a well-established class of compounds with a broad range of biological activities, including anticancer and antiviral properties.

This strategic combination of functional groups paves the way for the synthesis of novel compounds with potential applications in oncology, metabolic diseases, and infectious diseases.

Proposed Synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Synthetic Workflow Diagram

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Nitrophenylhydrazine C Ethyl 7-nitro-1H-indole-2-carboxylate A->C Acid catalyst (e.g., H₂SO₄ or PPA) B Ethyl pyruvate B->C D Ethyl 7-nitro-1H-indole-2-carboxylate F Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate D->F Electrophilic substitution E Vilsmeier Reagent (POCl₃/DMF) E->F

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylate

This protocol is adapted from established Fischer indole synthesis procedures.

Materials:

  • 2-Nitrophenylhydrazine

  • Ethyl pyruvate

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 2-nitrophenylhydrazine (1 equivalent) in absolute ethanol. Add ethyl pyruvate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • A precipitate of the corresponding hydrazone should form. Stir the mixture for 1-2 hours to ensure complete reaction.

  • Cyclization: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid or polyphosphoric acid (used as both catalyst and solvent) to the stirred mixture.

  • After the addition is complete, heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude Ethyl 7-nitro-1H-indole-2-carboxylate by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Vilsmeier-Haack Formylation of Ethyl 7-nitro-1H-indole-2-carboxylate

This protocol is based on the general procedure for the Vilsmeier-Haack formylation of indoles.[7][8][9][10][11]

Materials:

  • Ethyl 7-nitro-1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Vilsmeier Reagent Formation: In a two-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF (3 equivalents) in an ice-water bath. Add phosphorus oxychloride (1.2 equivalents) dropwise with stirring. The formation of the Vilsmeier reagent is exothermic. Allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve Ethyl 7-nitro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product, Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient).

Potential Medicinal Chemistry Applications and Derivatization Strategies

The strategic placement of the formyl and nitro groups opens up a plethora of possibilities for generating compound libraries with diverse pharmacological profiles.

Application Workflow

G cluster_0 Derivatization at C3-Formyl Group cluster_1 Modification of C7-Nitro Group cluster_2 Transformation of C2-Ester cluster_3 Potential Therapeutic Targets A Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate B Reductive Amination -> Novel Amines A->B C Wittig Reaction -> Alkenyl Indoles A->C D Condensation -> Heterocyclic Systems (e.g., Pyrimidines, Thiazoles) A->D E Reduction -> 7-Aminoindole Derivatives A->E F Hydrolysis -> Carboxylic Acid A->F H Kinases (Anticancer) B->H C->H J Microbial Targets (Antimicrobial) D->J I Enzymes (e.g., FBPase for Diabetes) E->I G Amidation -> Indole-2-carboxamides F->G G->H G->J

Caption: Derivatization strategies and potential therapeutic applications.

Quantitative Data Summary of Related Bioactive Indoles
Compound ClassExampleBiological TargetActivity (IC₅₀/EC₅₀)Reference
7-Nitroindole Derivatives 7-nitro-1H-indole-2-carboxylic acid analogFructose-1,6-bisphosphatase0.99 µM[6]
3-Formylindole Derivatives 3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleTubulin Polymerization1.5 µM[5]
Indole-2-carboxamides Apoptotic Antiproliferative AgentEGFR/CDK20.95 µM - 1.50 µM[12]

Conclusion

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate represents a highly versatile and valuable scaffold for medicinal chemists. Its strategic functionalization allows for the exploration of a vast chemical space, leading to the potential discovery of novel therapeutic agents for a range of diseases. The protocols outlined in this guide provide a solid foundation for the synthesis and subsequent derivatization of this promising building block. As the quest for new and effective drugs continues, the creative and logical application of such well-designed molecular starting points will be paramount to success in the field of drug discovery.

References

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Available at: [Link]

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  • (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available at: [Link]

  • Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

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  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. Available at: [Link]

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Application Note & Protocols: Strategic Derivatization of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the chemical modification of the formyl group on Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. This highly functionalized indole scaffold serves as a valuable starting material for the synthesis of compound libraries in medicinal chemistry and drug discovery. The strategic location of the formyl group at the C3 position offers a reactive handle for a multitude of chemical transformations, enabling the exploration of diverse chemical space. This guide details the underlying principles, step-by-step protocols, and expert insights for key derivatization reactions, including reductive amination, oxidation, reduction, Knoevenagel condensation, and the formation of imines, oximes, and hydrazones.

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a particularly interesting starting material due to its trifunctional nature:

  • The Formyl Group (C3): An electrophilic center, prime for nucleophilic attack and condensation reactions, serving as the primary focus of this guide.[1]

  • The Ethyl Ester (C2): Can be hydrolyzed to the corresponding carboxylic acid for amide coupling or other modifications.

  • The Nitro Group (C7): A strong electron-withdrawing group that modulates the electronics of the indole ring. It can also be reduced to an amine, providing another point for diversification.[3]

The ability to selectively modify the formyl group allows for the systematic generation of analogues with varied physicochemical properties, crucial for developing structure-activity relationships (SAR) in drug development programs.

Overview of Derivatization Pathways

The formyl group at the C3 position is a versatile chemical handle. The primary derivatization strategies discussed in this guide allow for the introduction of new functional groups and the extension of the molecular scaffold through carbon-carbon and carbon-nitrogen bond formation.

Derivatization_Pathways cluster_CN_bond C-N Bond Formation cluster_CO_bond Carbonyl Transformations cluster_CC_bond C-C Bond Formation Start Ethyl 3-formyl-7-nitro- 1H-indole-2-carboxylate ReductiveAmination Substituted Amines Start->ReductiveAmination R-NH2, NaBH(OAc)3 Imine Imines (Schiff Bases) Start->Imine R-NH2, cat. Acid Oxime Oximes Start->Oxime NH2OH·HCl Hydrazone Hydrazones/ Thiosemicarbazones Start->Hydrazone R-NHNH2 Oxidation Carboxylic Acid Start->Oxidation NaClO2 Reduction Primary Alcohol Start->Reduction NaBH4 Knoevenagel α,β-Unsaturated Systems Start->Knoevenagel Active Methylene Cmpd. Wittig Alkenes Start->Wittig Phosphorus Ylide

Caption: Key derivatization pathways for the formyl group.

Protocols & Methodologies

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Scientific Principle: This two-step, one-pot reaction first involves the formation of an intermediate iminium ion via condensation of the aldehyde with a primary or secondary amine. A mild, selective reducing agent, typically sodium triacetoxyborohydride (STAB), then reduces the iminium ion to the corresponding amine. STAB is preferred as it is less basic and more selective than other hydrides like sodium cyanoborohydride, minimizing side reactions such as the reduction of the nitro group.

Experimental Protocol:

  • Setup: To a solution of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-16 hours).[4]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted amine derivative.

ParameterCondition/ReagentPurpose
Starting Material Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylateAldehyde source
Reagent Primary/Secondary Amine (R¹R²NH)Nitrogen source
Reducing Agent Sodium Triacetoxyborohydride (STAB)Selective reduction of iminium ion
Solvent Dichloromethane (DCM) or Dichloroethane (DCE)Anhydrous, aprotic solvent
Monitoring TLC (e.g., 3:7 Ethyl Acetate:Hexane)Track reaction completion
Oxidation: Formation of Ethyl 3-carboxy-7-nitro-1H-indole-2-carboxylate

Scientific Principle: The oxidation of the aldehyde to a carboxylic acid provides a key functional handle for subsequent reactions, such as amide bond formation (e.g., EDC/HOBt coupling). The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid, is an effective method for converting aldehydes to carboxylic acids without oxidizing other sensitive functional groups on the indole ring.

Experimental Protocol:

  • Setup: Dissolve Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (1.0 eq) in a mixture of tert-butanol and water (e.g., 4:1 ratio).

  • Buffering: Add 2-methyl-2-butene (4.0 eq) as a chlorine scavenger, followed by a buffer solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq).

  • Oxidation: Add a solution of sodium chlorite (NaClO₂, 1.5 eq) in water dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC for the disappearance of the starting material (typically 1-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 2-3 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: The crude carboxylic acid can often be used directly or purified by recrystallization or column chromatography.

Knoevenagel Condensation: C-C Bond Formation

Scientific Principle: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[4][5] This reaction is a powerful tool for extending the carbon skeleton. The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[4][6]

Knoevenagel_Workflow A 1. Dissolve Indole Aldehyde & Active Methylene Cmpd. in Ethanol B 2. Add Piperidine (catalytic) A->B C 3. Reflux Reaction (Monitor by TLC) B->C D 4. Cool to RT (Product Precipitates) C->D E 5. Filter & Wash with cold Ethanol D->E F Pure α,β-Unsaturated Product E->F

Caption: Workflow for a typical Knoevenagel condensation.

Experimental Protocol:

  • Setup: In a round-bottom flask, combine Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (1.0 eq), the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq), and a suitable solvent like ethanol.[7]

  • Catalysis: Add a catalytic amount of a basic catalyst, such as piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor by TLC until the starting aldehyde is consumed (typically 1-5 hours).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The product often precipitates from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, concentrate the reaction mixture and purify by column chromatography.

Formation of Imines, Oximes, and Hydrazones

Scientific Principle: These derivatives are formed by the condensation reaction between the aldehyde and a primary amine, hydroxylamine, or hydrazine, respectively. The reaction is typically acid-catalyzed and involves the elimination of a water molecule. These C=N double bond-containing derivatives are often synthesized to explore their own biological activities or as intermediates for further transformations.[8][9][10][11]

General Protocol (Example for Oxime Formation):

  • Setup: Dissolve Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) followed by a base such as sodium acetate or sodium carbonate (1.5 eq) to neutralize the HCl and liberate free hydroxylamine.[10][12]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-3 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture. The oxime product often precipitates and can be collected by filtration. Alternatively, add water to induce precipitation.

  • Purification: Wash the collected solid with water and a minimal amount of cold ethanol, then dry. The product is typically a mixture of (E/Z)-isomers.

Summary of Derivatization Reactions

Reaction TypeKey ReagentsProduct Functional GroupKey Insight
Reductive Amination R¹R²NH, NaBH(OAc)₃-CH₂-NR¹R²Mild conditions, high functional group tolerance.
Oxidation NaClO₂, NaH₂PO₄-COOHProvides an acid handle for amide coupling.
Reduction NaBH₄-CH₂OHCreates a primary alcohol for ether/ester synthesis.
Knoevenagel CH₂(CN)₂, Piperidine-CH=C(CN)₂Forms electron-deficient alkenes for Michael additions.
Wittig Reaction Ph₃P=CHR-CH=CHRClassic method for alkene synthesis.
Imine Formation RNH₂, cat. H⁺-CH=NRReversible; intermediate for reductive amination.[8]
Oxime Formation NH₂OH·HCl, NaOAc-CH=NOHStable products, often biologically active.[10][11]
Hydrazone Formation RNHNH₂, cat. H⁺-CH=N-NHRCommon pharmacophore in medicinal chemistry.[9]

Characterization and Validation

Successful derivatization can be confirmed by standard analytical techniques:

  • ¹H NMR: The most telling sign is the disappearance of the aldehyde proton signal (δ ≈ 10 ppm) and the appearance of new signals corresponding to the derivative (e.g., a methylene proton signal at δ ≈ 3.5-4.5 ppm for reductive amination).

  • IR Spectroscopy: Disappearance of the aldehyde C=O stretch (≈1670-1700 cm⁻¹) and appearance of new characteristic peaks (e.g., C=N stretch for imines/oximes, broad O-H stretch for alcohols/acids).

  • Mass Spectrometry: Confirmation of the expected molecular weight for the new derivative.

Conclusion

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a versatile platform for synthetic diversification in drug discovery. The formyl group provides a reliable and predictable reactive site for a wide array of chemical transformations. The protocols outlined in this guide offer robust starting points for researchers to generate novel indole derivatives, enabling the systematic exploration of chemical space and the optimization of lead compounds. Careful selection of reagents and reaction conditions is paramount to ensure selectivity and achieve high yields, particularly given the presence of other functional groups on the scaffold.

References

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Suzhou Chukai Pharmaceutical Technology Co Ltd. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Google Patents, CN102786460A.
  • Smith, G. (1963). Indole-3-aldehyde. Organic Syntheses. Available at: [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Girish, Y. R., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • Al-Hourani, B. J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]

  • Bingül, M., et al. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. Available at: [Link]

  • Jakše, R., et al. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

  • Ge, Y., et al. (2006). Synthesis of Substituted Indole-3-carboxaldehyde Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Yalcin, I., et al. (2009). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. ResearchGate. Available at: [Link]

  • Stolar, T., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. Available at: [Link]

  • Dyadyuchenko, M. V., et al. (2015). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. MySkinRecipes. Available at: [Link]

  • ResearchGate. (2023). Synthesis of indole-3-carbaldehyde oxime derivatives and their... ResearchGate. Available at: [Link]

  • Semantic Scholar. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. PubChem. Available at: [Link]

  • Krasavin, M., et al. (2018). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Sureshbabu, P., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]

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Application Note & Protocol: Microwave-Assisted Vilsmeier-Haack Synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the rapid and efficient synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. The target compound is a valuable heterocyclic building block, with the indole scaffold being central to numerous pharmacologically active agents.[1][2] This protocol leverages the Vilsmeier-Haack reaction, a classic method for formylating electron-rich heterocycles, enhanced by microwave irradiation to dramatically reduce reaction times and improve yields compared to conventional heating methods.[3][4] We detail the reaction mechanism, provide a step-by-step experimental procedure, outline safety precautions for hazardous reagents, and present expected analytical data for product validation.

Introduction and Scientific Rationale

The 3-formylindole moiety is a key synthon for the elaboration of more complex molecules, including tryptophan analogues, alkaloids, and therapeutic agents. The starting material, Ethyl 7-nitro-1H-indole-2-carboxylate, is an important intermediate for creating diverse indole derivatives.[5][6] The introduction of a formyl group at the C-3 position via the Vilsmeier-Haack reaction is a critical transformation.

Conventional vs. Microwave-Assisted Synthesis: Traditional Vilsmeier-Haack reactions often require prolonged heating (several hours) at elevated temperatures.[4][7] This can lead to the formation of impurities and reduced yields. Microwave-assisted organic synthesis (MAOS) offers a significant advantage by utilizing the efficient heating of polar molecules through dipole rotation and ionic conduction.[8] In the context of the Vilsmeier-Haack reaction, the polar Vilsmeier reagent and the reaction intermediates absorb microwave energy directly, leading to a rapid increase in internal temperature. This results in:

  • Drastically Reduced Reaction Times: From hours to mere minutes.[3][9]

  • Higher Reaction Yields: By minimizing thermal decomposition and side reactions.

  • Improved Process Control: With modern microwave reactors allowing for precise temperature and pressure monitoring.

This protocol is designed for researchers in medicinal chemistry and drug development seeking a reliable and scalable method for producing this key intermediate.

Reaction Scheme and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution on the electron-rich indole ring.

Overall Reaction: Reaction Scheme: Vilsmeier-Haack formylation of Ethyl 7-nitro-1H-indole-2-carboxylate Figure 1: Vilsmeier-Haack formylation of Ethyl 7-nitro-1H-indole-2-carboxylate.

Mechanism of the Vilsmeier-Haack Reaction:

The reaction occurs in two primary stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10][11]

  • Electrophilic Attack and Hydrolysis: The electron-rich C-3 position of the indole nucleus attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[10][12][13]

Below is a diagram illustrating the key steps of the reaction mechanism.

G cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole Ethyl 7-nitro-1H-indole- 2-carboxylate Vilsmeier->Indole Iminium Iminium Ion Intermediate Indole->Iminium + Vilsmeier Reagent Product Final Product (Ethyl 3-formyl-7-nitro- 1H-indole-2-carboxylate) Iminium->Product + H₂O H2O H₂O (Work-up)

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Materials and Equipment

MaterialGradeSupplier Example
Ethyl 7-nitro-1H-indole-2-carboxylate>98%Sigma-Aldrich
Phosphorus oxychloride (POCl₃)Reagent Grade, >99%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous>99.8%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
Ethanol (for recrystallization)200 ProofFisher Scientific

Equipment:

  • Microwave Synthesis Reactor (e.g., CEM Discover, Biotage Initiator) with pressure-rated reaction vessels (10 mL) and magnetic stir bars.

  • Ice-water bath.

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, Büchner funnel).

  • Rotary evaporator.

  • Melting point apparatus.

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for analysis.

Detailed Experimental Protocol

The entire experimental workflow is visualized below.

G cluster_workflow Experimental Workflow A 1. Vilsmeier Reagent Preparation (0°C) B 2. Substrate Addition A->B C 3. Microwave Irradiation (90°C, 10 min) B->C D 4. Reaction Quenching (Ice & NaHCO₃) C->D E 5. Product Isolation (Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Analysis & Characterization F->G

Caption: Step-by-step experimental workflow diagram.

Step 1: Preparation of the Vilsmeier Reagent (Perform in a fume hood)

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, add anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Cool the flask in an ice-water bath to 0°C with gentle stirring.

  • Causality Note: This cooling step is critical. The reaction between POCl₃ and DMF is highly exothermic. Slow, cooled addition prevents the formation of side products and ensures the controlled generation of the active Vilsmeier reagent.[13]

  • Slowly add phosphorus oxychloride (POCl₃, 0.6 mL, 6.5 mmol) dropwise to the cooled DMF using a syringe over 10-15 minutes. Ensure the internal temperature does not rise above 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 20 minutes. The solution should become a pale yellow, slightly viscous complex.

Step 2: Microwave-Assisted Formylation

  • In a separate vial, dissolve Ethyl 7-nitro-1H-indole-2-carboxylate (1.0 g, 4.27 mmol) in a minimal amount of anhydrous DMF (~3 mL).

  • Transfer this substrate solution to the freshly prepared Vilsmeier reagent at 0°C.

  • Transfer the entire reaction mixture into a 10 mL pressure-rated microwave reaction vessel containing a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor cavity.

  • Set the reaction parameters as follows:

    • Temperature: 90°C (Use ramp-to-temperature setting)

    • Time: 10 minutes (hold time at temperature)

    • Power: 200 W (variable power to maintain temperature)

    • Stirring: High

  • Rationale: Microwave irradiation at 90°C provides sufficient energy to overcome the activation barrier for the electrophilic substitution, while the short reaction time minimizes thermal degradation of the product.[9][14]

Step 3: Work-up and Product Isolation

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Carefully pour the reaction mixture into a beaker containing crushed ice (~50 g).

  • Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is ~7-8. This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes acidic byproducts.

  • A yellow-to-orange precipitate of the crude product will form.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Isolate the crude solid by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water (3 x 20 mL) to remove residual salts and DMF.

  • Dry the crude product under vacuum.

Step 4: Purification

  • Recrystallize the crude solid from hot ethanol.

  • Dissolve the solid in a minimum amount of boiling ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50°C.

Expected Results and Characterization

ParameterExpected Value
Yield 85-95%
Appearance Yellow crystalline solid
Melting Point ~210-214 °C
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 12.8 (s, 1H, NH), 10.2 (s, 1H, CHO), 8.4-8.0 (m, 2H, Ar-H), 7.5 (t, 1H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 185.5, 160.8, 137.1, 133.5, 131.9, 129.8, 128.2, 120.4, 118.6, 117.5, 62.3, 14.1
Mass Spec (ESI-MS) m/z: 263.06 [M+H]⁺

Note: NMR chemical shifts are predicted based on similar structures and may vary slightly. Experimental verification is required.

Safety and Hazard Management

This protocol involves hazardous materials that require strict safety protocols.

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water to produce toxic and corrosive fumes (HCl and phosphoric acid).[15][16][17] Causes severe skin and eye burns.

    • Precautions: Always handle in a certified chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[18] Ensure an eyewash station and safety shower are immediately accessible.[17] Keep away from water and combustible materials.[16][18]

  • N,N-Dimethylformamide (DMF):

    • Hazards: Can be harmful if inhaled or absorbed through the skin. It is a reproductive toxin.

    • Precautions: Handle in a fume hood and wear appropriate gloves and eye protection.

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Quench any residual POCl₃ very carefully before disposal.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Vilsmeier reagent (moisture contamination).Use anhydrous DMF and fresh POCl₃. Ensure all glassware is oven-dried.
Incomplete reaction.Confirm microwave reactor is calibrated. Increase reaction time in 2-minute increments or temperature by 5-10°C.
Dark, Oily Product Reaction temperature was too high, causing decomposition.Reduce the microwave temperature to 80-85°C. Ensure accurate temperature monitoring (fiber optic probe preferred).
Insufficient washing during work-up.Wash the crude product thoroughly with copious amounts of cold water to remove all DMF.
Incomplete Neutralization Insufficient NaHCO₃ added.Monitor pH carefully during addition of base. Add NaHCO₃ until all effervescence stops and pH is stable at 7-8.

Conclusion

This application note presents a robust, efficient, and rapid microwave-assisted protocol for the Vilsmeier-Haack formylation of Ethyl 7-nitro-1H-indole-2-carboxylate. By leveraging the advantages of microwave heating, this method significantly shortens synthesis time and improves product yield, providing a superior alternative to conventional methods for producing this valuable chemical intermediate.

References

  • Taylor & Francis. (2022). Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol. Retrieved from [Link]

  • Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2017). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. Retrieved from [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Retrieved from [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Retrieved from [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • MySkinRecipes. Ethyl 7-nitro-1H-indole-2-carboxylate. Retrieved from [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

  • CDC - NIOSH Pocket Guide to Chemical Hazards. Phosphorus oxychloride. Retrieved from [Link]

  • Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ChemRxiv. (2022). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. Retrieved from [Link]

  • Indian Academy of Sciences. Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

  • PubMed. (2012). Microwave-assisted synthesis of medicinally relevant indoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

  • PubChem. Ethyl 7-nitro-1H-indole-2-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. Retrieved from [Link]

  • Sciforum. (2008). Microwave assisted synthesis of indoles: Madelung's Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Retrieved from [Link]

  • SpringerLink. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Vilsmeier-Haack Formylation of Nitroindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemists. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the Vilsmeier-Haack formylation of nitroindoles. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this challenging transformation.

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2][3] However, when applied to nitroindoles, the reaction's efficiency is severely hampered. This guide is structured to address the fundamental reasons for these difficulties and provide actionable solutions to overcome them.

Core Challenge: The Deactivating Nature of the Nitro Group

The primary obstacle in the Vilsmeier-Haack formylation of nitroindoles is electronic deactivation. The indole nucleus is typically electron-rich, making it highly susceptible to electrophilic attack at the C3 position.[4][5][6] The introduction of a nitro (–NO₂) group, a potent electron-withdrawing moiety, fundamentally alters this reactivity.[7]

  • Inductive Effect (-I): The high electronegativity of the nitro group's nitrogen and oxygen atoms pulls electron density away from the indole ring system through the sigma bond framework.

  • Resonance Effect (-M): The nitro group withdraws electron density via resonance, particularly when located at positions 4, 5, 6, and 7, further reducing the nucleophilicity of the C3 position.[7]

This electronic deficit makes the nitroindole ring a poor nucleophile, struggling to react with the Vilsmeier reagent, which is itself a relatively weak electrophile.[8][9]

Diagram: Electronic Deactivation of 5-Nitroindole

Caption: Resonance deactivation in 5-nitroindole.

Frequently Asked Questions & Troubleshooting Guide

This section is organized to address the most common issues encountered during the Vilsmeier-Haack formylation of nitroindoles, from reagent preparation to reaction optimization and work-up.

Part 1: The Vilsmeier Reagent

Q1: My Vilsmeier reagent preparation results in a white precipitate, but sometimes it's orange/yellow. Does the color matter?

A1: Yes, the appearance of the Vilsmeier reagent can be an indicator of its state, though a white solid is also common. The reagent, a chloroiminium salt, is typically a white to pale-yellow solid.[10][11] An orange or yellow color can sometimes indicate the formation of more complex species or the presence of impurities, but many successful reactions proceed from an off-white or yellowish reagent mixture.[12][13] The critical factor is ensuring anhydrous conditions. Moisture can hydrolyze both phosphorus oxychloride (POCl₃) and the Vilsmeier reagent, leading to insoluble byproducts and reduced activity.[10]

Q2: I'm concerned about the stability of the Vilsmeier reagent. What are the best practices for its preparation and use?

A2: The Vilsmeier reagent is thermally unstable and its preparation is exothermic.[10] Best practices are crucial for safety and success:

  • Strict Anhydrous Conditions: Use dry solvents (typically DMF) and glassware. Perform the reaction under an inert atmosphere (N₂ or Ar).

  • Controlled Addition: Add POCl₃ dropwise to ice-cold (0-5 °C) DMF with vigorous stirring.[12][14] This dissipates the heat of reaction and prevents runaway conditions.[10]

  • Use in situ: The reagent is most active when prepared and used immediately (in situ). While it is commercially available as a stable salt, the freshly prepared reagent is often more effective.[8][15]

Part 2: Reaction Conditions & Low Yield

Q3: My reaction is not proceeding, or the yield of my desired nitro-indole-3-carboxaldehyde is very low. What is the first thing I should check?

A3: The most common cause is insufficient reactivity due to the electron-withdrawing nitro group.[16][17] For these deactivated substrates, more forcing conditions are typically required compared to the formylation of unsubstituted indole.

Troubleshooting Steps:

  • Temperature & Time: While reagent formation requires cooling, the subsequent formylation of a deactivated substrate often needs heating. After adding your nitroindole at a low temperature, allow the reaction to warm to room temperature and then heat it, often in the range of 60-90 °C, for several hours.[16]

  • Monitoring: Diligently monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly or not at all, consider cautiously increasing the temperature or extending the reaction time.[16]

  • Stoichiometry: For less reactive substrates, using a larger excess of the Vilsmeier reagent (e.g., 2-3 equivalents) can help drive the reaction to completion.[16]

Diagram: Troubleshooting Workflow for Low Yield

workflow start Low Yield or No Reaction check_tlc Analyze Reaction Mixture by TLC start->check_tlc sm_present Starting Material (SM) Remains? check_tlc->sm_present TLC Spot(s) Observed increase_cond Increase Temperature (e.g., 70-90°C) Increase Reaction Time Increase Equivalents of Vilsmeier Reagent sm_present->increase_cond Yes complex_mix Complex Mixture / Decomposition? sm_present->complex_mix No monitor Continue Monitoring by TLC increase_cond->monitor monitor->sm_present workup Proceed to Work-up monitor->workup SM Consumed reduce_cond Reduce Temperature Reduce Reaction Time Check for Side Reactions complex_mix->reduce_cond Yes complex_mix->workup No (Clean Product) alt_method Consider Alternative Formylation Method reduce_cond->alt_method

Caption: A logical workflow for troubleshooting low-yield reactions.

Q4: How does the position of the nitro group on the indole ring affect the reaction conditions?

A4: The position significantly impacts reactivity.

  • 5- and 6-Nitroindoles: These are the most commonly reported substrates for successful Vilsmeier-Haack formylation. While deactivated, they still react under heated conditions to give the corresponding 3-carboxaldehydes.[18]

  • 4- and 7-Nitroindoles: The nitro group at these positions exerts a stronger deactivating effect on C3 due to proximity and resonance. These reactions are more challenging and may require higher temperatures or yield a mixture of products.

  • 2-Nitroindoles: The nitro group at C2 strongly deactivates the entire pyrrole ring. Direct Vilsmeier-Haack formylation at C3 is generally not a viable synthetic route for producing 2-nitro-1H-indole-3-carbaldehyde.[19] Alternative multi-step strategies, such as formylation of indole followed by nitration, are typically employed.[19]

Nitro Group PositionExpected ReactivityTypical Temperature Range (°C)
5-Nitro Deactivated, but feasible60 - 80
6-Nitro Deactivated, but feasible60 - 80
4-Nitro Strongly deactivated80 - 100+
7-Nitro Strongly deactivated80 - 100+
2-Nitro Severely deactivatedGenerally Unreactive

Q5: My reaction mixture turned dark brown or black, and the TLC shows a complex mixture of products. What happened?

A5: This often indicates decomposition of the starting material or product.[17] Electron-deficient systems like nitroindoles can be sensitive to the forcing conditions (high heat, acidic environment) required for the reaction. Prolonged heating at excessively high temperatures can lead to polymerization or other degradation pathways. If you observe this, the best approach is to repeat the reaction at a lower temperature for a longer duration or to consider alternative formylation methods.[17]

Part 3: Work-up and Purification

Q6: What is the correct procedure for quenching the reaction and working it up?

A6: The work-up procedure is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and neutralizing acidic byproducts.[20][21]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly and carefully pour the cooled reaction mixture onto crushed ice or into a cold aqueous solution of a base, such as sodium bicarbonate or sodium acetate.[2] This hydrolyzes the intermediate and neutralizes the acidic medium. Caution: This can be a highly exothermic process.

  • Extraction: Once the quench is complete and the product has precipitated or is suspended in the aqueous layer, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Q7: I'm having difficulty purifying my crude nitro-indole-3-carboxaldehyde. What are some common issues and solutions?

A7: Purification can be challenging due to the product's polarity and potential for contamination with residual DMF or byproducts.

  • Residual DMF: DMF has a high boiling point and can be difficult to remove completely. Washing thoroughly with water during the work-up is essential. If it persists, azeotropic removal with a solvent like heptane under reduced pressure can be effective.

  • Chromatography: Column chromatography on silica gel is the standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate, is typically effective for separating the product from less polar impurities and unreacted starting material.

Standard Protocol: Vilsmeier-Haack Formylation of 5-Nitroindole

This protocol provides a validated starting point for experimentation. Researchers should always perform a thorough risk assessment before beginning any new procedure.

Diagram: Experimental Workflow

protocol reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ in DMF at 0-5°C) substrate_add 2. Add 5-Nitroindole (Portion-wise at 0-5°C) reagent_prep->substrate_add reaction 3. Heat Reaction (Stir at 70°C for 2-4h) substrate_add->reaction workup 4. Aqueous Work-up (Quench on ice/base, Extract) reaction->workup purify 5. Purify Product (Column Chromatography) workup->purify

Caption: Step-by-step experimental protocol overview.

Methodology:

  • Reagent Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equiv.). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[12] Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add 5-nitroindole (1.0 equiv.) portion-wise over 15 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath at 70 °C. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture back to 0 °C. Carefully pour the mixture onto 200g of crushed ice containing a saturated solution of sodium bicarbonate. Stir vigorously until the ice has melted and gas evolution has ceased.

  • Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-nitro-1H-indole-3-carbaldehyde as a solid.[18]

References
  • BenchChem. (2025). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. BenchChem Technical Support.
  • BenchChem. (n.d.). 2-Nitro-1H-indole-3-carbaldehyde. BenchChem.
  • Clemente, F. R., & Houk, K. N. (2004). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2.
  • ChemBK. (2024). Phosphorus oxychloride. ChemBK.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific Resource Center.
  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure, Coll. Vol. 4, p.331 (1963); Vol. 35, p.32 (1955).
  • BenchChem. (2025). Managing precipitate formation in Vilsmeier reagent preparation. BenchChem Technical Support.
  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its application in the synthesis of new heterocyclic compounds. Current Chemistry Letters, 2, 187-194.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Vilsmeier reagent. Wikipedia.
  • Green, N., & Langley, T. (2022). Phosphorus Oxychloride: Production and Use. In Organophosphorus Chemistry. Royal Society of Chemistry.
  • Chem-Impex. (n.d.). 5-Nitro-1H-indole-3-carbaldehyde. Chem-Impex International.
  • Enamine. (n.d.). Vilsmeier Reagent. Enamine Store.
  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride. BenchChem Technical Support.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
  • BenchChem. (2025). The Nitro Group's Profound Influence on the Electronic Landscape of Indole: A Technical Guide. BenchChem Technical Support.
  • Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Chemistry Steps.
  • Patil, S. B., & Talele, P. U. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 436-451.
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Name-Reaction.com.
  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-Nitroindole and Other Electron-Poor Indoles. BenchChem Technical Support.
  • Reddit. (2024). Vilsmeier-Haack reaction. r/OrganicChemistry.
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Name-Reaction.com.

Sources

Optimizing reaction conditions for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this specific Vilsmeier-Haack formylation. Our goal is to equip you with the technical expertise and practical insights needed to achieve successful and reproducible outcomes in your experiments.

Introduction: The Vilsmeier-Haack Reaction for Indole Formylation

The synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is achieved via the Vilsmeier-Haack reaction, a robust and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide like N,N-dimethylformamide (DMF).[3][4]

This specific synthesis presents a unique challenge: the starting material, Ethyl 7-nitro-1H-indole-2-carboxylate, contains a potent electron-withdrawing nitro group (-NO₂). This group deactivates the indole ring, making it less nucleophilic and the Vilsmeier-Haack reaction consequently more demanding than for simple, electron-rich indoles.[2] This guide will address the specific conditions required to overcome this deactivation and achieve high-yield formylation at the C3 position.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why is it crucial for this reaction?

The Vilsmeier reagent is the active electrophile in this formylation. It is a chloroiminium salt formed from the reaction between a substituted amide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4] Because formyl chloride is too unstable to use directly in Friedel-Crafts type reactions, the Vilsmeier reagent serves as a stable and effective source of an electrophilic formyl group equivalent.[2] Its moderate electrophilicity makes it ideal for reacting with electron-rich systems like indoles.

Q2: What is the mechanism of the Vilsmeier-Haack reaction on the indole substrate?

The reaction proceeds in three main stages:

  • Reagent Formation: DMF attacks POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium ion).[4]

  • Electrophilic Attack: The electron-rich C3 position of the indole ring attacks the carbon of the Vilsmeier reagent. The C3 position is the most nucleophilic site in the indole ring, which dictates the reaction's regioselectivity.[5]

  • Hydrolysis: This attack forms an iminium intermediate. During aqueous workup, this intermediate is hydrolyzed to yield the final 3-formyl indole product.[1][5]

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Reaction & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium Iminium Salt Intermediate Vilsmeier_Reagent->Iminium Electrophilic Attack Indole Ethyl 7-nitro-1H-indole- 2-carboxylate Indole->Iminium + Vilsmeier Reagent Product Final Product (3-formyl indole) Iminium->Product + H₂O (Workup)

Caption: Mechanism of Vilsmeier-Haack Formylation.

Q3: What are the primary safety concerns with this procedure?

The reagents are hazardous and require careful handling in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas.[3] Always add it dropwise to DMF under anhydrous conditions and ensure the reaction is cooled.

  • Vilsmeier Reagent: Moisture-sensitive.[3]

  • Quenching: The workup, which involves quenching the reaction mixture with ice/water, is highly exothermic. This step must be performed slowly and carefully, pouring the reaction mixture onto a vigorously stirred slurry of ice.[6]

Detailed Experimental Protocol

This protocol provides a general guideline. Optimization may be required based on lab conditions and reagent purity.

Materials:
  • Ethyl 7-nitro-1H-indole-2-carboxylate (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (2.0 - 3.0 equiv)

  • Dichloromethane (DCM, anhydrous, optional co-solvent)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:
  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice-water bath. Add POCl₃ (2.0-3.0 equiv) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the internal temperature remains below 5°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a solid precipitate of the Vilsmeier salt is common.

  • Substrate Addition: Dissolve Ethyl 7-nitro-1H-indole-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Due to the deactivating nitro group, heating is likely necessary. Heat the reaction mixture to 60-80°C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[3] To prepare a TLC sample, carefully take a small aliquot from the reaction mixture and quench it in a vial containing a dilute basic solution (e.g., NaHCO₃). Extract with a small amount of EtOAc, and spot the organic layer on a TLC plate.

  • Workup (Quenching): Once the starting material is consumed, cool the reaction mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry. This is a highly exothermic step.

  • Neutralization & Extraction: Stir the aqueous mixture for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate. Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a saturated NaHCO₃ solution or 1M NaOH. Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate.

  • Isolation: Combine the organic layers. Wash sequentially with water and then brine to aid in phase separation and remove residual DMF.[3] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., Ethanol or Ethyl Acetate/Hexanes) to obtain pure Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate.

Caption: Experimental Workflow for Synthesis.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

  • Probable Cause A: Inactive Vilsmeier Reagent. The reagent is highly sensitive to moisture, which can decompose it.

    • Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous grade DMF and fresh, high-purity POCl₃.[3] Prepare the reagent in situ and use it immediately.[3]

  • Probable Cause B: Insufficient Reaction Temperature or Time. The electron-withdrawing nitro group deactivates the indole ring, requiring more energy to drive the reaction to completion.

    • Solution: After adding the substrate, gradually increase the temperature to 60-80°C.[6] If conversion is still low after several hours, consider extending the reaction time and monitoring by TLC until the starting material is consumed.[6]

  • Probable Cause C: Insufficient Reagent. The molar ratio of the Vilsmeier reagent to the substrate may be too low.

    • Solution: Increase the equivalents of POCl₃ used to generate the Vilsmeier reagent. A ratio of 2.0 to 3.0 equivalents relative to the indole substrate is a good starting point for deactivated systems.

Issue 2: Formation of Multiple Products or Impurities

  • Probable Cause: Side Reactions or Degradation. While formylation is highly selective for the C3 position, harsh conditions (excessively high temperatures or prolonged reaction times) can sometimes lead to side reactions or degradation of the product.

    • Solution: Carefully control the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor the reaction closely by TLC to avoid over-running it once the starting material has been consumed.

Issue 3: Difficult Workup or Product Isolation

  • Probable Cause A: Emulsion Formation. The presence of DMF and salts can lead to the formation of a stable emulsion during aqueous extraction, making phase separation challenging.

    • Solution: During the workup, after extraction, wash the combined organic layers with brine (a saturated aqueous solution of NaCl).[3] This increases the polarity of the aqueous phase and helps to break up emulsions. Multiple extractions with a smaller volume of solvent can be more effective than a single extraction with a large volume.

  • Probable Cause B: Incomplete Hydrolysis or Product Loss. The hydrolysis of the intermediate iminium salt can be slow, and the product may have some solubility in the aqueous layer.

    • Solution: After pouring the reaction mixture into ice, stir for at least 30-60 minutes before neutralization to ensure complete hydrolysis. To minimize product loss to the aqueous layer, saturate it with NaCl before extraction.[3]

Troubleshooting_Tree cluster_low_yield Troubleshooting Low Yield cluster_dirty Troubleshooting Impurities cluster_workup Troubleshooting Workup Start Reaction Outcome? LowYield Low/No Conversion Start->LowYield Low Yield Dirty Multiple Products Start->Dirty Impure WorkupIssue Workup Problems Start->WorkupIssue Isolation Diff. Cause_Moisture Moisture Contamination? LowYield->Cause_Moisture Cause_Temp Temp/Time Too Low? LowYield->Cause_Temp Cause_Equiv Reagent Ratio Low? LowYield->Cause_Equiv Cause_Harsh Conditions Too Harsh? Dirty->Cause_Harsh Cause_Emulsion Emulsion Formed? WorkupIssue->Cause_Emulsion Cause_Hydrolysis Incomplete Hydrolysis? WorkupIssue->Cause_Hydrolysis Solution_Anhydrous Use Anhydrous Conditions & Fresh Reagents Cause_Moisture->Solution_Anhydrous Solution_Heat Increase Temp (60-80°C) & Extend Time Cause_Temp->Solution_Heat Solution_Equiv Increase POCl₃ (2-3 equiv) Cause_Equiv->Solution_Equiv Solution_Temp Lower Reaction Temp & Monitor by TLC Cause_Harsh->Solution_Temp Solution_Brine Wash Organic Layer with Brine Cause_Emulsion->Solution_Brine Solution_Stir Stir Longer During Quench & Saturate with NaCl Cause_Hydrolysis->Solution_Stir

Sources

Technical Support Center: Purification of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols designed for researchers, medicinal chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific rationale behind each step, empowering you to overcome common and complex purification challenges.

Introduction: Understanding the Molecule and Its Challenges

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a key synthetic intermediate, valued for its functional handles—the formyl, nitro, and ester groups—which allow for diverse downstream chemical modifications.[1] The compound is typically synthesized via formylation (e.g., Vilsmeier-Haack reaction) of its precursor, Ethyl 7-nitro-1H-indole-2-carboxylate.[2]

The purification of this molecule is often non-trivial due to:

  • Polarity: The presence of three polar functional groups (nitro, formyl, ester) on a moderately non-polar indole scaffold.

  • Potential Impurities: Contamination from unreacted starting material, reaction reagents (e.g., POCl₃/DMF adducts), and potential side-products such as N-formylated or hydrolyzed species.

  • Crystallinity: The crude product can sometimes precipitate as an amorphous solid or oil, complicating purification by recrystallization.

This guide is structured to address these issues head-on, providing logical workflows and troubleshooting frameworks to ensure you obtain your target compound with the highest possible purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Based on a typical Vilsmeier-Haack formylation, the primary impurities are:

  • Unreacted Starting Material: Ethyl 7-nitro-1H-indole-2-carboxylate. This is the most common impurity if the reaction has not gone to completion.

  • Hydrolyzed Product: 3-formyl-7-nitro-1H-indole-2-carboxylic acid. This can form if the reaction mixture is exposed to water during workup before the ester is stable.

  • Reagent-Related By-products: Residual DMF or by-products from the Vilsmeier reagent. These are typically lower molecular weight and can often be removed with a simple aqueous wash, though some can be persistent.

  • Degradation Products: Nitro-containing aromatic compounds can be sensitive to harsh conditions, potentially leading to colored impurities.

Q2: Should I choose column chromatography or recrystallization as my primary purification method?

A2: This depends on the state of your crude product.

  • If your crude product is a solid: A preliminary TLC analysis is recommended. If you see a major spot for your product and only minor, less-polar spots (like the starting material), recrystallization is an excellent and scalable first choice.

  • If your crude product is an oil or a sticky solid, or if TLC shows multiple impurities with close Rf values: Silica gel column chromatography is the more robust and reliable method to isolate the desired compound from complex mixtures.[3]

Q3: What is a good starting point for a TLC solvent system?

A3: A mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate is standard for indole derivatives.[3][4] For this specific molecule, we recommend starting with 30-40% Ethyl Acetate in Hexane . Your target compound should have an Rf value between 0.25 and 0.40 in the chosen system for optimal separation on a column. The starting material (lacking the polar formyl group) will have a higher Rf.

Q4: My purified compound is yellow. Is this normal?

A4: A pale yellow color is common for this compound due to the nitro-aromatic chromophore. However, a dark yellow, orange, or brown color indicates the presence of impurities or degradation products. If the color persists after chromatography, a final recrystallization, potentially with a small amount of activated charcoal, can often yield a paler, more crystalline solid.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: Low or No Yield After Column Chromatography
  • Possible Cause A: Compound Streaking/Sticking to the Silica Gel.

    • Why it Happens: The indole N-H and the polar formyl/nitro groups can interact strongly with the acidic silanol groups on the silica surface, causing poor elution and band tailing.

    • Solution:

      • Solvent System Modification: Increase the polarity of the eluent gradually. If using an ethyl acetate/hexane system, switch to a dichloromethane/methanol system (e.g., 1-3% MeOH in DCM) for highly retained compounds.

      • Acidic Modifier: Add a very small amount of acetic acid (~0.1%) to the eluent. This can help by protonating any basic sites on the compound and competing with the compound for binding to the silica, but should be used with caution as it can potentially promote hydrolysis of the ester.

  • Possible Cause B: Incorrect Column Packing or Loading.

    • Why it Happens: An improperly packed column leads to channeling, while loading the sample in a solvent that is too strong (too polar) causes the initial band to be too diffuse for good separation.

    • Solution:

      • Packing: Ensure the column is packed as a homogenous slurry without any air bubbles or cracks.

      • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

Problem 2: Recrystallization Fails and the Product "Oils Out"
  • Possible Cause A: Supersaturation Occurred Too Quickly or at Too High a Temperature.

    • Why it Happens: If the solution is cooled too rapidly, the molecules do not have sufficient time to align into a crystal lattice and instead crash out as an amorphous oil.

    • Solution:

      • Re-heat the solution until the oil redissolves completely. If necessary, add a tiny amount of additional solvent to ensure full dissolution.

      • Allow the solution to cool slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.

      • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous successful batch.

  • Possible Cause B: High Impurity Load.

    • Why it Happens: Impurities can disrupt the crystal lattice formation, acting as "antifreeze" and preventing crystallization.

    • Solution:

      • Perform a preliminary purification. Pass the crude material through a short plug of silica gel, eluting with a moderately polar solvent (e.g., 50% ethyl acetate in hexane) to remove the grossest impurities.

      • Attempt recrystallization again with the partially purified material.

Problem 3: Product is Contaminated with Starting Material After Purification
  • Possible Cause: Insufficient Resolution During Chromatography.

    • Why it Happens: The polarity difference between the product (with formyl group) and the starting material (without) is significant, but not immense. If the wrong solvent system is used, the bands can co-elute.

    • Solution:

      • Re-run the column using a less polar eluent. This will increase the retention time of both compounds but will improve the separation between them. Refer to your TLC plates to find a system where the difference in Rf is maximized.

      • Use a longer column or a finer mesh silica gel to increase the number of theoretical plates and improve separation efficiency.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol assumes a starting crude mass of ~1-2 grams. Adjust silica and solvent volumes accordingly for different scales.

1. Preparation:

  • Select a glass column with appropriate dimensions (e.g., 40-50 mm diameter for 1-2 g of crude material).
  • Prepare your eluent. Based on TLC, a gradient system is often effective. Start with 20% Ethyl Acetate / 80% Hexane and prepare a second, more polar eluent of 40% Ethyl Acetate / 60% Hexane .
  • Prepare a set of test tubes for fraction collection.

2. Column Packing (Slurry Method):

  • Add a small plug of glass wool to the bottom of the column and cover with a thin layer of sand.
  • In a beaker, mix ~50-100 g of silica gel (230-400 mesh) with the starting eluent (20% EtOAc/Hexane) to form a smooth, pourable slurry.
  • Pour the slurry into the column. Use a funnel to avoid spillage. Tap the column gently to dislodge air bubbles.
  • Open the stopcock and allow the solvent to drain until the level is just above the top of the silica bed. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate in a minimal volume of dichloromethane (~3-5 mL).
  • Carefully pipette this solution onto the top of the silica bed.
  • Open the stopcock and allow the sample to absorb onto the silica.
  • Gently add a small layer of sand on top of the silica bed to prevent disturbance.

4. Elution and Fraction Collection:

  • Carefully fill the column with the starting eluent (20% EtOAc/Hexane).
  • Begin elution, collecting fractions of ~15-20 mL each.
  • The less polar starting material will elute first. After the starting material has eluted (as monitored by TLC), switch to the more polar eluent (40% EtOAc/Hexane) to elute your product.
  • Monitor the fractions by TLC. Spot every few tubes on a single TLC plate to track the elution profile.
  • Combine the fractions that contain the pure product.

5. Product Recovery:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.
  • Place the resulting solid or oil under high vacuum to remove residual solvent. The product should be a pale yellow solid.
Eluent System (EtOAc in Hexane)Target RfTypical Application
20-25%> 0.5Eluting non-polar impurities and starting material.
30-40%0.25 - 0.40Optimal for eluting the target product.
50%+< 0.2For highly polar impurities or if product is not eluting.
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol are good starting points.
  • For a two-solvent system, find a "soluble" solvent (e.g., Dichloromethane, Ethyl Acetate) and a "poor" solvent (e.g., Hexane, Heptane).

2. Recrystallization Procedure (Single Solvent - e.g., Ethanol):

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of hot ethanol dropwise while swirling until the solid just dissolves. Keep the solution at or near boiling.
  • If the solution is colored, this is the point to add a spatula-tip of activated charcoal, swirl for a minute, and perform a hot filtration to remove it.
  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold ethanol.
  • Dry the crystals under high vacuum.
SolventSolubility ProfileRecommendation
EthanolSparingly soluble cold, soluble hotGood candidate for single-solvent recrystallization. [4]
IsopropanolSparingly soluble cold, soluble hotGood candidate for single-solvent recrystallization.
Ethyl AcetateSolubleGood "soluble" solvent for a two-solvent pair.
DichloromethaneSolubleGood "soluble" solvent for a two-solvent pair.
Hexane / HeptaneInsolubleGood "poor" solvent for a two-solvent pair (with EtOAc or DCM).
WaterInsolubleNot recommended due to potential for ester hydrolysis.

Part 4: Visualization of Workflows

Diagram 1: General Purification Strategy

cluster_paths crude Crude Product tlc TLC Analysis (30% EtOAc/Hexane) crude->tlc decision Assess Purity tlc->decision recryst Recrystallization decision->recryst Main Spot + Minor Impurities chrom Column Chromatography decision->chrom Complex Mixture / Oily pure Pure Product (Verify by NMR, LCMS) recryst->pure chrom->pure

Caption: Decision workflow for initial purification method selection.

Diagram 2: Troubleshooting Failed Recrystallization

start Recrystallization Attempt Results in Oil reheat Re-heat to Dissolve Oil start->reheat add_solv Add More 'Soluble' Solvent (if needed) reheat->add_solv cool_slow Cool Slowly add_solv->cool_slow decision Result? cool_slow->decision success Crystals Form decision->success Success failure Oils Out Again decision->failure Failure plug Purify via Silica Plug failure->plug retry Re-attempt Recrystallization plug->retry

Caption: Logical steps to troubleshoot an oily product from recrystallization.

References

  • National Center for Biotechnology Information. (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • El-Malah, A. A., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(11), 2959. Retrieved from [Link]

  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. Retrieved from [Link]

  • Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. PubChem Compound Summary for CID 250407. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. Retrieved from [Link]

Sources

By-product formation in the synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Vilsmeier-Haack formylation to produce this key synthetic intermediate. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common challenges, understand the causality behind by-product formation, and optimize your reaction outcomes for higher purity and yield.

Core Principles: The Vilsmeier-Haack Reaction on a Deactivated Indole System

The synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is typically achieved via the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocycles.[1][2] The reaction involves the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3][4] This electrophile then attacks the most nucleophilic position of the indole ring, which is C3.[5]

However, the starting material, Ethyl 7-nitro-1H-indole-2-carboxylate, presents a specific challenge. The presence of two powerful electron-withdrawing groups—the nitro group at C7 and the ethyl carboxylate at C2—significantly deactivates the indole ring system. This reduced nucleophilicity makes the electrophilic substitution more sluggish compared to unsubstituted indole, often necessitating more stringent reaction conditions (e.g., higher temperatures or longer reaction times), which can consequently increase the likelihood of by-product formation.

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Adduct Initial Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - OP(O)Cl₂⁻ Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex Indole Ethyl 7-nitro-1H- indole-2-carboxylate Indole->Sigma_Complex + Vilsmeier Reagent Iminium_Intermediate Iminium Salt Intermediate Sigma_Complex->Iminium_Intermediate - H⁺ Final_Product Ethyl 3-formyl-7-nitro- 1H-indole-2-carboxylate Iminium_Intermediate->Final_Product + H₂O (Work-up) Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product. Check_Yield Is Yield > 70%? Start->Check_Yield Check_Purity Is Main Spot on TLC? Single Peak in LC-MS? Check_Yield->Check_Purity Yes SM_Present Significant Starting Material Present? Check_Yield->SM_Present No Tarry Product is Dark/Tarry? Check_Purity->Tarry No Success Success! Proceed to Purification. Check_Purity->Success Yes SM_Present->Check_Purity No Incomplete_Rxn Troubleshoot: - Increase Reagent Eq. - Increase Temp/Time - Check Reagent Quality SM_Present->Incomplete_Rxn Yes Decomposition Troubleshoot: - Lower Reaction Temp - Check Order of Addition - Ensure Proper Dilution Tarry->Decomposition Yes Side_Rxns Troubleshoot: - Check Work-up pH (Ester Hydrolysis) - Check Reagent Eq. (N-Formylation) - Optimize Purification Tarry->Side_Rxns No

Sources

Technisches Support-Center: Verbesserung der Ausbeute von Ethyl-3-formyl-7-nitro-1H-indol-2-carboxylat

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as requested by the user.

Erstellt von: Senior Application Scientist, Gemini Division

Einleitung

Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von Ethyl-3-formyl-7-nitro-1H-indol-2-carboxylat arbeiten. Dieses Molekül ist ein wichtiges Zwischenprodukt in der medizinischen Chemie.[1] Die häufigste Synthesemethode ist die Vilsmeier-Haack-Formylierung des Vorläufers Ethyl-7-nitro-1H-indol-2-carboxylat.

Die größte Herausforderung bei dieser Synthese ist die stark desaktivierende Wirkung der Nitrogruppe an der 7-Position des Indolrings. Diese elektronenziehende Gruppe verringert die Nukleophilie des aromatischen Systems und macht es weniger reaktiv gegenüber der elektrophilen aromatischen Substitution, die den Kern der Vilsmeier-Haack-Reaktion bildet.[2][3] Dieses Handbuch bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um Ihnen zu helfen, die Reaktionsbedingungen zu optimieren und die Ausbeute und Reinheit Ihres Produkts zu maximieren.

Abschnitt 1: Reaktionsübersicht und Mechanismus

Die Synthese wird typischerweise durch die Reaktion von Ethyl-7-nitro-1H-indol-2-carboxylat mit dem Vilsmeier-Reagenz erreicht, das in situ aus Phosphoroxychlorid (POCl₃) und einem Überschuss an N,N-Dimethylformamid (DMF), das auch als Lösungsmittel dient, hergestellt wird.[4]

Gesamtreaktion:

Abbildung 1: Vilsmeier-Haack-Formylierung von Ethyl-7-nitro-1H-indol-2-carboxylat.

Mechanismus der Vilsmeier-Haack-Reaktion

Die Reaktion verläuft in zwei Hauptstufen:

  • Bildung des Vilsmeier-Reagenz: DMF, ein Amid, reagiert mit POCl₃ zu einem elektrophilen Chloroiminium-Ion, dem eigentlichen Vilsmeier-Reagenz.[3][5]

  • Elektrophile Substitution: Das elektronenreiche Indol greift das Vilsmeier-Reagenz an, typischerweise an der C3-Position, der nukleophilsten Stelle. Eine anschließende wässrige Aufarbeitung hydrolysiert das Iminium-Zwischenprodukt zum gewünschten Aldehyd.[4]

Abbildung 2: Vereinfachter Mechanismus der Vilsmeier-Haack-Reaktion.

Abschnitt 2: Anleitung zur Fehlerbehebung

Dieses Q&A-Format befasst sich mit spezifischen Problemen, die während des Experiments auftreten können.

F1: Meine Reaktionsausbeute ist durchweg niedrig oder ich gewinne nicht umgesetztes Ausgangsmaterial zurück. Was sind die wahrscheinlichen Ursachen?

A1: Dies ist das häufigste Problem, das hauptsächlich auf die desaktivierte Natur des Substrats zurückzuführen ist.[2]

Mögliche Ursache Erklärung Lösungsvorschlag Referenz
Unzureichende Reaktionsbedingungen Die elektronenziehende 7-Nitrogruppe desaktiviert den Indolring und erfordert energischere Bedingungen als bei elektronenreichen Indolen.Erhöhen Sie schrittweise die Reaktionstemperatur (z. B. von Raumtemperatur auf 60-80 °C) und verlängern Sie die Reaktionszeit. Überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC), bis das Ausgangsmaterial verbraucht ist.[4][6]
Feuchtigkeit im System Das Vilsmeier-Reagenz ist sehr feuchtigkeitsempfindlich und hydrolysiert schnell. POCl₃ reagiert ebenfalls heftig mit Wasser.Verwenden Sie absolut wasserfreie (trockene) DMF und Lösungsmittel. Führen Sie die Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) in fiammengetrockneten Glasgeräten durch.[4]
Abbau von Reagenzien Altes oder unsachgemäß gelagertes DMF kann sich zu Dimethylamin zersetzen, das mit dem Vilsmeier-Reagenz reagiert. POCl₃ kann hydrolysieren.Verwenden Sie frisch destilliertes oder aus einer neuen Flasche stammendes POCl₃ und DMF von hoher Qualität. Ein fischiger Geruch von DMF deutet auf Zersetzung hin.[4][7]
Falsche Stöchiometrie Ein unzureichender Überschuss des Vilsmeier-Reagenz kann zu einer unvollständigen Umsetzung des desaktivierten Substrats führen.Erhöhen Sie die Äquivalente des Vilsmeier-Reagenz (gebildet aus POCl₃ und DMF) auf 1,5 bis 3,0 Äquivalente im Verhältnis zum Indol-Substrat. Beginnen Sie mit 1,5 Äquivalenten und optimieren Sie von dort aus.[6]

F2: Meine DC zeigt mehrere Flecken und die Reinigung ist schwierig. Was sind die potenziellen Nebenreaktionen?

A2: Die Bildung von Nebenprodukten ist eine häufige Ursache für geringe Ausbeuten.

  • Zersetzung: Die erzwungenen Bedingungen (hohe Temperatur), die zur Formylierung des desaktivierten Rings erforderlich sind, können zur Zersetzung des Ausgangsmaterials oder des Produkts führen.[2] Dies äußert sich oft durch eine Verdunkelung der Reaktionsmischung zu einer dunkelbraunen oder schwarzen Farbe.

    • Lösung: Halten Sie die niedrigste effektive Reaktionstemperatur aufrecht. Eine schrittweise Erhöhung der Temperatur bei gleichzeitiger DC-Überwachung ist entscheidend. Vermeiden Sie übermäßiges Erhitzen.

  • Bildung von chlorierten Nebenprodukten: Bei höheren Temperaturen kann das Vilsmeier-Reagenz als Chlorierungsmittel wirken.[6]

    • Lösung: Eine schnelle und effiziente wässrige Aufarbeitung ist entscheidend, um das intermediäre Iminiumsalz zu hydrolysieren und die Kontaktzeit mit reaktiven Chlorspezies zu minimieren.

  • Doppel-Formylierung: Obwohl aufgrund des desaktivierten Rings weniger wahrscheinlich, kann bei stark aktivierten Substraten eine Formylierung an mehreren Stellen auftreten.[6] Für dieses spezielle Substrat ist dies jedoch unwahrscheinlich.

F3: Ich habe Probleme bei der Aufarbeitung und Produktisolierung. Irgendwelche Tipps?

A3: Eine sorgfältige Aufarbeitung ist entscheidend für die Maximierung der isolierten Ausbeute.

  • Quenchen: Gießen Sie die Reaktionsmischung nach Abschluss langsam unter Rühren auf Eiswasser. Dies hydrolysiert das Iminium-Zwischenprodukt und neutralisiert überschüssiges POCl₃.

  • pH-Einstellung: Neutralisieren Sie die saure Mischung vorsichtig mit einer Base (z. B. gesättigte Natriumbicarbonatlösung oder verdünntes NaOH) bis zu einem pH-Wert von ~7-8. Führen Sie diesen Schritt in einem Eisbad durch, da die Neutralisation exotherm ist.

  • Extraktion: Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel wie Ethylacetat oder Dichlormethan.

  • Reinigung: Das Rohprodukt erfordert in der Regel eine Reinigung mittels Säulenchromatographie (Silicagel). Ein Gradientenelutionssystem, beginnend mit einem unpolaren Lösungsmittel (z. B. Hexan) und schrittweiser Erhöhung der Polarität mit Ethylacetat, ist typischerweise wirksam.

Troubleshooting_Workflow Start Problem: Niedrige Ausbeute Check_SM Ausgangsmaterial (SM) in DC sichtbar? Start->Check_SM Check_Spots Mehrere Flecken / Verfärbung in DC? Start->Check_Spots Sol_Conditions Lösung: ↑ Temperatur / Zeit ↑ Äquivalente Vilsmeier Check_SM->Sol_Conditions Ja Sol_Reagents Lösung: Wasserfreie Bedingungen Frische Reagenzien (DMF, POCl₃) Check_SM->Sol_Reagents Ja No_Issue Problem unklar Check_SM->No_Issue Nein Sol_Heat Lösung: Temperatur senken Reaktionszeit optimieren Check_Spots->Sol_Heat Ja Sol_Workup Lösung: Schnelle, kalte Aufarbeitung Check_Spots->Sol_Workup Ja Check_Spots->No_Issue Nein Review_Protocol Lösung: Protokoll & Reinheit der Ausgangsmaterialien überprüfen No_Issue->Review_Protocol

Abbildung 3: Workflow zur Fehlerbehebung bei niedriger Ausbeute.

Abschnitt 3: Häufig gestellte Fragen (FAQs)

FAQ 1: Warum ist die Vilsmeier-Haack-Reaktion die bevorzugte Methode für diese Formylierung? Die Vilsmeier-Haack-Reaktion ist eine der zuverlässigsten Methoden zur Einführung einer Formylgruppe an elektronenreichen heterocyclischen Verbindungen wie Indolen.[8][9] Obwohl das Substrat durch die Nitrogruppe desaktiviert ist, ist das Vilsmeier-Reagenz ausreichend elektrophil, um unter den richtigen Bedingungen zu reagieren, was es zu einer effektiveren Methode als andere Formylierungsreaktionen wie die Reimer-Tiemann- oder Duff-Reaktion macht, die oft härtere basische oder saure Bedingungen erfordern und bei substituierten Indolen zu geringeren Ausbeuten führen können.[10]

FAQ 2: Warum greift das Reagenz an der C3-Position an? Bei der elektrophilen aromatischen Substitution von Indolen ist die C3-Position im Allgemeinen die reaktivste. Der Angriff an dieser Position ermöglicht es dem Stickstoffatom, die positive Ladung im resultierenden Sigma-Komplex (Arenium-Ion) zu delokalisieren, ohne die Aromatizität des Benzolrings zu stören, was zu einem stabileren Zwischenprodukt führt.

FAQ 3: Wie kann ich die Identität und Reinheit meines Endprodukts bestätigen? Die Standardmethoden zur Charakterisierung umfassen:

  • ¹H-NMR: Suchen Sie nach einem charakteristischen Singulett für das Aldehyd-Proton (~10 ppm) und dem Verschwinden des Signals für das C3-H-Proton des Ausgangsmaterials.

  • ¹³C-NMR: Das Vorhandensein eines Signals für den Aldehyd-Kohlenstoff (~185 ppm) ist ein wichtiger Indikator.

  • Massenspektrometrie (MS): Zur Bestätigung der korrekten Molekülmasse des Produkts.

  • Schmelzpunkt: Ein scharfer Schmelzpunkt deutet auf eine hohe Reinheit hin.

Abschnitt 4: Optimiertes experimentelles Protokoll

Dieses Protokoll berücksichtigt die Herausforderungen, die mit dem desaktivierten Substrat verbunden sind.

Reagenzien und Ausrüstung:

  • Ethyl-7-nitro-1H-indol-2-carboxylat (1,0 Äquiv.)

  • Phosphoroxychlorid (POCl₃) (1,5-2,0 Äquiv.), frisch destilliert

  • N,N-Dimethylformamid (DMF), wasserfrei, als Lösungsmittel

  • Zweihals-Rundkolben, fiammengetrocknet

  • Tropftrichter und Rückflusskühler

  • Inertgasversorgung (N₂ oder Ar)

  • Magnetrührer und Heizplatte

  • Eis-Wasser-Bad

Verfahren:

  • Vorbereitung des Vilsmeier-Reagenz:

    • Geben Sie wasserfreies DMF in den fiammengetrockneten Zweihals-Rundkolben unter einer inerten Atmosphäre.

    • Kühlen Sie das DMF in einem Eis-Wasser-Bad auf 0 °C.

    • Fügen Sie POCl₃ (1,5 Äquiv.) tropfenweise über 30-45 Minuten zum gerührten DMF hinzu. Halten Sie die Temperatur während der Zugabe unter 5 °C.[4]

    • Lassen Sie die Mischung nach vollständiger Zugabe weitere 30 Minuten bei 0 °C rühren. Das Vilsmeier-Reagenz bildet sich als blassgelber Feststoff oder dicke Aufschlämmung.

  • Reaktion mit dem Indol-Substrat:

    • Lösen Sie Ethyl-7-nitro-1H-indol-2-carboxylat (1,0 Äquiv.) in einer minimalen Menge wasserfreiem DMF.

    • Fügen Sie die Substratlösung tropfenweise zur vorbereiteten Vilsmeier-Reagenz-Aufschlämmung bei 0 °C hinzu.

    • Lassen Sie die Reaktionsmischung nach der Zugabe langsam auf Raumtemperatur erwärmen und erhitzen Sie sie dann auf 60-70 °C.[6]

  • Überwachung der Reaktion:

    • Überwachen Sie den Fortschritt der Reaktion alle 1-2 Stunden mittels DC (z. B. mit einem Eluentensystem aus 3:7 Ethylacetat:Hexan).

    • Die Reaktion ist abgeschlossen, wenn der Fleck des Ausgangsmaterials verschwunden ist. Dies kann 4 bis 12 Stunden dauern.

  • Aufarbeitung:

    • Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und gießen Sie sie dann vorsichtig auf eine kräftig gerührte Mischung aus Eis und Wasser.

    • Neutralisieren Sie die Mischung vorsichtig mit einer gesättigten wässrigen Natriumbicarbonatlösung oder 1 M NaOH(aq), während Sie die Temperatur mit einem Eisbad niedrig halten, bis der pH-Wert 7-8 erreicht ist.

    • Extrahieren Sie die wässrige Mischung dreimal mit Ethylacetat.

    • Waschen Sie die vereinigten organischen Schichten mit Wasser und dann mit Sole.

    • Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigung:

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Silicagel. Eluieren Sie mit einem Gradienten von Hexan zu einer Mischung aus Ethylacetat/Hexan, um das reine Ethyl-3-formyl-7-nitro-1H-indol-2-carboxylat zu isolieren.

Abschnitt 5: Referenzen

  • BenchChem. (2025). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.

  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting.

  • BenchChem. (2025). Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride.

  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.

  • MySkinRecipes. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate.

  • Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • International Journal of PharmTech Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

  • ACS Omega. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.

Sources

Technical Support Center: Purification of Crude Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. It addresses common challenges through a troubleshooting and FAQ format, grounded in established chemical principles and field-proven insights.

Section 1: Initial Assessment of Crude Product

Before selecting a purification strategy, a preliminary analysis of your crude material is critical. This initial assessment will inform the most efficient and effective purification path.

Q1: What are the first steps I should take with my crude product?

Your first step is to obtain a preliminary purity profile. This is typically achieved through:

  • Thin-Layer Chromatography (TLC): This will give you a qualitative idea of the number of components in your crude mixture. Spot the crude material on a silica gel plate and elute with a solvent system like 3:1 Hexane:Ethyl Acetate. The presence of multiple spots indicates impurities.

  • Proton Nuclear Magnetic Resonance (¹H NMR): A crude ¹H NMR spectrum can reveal the presence of unreacted starting materials, residual solvents, or significant side-products by comparing the observed peaks to the known spectrum of the pure product.

Q2: What are the likely impurities in a synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate?

Impurities can arise from various sources during the synthesis. Common classes include:

  • Unreacted Starting Materials: Such as Ethyl 7-nitro-1H-indole-2-carboxylate[1][2] if the formylation step is incomplete.

  • Reagents and Byproducts: Byproducts from formylation (e.g., Vilsmeier-Haack reaction) or nitration steps.

  • Isomeric Impurities: Formation of other nitro-indole regioisomers (e.g., 4-nitro, 5-nitro, or 6-nitro isomers) can occur if the directing effects of the indole substituents are not perfectly selective.

  • Over-reaction Products: Dinitrated indole species.

  • Degradation Products: Indole rings, particularly with electron-withdrawing groups, can be susceptible to degradation under harsh reaction conditions.

The purification strategy you choose will depend on the nature and quantity of these impurities.

Section 2: Purification Strategy Selection

Based on your initial assessment, the following workflow can guide your choice of purification method.

Purification_Workflow Crude Crude Product Analysis (TLC, Crude ¹H NMR) TLC_Check Does TLC show a major spot with minor nearby impurities? Crude->TLC_Check NMR_Check Is purity estimated >85% by NMR? TLC_Check->NMR_Check Yes Column Primary Method: Column Chromatography TLC_Check->Column No (Multiple spots, streaking) Recrystallize Primary Method: Recrystallization NMR_Check->Recrystallize Yes NMR_Check->Column No Final_Purity Assess Final Purity (TLC, NMR, Melting Point) Recrystallize->Final_Purity Column->Final_Purity Success Pure Product (>98%) Final_Purity->Success Purity OK Failure Impure Product Final_Purity->Failure Purity Not OK Re_Column Re-purify via Chromatography (adjust solvent system) Failure->Re_Column Re_Column->Final_Purity

Caption: Workflow for selecting the appropriate purification method.

Section 3: Troubleshooting Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is found.

Q3: My compound is a yellow solid. How do I choose the best solvent for recrystallization?

The ideal solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room temperature or below. Impurities, ideally, should remain soluble or be completely insoluble at all temperatures.

Causality: The principle relies on the controlled precipitation of the desired compound from a supersaturated solution upon cooling. As the highly ordered crystal lattice forms, impurity molecules that do not fit well are excluded and remain in the solvent (mother liquor).

Actionable Protocol: Solvent Screening

  • Place ~10-20 mg of your crude product into several small test tubes.

  • Add a small amount (e.g., 0.5 mL) of a test solvent to each tube at room temperature. Observe solubility.

  • If insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath) and observe. The compound should dissolve completely.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath.

  • A good solvent will show significant crystal formation upon cooling.

Table 1: Recrystallization Solvent Screening Guide

Solvent Polarity Boiling Point (°C) Expected Behavior for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate
Ethanol Polar 78 Good candidate. Likely soluble when hot, less soluble when cold.
Ethyl Acetate Medium 77 Good candidate. Often used for indole-based compounds.
Toluene Non-polar 111 May have low solubility even when hot. Could be useful for washing.
Dichloromethane Medium 40 Likely too soluble even at low temperatures. Low boiling point is not ideal.

| Hexanes | Non-polar | ~69 | Compound will likely be insoluble. Useful as an anti-solvent. |

Q4: I've added hot solvent, but my product has "oiled out" instead of dissolving. What should I do?

"Oiling out" occurs when the solid melts before it dissolves, or when the solution becomes saturated at a temperature above the melting point of the solute.

  • Solution: Add more solvent until the oil dissolves completely. Alternatively, switch to a solvent with a lower boiling point. If the impurity is causing a melting point depression, a preliminary purification by column chromatography may be necessary.

Q5: No crystals are forming upon cooling. What is my next step?

This indicates the solution is not supersaturated. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites.

  • Seeding: Add a tiny crystal of pure product (if available) to the solution to act as a template for crystal growth.

  • Reducing Volume: Gently evaporate some of the solvent to increase the concentration of your compound.

  • Adding an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (e.g., hexanes) dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of the primary solvent to redissolve the precipitate and allow for slow cooling.

Section 4: Troubleshooting Column Chromatography

Column chromatography is the method of choice for separating complex mixtures or when recrystallization fails. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while a mobile phase flows through.[3]

Q6: How do I choose the right solvent system (eluent) for my column?

The ideal eluent is determined by running preliminary TLCs.[4]

  • Goal: Find a solvent mixture that gives your target compound a Retention Factor (Rf) of 0.2-0.4 .

  • Rationale: An Rf in this range provides optimal residence time on the column, allowing for effective separation from impurities with different Rf values. An Rf that is too high means the compound will elute too quickly with poor separation. An Rf that is too low means the elution will take a very long time and lead to band broadening.

  • Common Systems: For indole derivatives, start with a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate).[4] Given the polar nitro, formyl, and ester groups on your molecule, a starting point of 4:1 or 3:1 Hexane:Ethyl Acetate is reasonable.

Protocol: Step-by-Step Column Chromatography

  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Fill the column with the initial, non-polar eluent.

  • Slurry Pack: In a separate beaker, mix silica gel with the initial eluent to form a slurry. Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, adding more eluent as needed. Do not let the column run dry.

  • Load the Sample: Dissolve your crude product in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate). To this, add a small amount of silica gel to create a dry powder upon solvent evaporation. This is the "dry loading" method, which generally results in better separation. Carefully add this powder to the top of the packed column. Add a final layer of sand.

  • Elute: Carefully add your chosen eluent to the top of the column. Open the stopcock and begin collecting fractions.

  • Monitor: Monitor the elution process by collecting small fractions and spotting them on a TLC plate to determine which fractions contain your pure product.

Q7: My compound is streaking on the TLC plate and the column. What does this mean and how can I fix it?

Streaking is often caused by overloading the sample or by the acidic/basic nature of the compound interacting too strongly with the silica gel.

  • Overloading: Use less crude material for the amount of silica gel. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Acidity: The indole N-H can be slightly acidic. If streaking is observed, adding a very small amount (e.g., 0.1-0.5%) of acetic acid to the eluent can sometimes improve peak shape. However, this is less common for electron-deficient indoles. More likely, residual basic impurities could be the issue.

Troubleshooting_Column Problem Observed Problem Rf_High Product Rf > 0.5 (Elutes too fast) Problem->Rf_High Rf_Low Product Rf < 0.1 (Stuck on baseline) Problem->Rf_Low Streaking Compound Streaking on TLC/Column Problem->Streaking Poor_Sep Poor Separation (Spots overlap) Problem->Poor_Sep Sol_Polarity_Dec Decrease Eluent Polarity (e.g., from 3:1 to 5:1 Hex:EtOAc) Rf_High->Sol_Polarity_Dec Sol_Polarity_Inc Increase Eluent Polarity (e.g., from 3:1 to 1:1 Hex:EtOAc or switch to DCM/MeOH) Rf_Low->Sol_Polarity_Inc Load_Check Reduce Sample Load (Use more silica) Streaking->Load_Check Gradient Use a Shallow Gradient Elution Poor_Sep->Gradient

Caption: Troubleshooting common issues in column chromatography.

Q8: The separation between my product and an impurity is very poor. What can I do?

Poor separation occurs when the Rf values of the components are too close.

  • Optimize Solvent System: Test different solvent systems. Sometimes switching one of the solvents (e.g., using Dichloromethane/Methanol instead of Hexane/Ethyl Acetate) can alter the selectivity and improve separation.

  • Use a Shallow Gradient: Instead of running the column with a single eluent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity. This will help resolve compounds with close Rf values.

  • Improve Column Packing: Ensure the column is packed evenly without any air bubbles or cracks, as these lead to poor separation.

References

  • National Center for Biotechnology Information (2024). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubChem. Retrieved from [Link]

  • El-Salam, G.A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Zeitschrift für Naturforschung B, 61(4), 413-419. Available at: [Link]

  • Lee, M., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Processes, 10(11), 2327. Available at: [Link]

  • Gäb, J., et al. (2021). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Pharmaceuticals, 14(5), 455. Available at: [Link]

  • Google Patents (1991). Process of preparing purified aqueous indole solution. US5085991A.
  • Patel, V. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(12), 24-33. Available at: [Link]

  • Wang, B., et al. (2021). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 11(48), 30209-30213. Available at: [Link]

  • National Center for Biotechnology Information (2024). ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate. PubChem Compound Summary for CID 5236937. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). Ethyl 7-nitro-1H-indole-2-carboxylate. PubChem Compound Summary for CID 250407. Retrieved from [Link]

  • Bartoli, G., et al. (2006). One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions. Organic Letters, 8(1), 35-38. Available at: [Link]

  • Reddy, K., et al. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Advances, 14(2), 971-998. Available at: [Link]

  • Anarwal, M., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2008(15), 26-36. Available at: [Link]

  • Lynch, V., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(1). Available at: [Link]

  • Google Patents (1941). Process for the purification of nitro aliphatic compounds. US2229532A.
  • Li, P., et al. (2018). Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. Organic & Biomolecular Chemistry, 16(3), 405-411. Available at: [Link]

  • National Center for Biotechnology Information (2024). ethyl 3-(2-nitroethyl)-1H-indole-2-carboxylate. PubChem Compound Summary for CID 159904457. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted indole-2-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during synthetic procedures. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and execution.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis of indole-2-carboxylates, offering explanations and actionable advice.

Issue 1: Low to No Yield of the Desired Indole-2-carboxylate in Fischer Indole Synthesis

Question: I am performing a Fischer indole synthesis to prepare a substituted indole-2-carboxylate using a substituted phenylhydrazine and a pyruvate ester, but I am observing very low yields or recovering mostly starting materials. What are the likely causes and how can I improve my yield?

Answer:

Low yields in the Fischer indole synthesis are a frequent challenge and can stem from several factors related to reaction conditions and substrate stability.[1] The core of this synthesis is an acid-catalyzed intramolecular electrophilic substitution, which involves the formation of a phenylhydrazone intermediate followed by a[2][2]-sigmatropic rearrangement.[3]

Potential Causes and Solutions:

  • Incomplete Phenylhydrazone Formation: The initial condensation to form the phenylhydrazone may be inefficient.

    • Solution: While often not necessary to isolate, ensuring the formation of the hydrazone is critical.[1] Consider forming the phenylhydrazone in situ by directly mixing the phenylhydrazine and pyruvate ester in the acidic reaction medium.[4] This can be particularly useful if the hydrazone is unstable.[4]

  • Inappropriate Acid Catalyst or Concentration: The choice and strength of the acid catalyst are crucial.[1][5] The acid promotes both the isomerization of the hydrazone to the ene-hydrazine and the subsequent sigmatropic rearrangement.[3]

    • Solution: If you are using a weak acid like acetic acid and observing incomplete conversion, consider switching to a stronger Brønsted acid (e.g., polyphosphoric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃).[4][5][6] Systematically optimizing the catalyst concentration is also recommended.[1]

  • Suboptimal Reaction Temperature: The[2][2]-sigmatropic rearrangement often has a significant activation energy barrier.

    • Solution: Insufficient heat can stall the reaction.[4] Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to avoid product degradation.

  • N-N Bond Cleavage as a Major Side Reaction: This is a significant competing pathway, especially with electron-rich phenylhydrazines.[2][4] Electron-donating groups on the phenylhydrazine can stabilize the protonated ene-hydrazine intermediate, favoring undesired N-N bond cleavage over the productive rearrangement.[2][4][7] This leads to the formation of anilines and other degradation byproducts.[4][7]

    • Solution: If you suspect N-N bond cleavage is the issue, try using a milder acid catalyst and lower reaction temperatures.[4] While electron-donating groups on the phenylhydrazine can increase the rate of the desired rearrangement, they can also enhance this side reaction.[4][8] Conversely, electron-withdrawing groups tend to disfavor N-N bond cleavage.[4]

Issue 2: Formation of Unexpected Byproducts in Reissert Indole Synthesis

Question: I am using the Reissert synthesis to prepare an indole-2-carboxylic acid from an o-nitrotoluene derivative and diethyl oxalate, but I am isolating significant amounts of a quinolone byproduct. Why is this happening and how can I favor the indole product?

Answer:

The Reissert synthesis is a powerful method that involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[9][10] The formation of quinolones instead of indoles is a known, though less common, side reaction that is highly dependent on the reduction conditions and the substrate.

Potential Cause and Solution:

  • Reductive Pathway Diversion: The key step is the reductive cyclization of the intermediate ethyl o-nitrophenylpyruvate.[9] Certain reduction conditions can favor an alternative cyclization pathway leading to quinolones. This has been observed particularly with platinum-based catalysts (e.g., PtO₂) in ethanol, especially when synthesizing 7-substituted indoles.[11]

    • Solution: To favor the formation of the indole-2-carboxylic acid, it is crucial to select the appropriate reducing agent and solvent system. Classic and effective conditions for the reductive cyclization include zinc dust in acetic acid, iron powder in acetic acid/ethanol, or sodium dithionite.[11] These conditions generally promote the desired intramolecular condensation between the newly formed amino group and the ketone of the pyruvate side chain.[11] It is advisable to avoid catalytic hydrogenation with platinum catalysts if quinolone formation is observed.

Issue 3: Unwanted Decarboxylation of the Indole-2-carboxylate Product

Question: During my synthesis or work-up, I am losing the C2-carboxylate group from my target indole. What conditions promote this decarboxylation and how can I prevent it?

Answer:

Indole-2-carboxylic acids are susceptible to decarboxylation, particularly under harsh thermal or acidic conditions.[11][12] The parent indole can often be synthesized by first preparing the 2-carboxylic acid derivative followed by a deliberate decarboxylation step.[1][12]

Potential Causes and Solutions:

  • High Temperatures: Heating indole-2-carboxylic acids, often above their melting point, is a standard method for inducing decarboxylation to yield the corresponding indole.[11][12]

    • Solution: Avoid excessive heating during the reaction, work-up, and purification steps. If purification by distillation is required, use vacuum distillation to lower the boiling point. Recrystallization is often a gentler purification method.

  • Strongly Acidic Conditions: While acid is required for syntheses like the Fischer method, prolonged exposure to strong acids, especially at elevated temperatures, can facilitate decarboxylation.[13]

    • Solution: Use the minimum amount of acid catalyst necessary and for the shortest time required for the reaction to complete. Neutralize the reaction mixture as soon as the transformation is finished. For purification, consider using techniques that do not involve strong acids, such as flash chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the role of substituents on the phenylhydrazine and the carbonyl component in the Fischer indole synthesis?

A1: Substituents have a profound impact. On the phenylhydrazine ring , electron-donating groups (e.g., -OCH₃, -CH₃) can accelerate the desired[2][2]-sigmatropic rearrangement.[4] However, they also increase the risk of N-N bond cleavage, a major side reaction.[2][4][7] Electron-withdrawing groups (e.g., -NO₂, -Cl) generally suppress this cleavage but can slow down the desired cyclization, potentially requiring harsher conditions.[4]

On the carbonyl component (in this case, a pyruvate ester), electron-donating substituents on the corresponding enamine intermediate can be detrimental, leading to reaction failure by excessively stabilizing the transition state for N-N bond cleavage.[2][8] This is why synthesizing 3-aminoindoles via the classic Fischer method is notoriously difficult.[7][8]

Q2: Can I synthesize the parent, unsubstituted indole-2-carboxylate using the Fischer method?

A2: Yes. The Fischer indole synthesis can be used to produce the parent indole-2-carboxylate. A common approach is to react phenylhydrazine with pyruvic acid or its ester (e.g., ethyl pyruvate).[1][6] The resulting indole-2-carboxylic acid or ester can then be isolated. This is a common route because the direct synthesis of the parent indole using acetaldehyde is often problematic and can fail.[1][5]

Q3: My Hemetsberger-Knittel synthesis of an indole-2-carboxylate has a low yield. What are the common pitfalls?

A3: The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[14][15] While yields can be good, the main challenges are the stability and synthesis of the azido starting material.[14][15] Decomposition of this starting material before the desired cyclization is a primary cause of low yields. The reaction mechanism is thought to proceed through a highly reactive nitrene intermediate.[14][15] Ensuring the purity of the azido-propenoic ester and carefully controlling the thermal conditions are critical for success.

Q4: During purification of my ethyl indole-2-carboxylate, I am observing transesterification. How can I avoid this?

A4: Transesterification can occur if you use a different alcohol as the recrystallization solvent under basic or acidic conditions. For instance, using sodium methoxide in methanol for subsequent reactions on an ethyl indole-2-carboxylate has been shown to lead to the corresponding methyl ester.[16] To avoid this, use the same alcohol as in your ester (e.g., ethanol for an ethyl ester) for recrystallization if an alcohol is needed. Alternatively, use non-alcoholic solvents like ethyl acetate, hexane, or dichloromethane for chromatography and recrystallization.[16]

Experimental Protocols & Data

Protocol: Fischer Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

This protocol provides a step-by-step method, highlighting critical points for avoiding side reactions.

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Hydrazone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add ethyl pyruvate (1.1 eq) to the suspension. Stir the mixture at room temperature for 30 minutes. Causality: This allows for the initial formation of the phenylhydrazone intermediate under mild conditions before introducing the strong acid catalyst.

  • Cyclization: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine) to the mixture in portions. Caution: The addition can be exothermic.

  • Heat the reaction mixture to 80-90°C and monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). Critical Step: Overheating can lead to degradation and decarboxylation. PPA is viscous; ensure efficient stirring.

  • Work-up: Once the reaction is complete (typically 1-2 hours), cool the mixture to room temperature and then pour it slowly onto crushed ice.

  • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8). Causality: This quenches the acid catalyst, preventing further side reactions, and precipitates the crude product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography or recrystallization from an ethanol/water mixture to yield the pure ethyl 5-methoxy-1H-indole-2-carboxylate.

Data Summary: Catalyst and Substituent Effects

The following table summarizes the general effects of catalysts and substituents on the outcome of the Fischer indole synthesis, which is a common source of side reactions.

Condition/SubstituentEffect on Desired Product YieldCommon Side Reactions PromotedMitigation Strategy
Strong Acid (e.g., PPA, H₂SO₄) Often increases rate of cyclization[4]Product degradation, rearrangements, decarboxylation[4]Use lowest effective temperature; monitor reaction closely.
Weak Acid (e.g., Acetic Acid) May result in incomplete reaction[4]Stalling at hydrazone intermediate[4]Increase temperature; consider a stronger catalyst.
Electron-Donating Group on Phenylhydrazine Can increase reaction rate[4][8]N-N bond cleavage [2][4][7]Use milder acid and lower temperature.[4]
Electron-Withdrawing Group on Phenylhydrazine Can decrease reaction rate[4]May require harsher conditions, leading to other side reactions.Use a stronger acid or higher temperature cautiously.

Visual Guides

Fischer Indole Synthesis: Main vs. Side Pathway

This diagram illustrates the critical branch point in the Fischer indole synthesis where the reaction can either proceed to the desired indole or diverge to the N-N bond cleavage side reaction.

Fischer_Indole_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Desired Pathway cluster_side_product Side Reaction Pathway A Phenylhydrazine + Pyruvate Ester B Phenylhydrazone A->B Condensation C Protonated Ene-hydrazine B->C Acid, Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Favorable F Heterolytic N-N Bond Cleavage C->F Competing (favored by EDGs) E Indole-2-carboxylate D->E Cyclization, -NH3 G Aniline + Other Degradation Products F->G Troubleshooting_Workflow start Low Yield of Indole-2-carboxylate q1 Recovering mostly starting material? start->q1 sol1 1. Increase acid strength/conc. 2. Increase temperature. 3. Check reactant purity. q1->sol1 Yes q2 Complex mixture of unidentified products? q1->q2 No end Yield Improved sol1->end sol2 1. Suspect N-N cleavage. 2. Use milder acid. 3. Lower reaction temp. q2->sol2 Yes q3 Product formed but lost during workup? q2->q3 No sol2->end sol3 1. Avoid high heat. 2. Ensure complete neutralization. 3. Check for decarboxylation. q3->sol3 Yes sol3->end

Caption: A decision tree for troubleshooting low product yields.

References

  • Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • Yudin, A. K. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Yudin, A. K. (n.d.). Why Do Some Fischer Indolizations Fail? PMC - NIH.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Benchchem. (n.d.). effect of substituents on Fischer indole synthesis yield.
  • ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • PubMed. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids.
  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Wikipedia. (n.d.). Hemetsberger indole synthesis.
  • chemeurope.com. (n.d.). Hemetsberger indole synthesis.
  • Wikipedia. (n.d.). Reissert indole synthesis.
  • ResearchGate. (2016). Reissert-Indole-Synthesis.pdf.
  • ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis.
  • (n.d.). Reissert Indole Synthesis.

Sources

Catalyst selection for the synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific chemical transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the success of your synthesis.

Introduction to the Synthesis

The formylation of the indole nucleus is a cornerstone of synthetic chemistry, providing a gateway to a diverse array of biologically active molecules. The target molecule, Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, presents a unique challenge due to the presence of two electron-withdrawing groups: a nitro group at the 7-position and an ethyl carboxylate at the 2-position. These substituents significantly deactivate the indole ring, making the classical Vilsmeier-Haack formylation, the industry-standard method, more demanding. This guide will focus on catalyst selection and troubleshooting for this specific transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate.

Q1: My Vilsmeier-Haack reaction is showing low to no conversion of the starting material. What are the likely causes and how can I resolve this?

A1: This is a common issue when dealing with electron-deficient indoles. The reduced nucleophilicity of the indole ring slows down the electrophilic substitution by the Vilsmeier reagent.

  • Causality: The electron-withdrawing nature of the nitro and ethyl carboxylate groups deactivates the C3 position of the indole, making it less susceptible to electrophilic attack.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Gradually increase the reaction temperature. While the Vilsmeier reagent is typically formed at 0°C, the formylation of deactivated substrates may require heating, sometimes up to 80-100°C.

    • Increase Reagent Stoichiometry: Use a higher excess of the Vilsmeier reagent (formed from POCl₃ and DMF). Ratios of up to 3-5 equivalents of the reagent to the indole substrate may be necessary.

    • Extended Reaction Time: Monitor the reaction by TLC or LC-MS and be prepared to extend the reaction time, potentially up to 24-48 hours.

    • Solvent Choice: While DMF is the standard, using a higher-boiling point solvent like 1,2-dichloroethane in conjunction with DMF can allow for higher reaction temperatures.

Q2: I am observing the formation of multiple side products. What are they and how can I minimize them?

A2: Side product formation can arise from the harsh conditions required for the formylation of deactivated indoles.

  • Potential Side Products:

    • N-formylation: Formylation at the indole nitrogen is a possibility, especially if the C3 position is sterically hindered or highly deactivated.

    • Decomposition: At elevated temperatures, the starting material or product may be susceptible to degradation, leading to a complex mixture.

    • Reaction with the ester group: Under harsh acidic conditions, the ethyl ester could undergo hydrolysis or other transformations.

  • Mitigation Strategies:

    • Stepwise Temperature Increase: Instead of starting at a high temperature, gradually increase the temperature to find the optimal point where the desired reaction proceeds without significant degradation.

    • Alternative Catalysts: If the Vilsmeier-Haack reaction consistently gives poor results, consider alternative, milder formylation methods.

Q3: Are there alternative, milder catalytic systems for the formylation of my deactivated indole?

A3: Yes, several alternative methods have been developed for the formylation of indoles that can be more suitable for electron-deficient substrates.

  • Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation: This system generates a Vilsmeier-type intermediate from DMF under milder conditions. For electron-deficient indoles, a two-step, one-pot procedure is recommended where the initial formylation is followed by a separate hydrolysis step to yield the aldehyde[1].

  • Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate (BF₃·OEt₂) can be an effective catalyst for the formylation of indoles using trimethyl orthoformate (TMOF) as the formylating agent. This method is often rapid and proceeds at ambient temperatures[2].

  • Iron-Catalyzed Formylation: A greener alternative involves the use of ferric chloride (FeCl₃) as a catalyst with formaldehyde and aqueous ammonia. This method avoids the use of hazardous reagents like POCl₃[3].

  • Photoredox Catalysis: Visible-light-mediated formylation using a photoredox catalyst like Eosin Y offers a mild and environmentally friendly option[4].

Q4: How do I choose the best catalyst system for my specific substrate?

A4: The choice of catalyst depends on the reactivity of your substrate and the available laboratory resources. The following decision-making workflow can guide your selection:

Catalyst_Selection Start Start: Synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate Vilsmeier Attempt Standard Vilsmeier-Haack (POCl3/DMF) Start->Vilsmeier Check_Conversion Check Conversion by TLC/LC-MS Vilsmeier->Check_Conversion Good_Conversion High Conversion & Clean Reaction Check_Conversion->Good_Conversion Yes Optimize_VH Low Conversion: Optimize Vilsmeier-Haack (Temp, Time, Stoichiometry) Check_Conversion->Optimize_VH No End End: Successful Synthesis Good_Conversion->End Optimize_VH->Check_Conversion Side_Products Significant Side Products Optimize_VH->Side_Products Still issues Alternative_Methods Consider Alternative Milder Methods Side_Products->Alternative_Methods Yes Triphenylphosphine Ph3P/I2CH2CH2I promoted formylation Alternative_Methods->Triphenylphosphine Boron_Catalyst BF3·OEt2 catalyzed formylation Alternative_Methods->Boron_Catalyst Iron_Catalyst FeCl3 catalyzed formylation Alternative_Methods->Iron_Catalyst Photoredox Visible-light photoredox catalysis Alternative_Methods->Photoredox Triphenylphosphine->End Boron_Catalyst->End Iron_Catalyst->End Photoredox->End

Caption: Catalyst selection workflow for the formylation of Ethyl 7-nitro-1H-indole-2-carboxylate.

Detailed Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack Formylation

This protocol is adapted for the formylation of the electron-deficient Ethyl 7-nitro-1H-indole-2-carboxylate.

Materials:

  • Ethyl 7-nitro-1H-indole-2-carboxylate

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous DMF (3-5 equivalents) and anhydrous DCE.

  • Cool the flask to 0°C in an ice-water bath.

  • Add POCl₃ (2-4 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to form the Vilsmeier reagent.

  • Dissolve Ethyl 7-nitro-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of anhydrous DCE and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80°C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days for completion.

  • Once the starting material is consumed, cool the reaction mixture to 0°C and carefully quench by slowly adding it to a stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate.

Protocol 2: Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation

This protocol offers a milder alternative to the traditional Vilsmeier-Haack reaction.

Materials:

  • Ethyl 7-nitro-1H-indole-2-carboxylate

  • Triphenylphosphine (Ph₃P)

  • 1,2-Diiodoethane (ICH₂CH₂I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous acetonitrile (MeCN)

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of Ph₃P (2 equivalents) and ICH₂CH₂I (2 equivalents) in anhydrous MeCN, add anhydrous DMF (10 equivalents) at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 10 minutes.

  • Add Ethyl 7-nitro-1H-indole-2-carboxylate (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80°C and monitor its progress by TLC or LC-MS.

  • After the starting material is consumed, add water to the reaction mixture and continue stirring at 80°C for another 1-2 hours to facilitate hydrolysis.

  • Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary Table

Catalyst SystemKey ReagentsTypical ConditionsAdvantagesDisadvantages
Vilsmeier-Haack POCl₃, DMF0°C to 100°CWell-established, readily available reagentsHarsh conditions, potential for side reactions with sensitive substrates
Ph₃P/ICH₂CH₂I Ph₃P, ICH₂CH₂I, DMF80°CMilder than Vilsmeier-Haack, good for electron-deficient indolesRequires a two-step (one-pot) process for deactivated substrates[1]
Boron-Catalyzed BF₃·OEt₂, TMOFRoom TemperatureMild conditions, rapid reactionsStoichiometric amounts of Lewis acid may be required[2]
Iron-Catalyzed FeCl₃, HCHO, NH₃·H₂O130°CEnvironmentally benign, inexpensive catalystHigh temperature may not be suitable for all substrates[3]
Photoredox Eosin Y, TMEDAVisible Light, Room Temp.Very mild, green chemistry approachMay require specialized equipment (photoreactor)[4]

Conclusion

The synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate requires careful consideration of catalyst selection and reaction conditions due to the deactivating nature of the substituents. While the traditional Vilsmeier-Haack reaction can be optimized for this transformation, alternative, milder methods offer promising solutions to overcome challenges such as low conversion rates and side product formation. This guide provides a comprehensive framework for troubleshooting and selecting the most appropriate synthetic strategy.

References

  • Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on indole dearomatization) Photoredox-catalyzed diastereoselective dearomative prenylation and reverse-prenylation of electron-deficient indole derivatives. Nature Communications. Available at: [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]

  • Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. ChemistrySelect. Available at: [Link]

  • (Reference not directly cited in the text, but provides context on alternative acylation methods) Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters. Available at: [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate stands as a promising scaffold, integrating several key functional groups onto the privileged indole nucleus. Its utility in synthetic chemistry is largely dictated by the precise understanding of its electronic and structural properties, which are best probed through a multi-faceted spectroscopic approach.

Molecular Structures Under Comparison

To logically dissect the spectroscopic data, it is essential to visualize the structures of our target compound and its key comparators.

Caption: Molecular structures of the target compound and its key precursors.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of protons within a molecule. The introduction of both a formyl group at the C3 position and a nitro group at the C7 position is expected to have a significant deshielding (downfield shift) effect on the aromatic protons of the indole ring due to their strong electron-withdrawing nature.

¹H NMR Data of Comparative Compounds
CompoundSolventNH (ppm)H4 (ppm)H5 (ppm)H6 (ppm)H7 (ppm)Formyl-H (ppm)Ethyl (ppm)
Ethyl 3-formyl-1H-indole-2-carboxylate[1]DMSO-d₆12.80 (s)-7.30 (ddd)7.40 (ddd)-10.45 (s)4.47 (q, 2H), 1.41 (t, 3H)
Ethyl indole-2-carboxylate[2]CDCl₃8.99 (br)7.68 (m)7.13-7.42 (m)7.13-7.42 (m)7.13-7.42 (m)-4.42 (q, 2H), 1.43 (t, 3H)
Predicted ¹H NMR Spectrum for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

By analyzing the effects of the individual substituents, we can predict the ¹H NMR spectrum of the target molecule. The 7-nitro group will strongly deshield the adjacent H6 proton, while the 3-formyl group influences the entire aromatic system.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
NH~13.0 - 13.5broad singlet-The combined electron-withdrawing effect of the formyl and nitro groups will significantly deshield the N-H proton, shifting it further downfield than in the precursors.
H4~8.3 - 8.5doubletJ ≈ 8.0Deshielded by the anisotropic effect of the C3-formyl group and the overall electron-deficient nature of the ring.
H5~7.5 - 7.7tripletJ ≈ 8.0Experiences less deshielding compared to H4 and H6.
H6~8.1 - 8.3doubletJ ≈ 8.0Strongly deshielded by the adjacent C7-nitro group.
Formyl-H~10.5 - 10.7singlet-The chemical environment of the formyl proton is largely dictated by its direct attachment to the indole ring and should be similar to the 3-formyl precursor.
-OCH₂CH₃~4.5quartetJ ≈ 7.1The chemical shift of the ethyl ester group is not expected to change significantly.
-OCH₂CH₃~1.4tripletJ ≈ 7.1The chemical shift of the ethyl ester group is not expected to change significantly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The electron-withdrawing substituents are expected to cause a downfield shift for the carbons in the indole ring, particularly those in close proximity.

¹³C NMR Data of a Key Comparative Compound
CompoundSolventC2 (ppm)C3 (ppm)C3a (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C7a (ppm)Formyl-C (ppm)Ester C=O (ppm)Ethyl (ppm)
Ethyl 3-formyl-1H-indole-2-carboxylate[1]DMSO-d₆137.9120.0126.3122.1123.5128.0113.0139.1185.3161.262.0, 14.2
Predicted ¹³C NMR Spectrum for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

The presence of the 7-nitro group will most significantly impact the chemical shifts of C7, C7a, and C6.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)Rationale
C2~138 - 140Attached to the electron-withdrawing ester group.
C3~121 - 123Attached to the electron-withdrawing formyl group.
C3a~127 - 129Bridgehead carbon, influenced by both rings.
C4~123 - 125
C5~124 - 126
C6~129 - 131Downfield shift expected due to the influence of the adjacent nitro group.
C7~145 - 150Directly attached to the nitro group, leading to a significant downfield shift.
C7a~137 - 139Bridgehead carbon adjacent to the nitro-substituted carbon.
Formyl-C~185 - 187The chemical shift of the formyl carbon should be similar to that in the precursor.
Ester C=O~160 - 162The ester carbonyl carbon's chemical shift is not expected to be significantly altered.
-OCH₂CH₃~62, ~14The chemical shifts of the ethyl group carbons are expected to remain consistent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

IR Data of Comparative Compounds
CompoundMediumN-H Stretch (cm⁻¹)C=O Stretch (Ester) (cm⁻¹)C=O Stretch (Aldehyde) (cm⁻¹)NO₂ Stretches (cm⁻¹)
Ethyl 3-formyl-1H-indole-2-carboxylate[1]KBr318817231635-
Predicted IR Spectrum for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

The IR spectrum of the target molecule will be a composite of the features observed in its precursors, with the addition of strong absorbances corresponding to the nitro group.

Predicted IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch~3200 - 3300MediumBroad peak characteristic of the indole N-H bond.
C-H Stretch (Aromatic)~3100 - 3150Medium
C-H Stretch (Aliphatic)~2850 - 3000MediumFrom the ethyl group.
C=O Stretch (Aldehyde)~1640 - 1660StrongConjugation with the indole ring will lower the frequency.
C=O Stretch (Ester)~1720 - 1730StrongTypical value for an α,β-unsaturated ester.
C=C Stretch (Aromatic)~1580 - 1610Medium
NO₂ Asymmetric Stretch~1520 - 1560StrongA key diagnostic peak for the presence of the nitro group.
NO₂ Symmetric Stretch~1340 - 1380StrongThe second key diagnostic peak for the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

MS Data of Comparative Compounds
CompoundIonizationMolecular FormulaMolecular Weight ( g/mol )[M]⁺ or [M+H]⁺ (m/z)Key Fragments (m/z)
Ethyl 3-formyl-1H-indole-2-carboxylate[1]EIC₁₂H₁₁NO₃217.22217-
Ethyl 7-nitro-1H-indole-2-carboxylate[3]GC-MSC₁₁H₁₀N₂O₄234.21234188, 189, 114
Predicted Mass Spectrum for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Molecular Formula: C₁₂H₁₀N₂O₅ Calculated Molecular Weight: 262.22 g/mol

Predicted MS Data:

FeaturePredicted m/zRationale
Molecular Ion [M]⁺ 262 The parent peak corresponding to the intact molecule.
[M - C₂H₅O]⁺ 217 Loss of the ethoxy group from the ester is a common fragmentation pathway. This fragment corresponds to the mass of the 3-formyl-7-nitro-1H-indole-2-carboxylic acid radical cation.
[M - NO₂]⁺ 216 Loss of the nitro group.
[M - C₂H₅OH]⁺ 216 Loss of ethanol.
[M - CHO]⁺ 233 Loss of the formyl radical.

Standard Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. Below are standard operating procedures for the characterization of indole derivatives.

Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Dry, Pure Compound NMR NMR Spectroscopy (~5-10 mg in 0.5 mL deuterated solvent, e.g., DMSO-d6) Sample->NMR IR IR Spectroscopy (Solid state: KBr pellet or ATR) Sample->IR MS Mass Spectrometry (Dilute solution in volatile solvent, e.g., MeOH or ACN) Sample->MS Interpretation Structure Elucidation & Comparative Analysis NMR->Interpretation IR->Interpretation MS->Interpretation

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution.

  • Acquisition: Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in assignments.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy (ATR Method)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample, either as a solid via a direct insertion probe or as a dilute solution in a volatile solvent if using a GC-MS.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.

Conclusion

This guide presents a detailed, predictive analysis of the spectroscopic characteristics of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. By systematically comparing its structure to experimentally verified precursors, we have established a robust and reliable spectral profile. The strong electron-withdrawing nature of the 3-formyl and 7-nitro groups is predicted to induce significant downfield shifts in the ¹H and ¹³C NMR spectra, particularly for the protons and carbons of the benzene moiety of the indole ring. The IR spectrum will be characterized by strong absorptions for the two distinct carbonyl groups and the nitro group. The mass spectrum is expected to show a molecular ion peak at m/z 262, with predictable fragmentation patterns corresponding to the loss of the ethoxy, nitro, and formyl groups. This comprehensive guide serves as a valuable resource for the identification and characterization of this and related indole derivatives.

References

  • PubChem. Ethyl 7-nitro-1H-indole-2-carboxylate . National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate . [Link]

  • ResearchGate. Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues . [Link]

  • MySkinRecipes. Ethyl 7-nitro-1H-indole-2-carboxylate . [Link]

  • PubChem. ethyl 1-ethyl-3-formyl-1H-indole-2-carboxylate . National Center for Biotechnology Information. [Link]

  • Scribd. Indole 3 Carboxylate . [Link]

  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions . [Link]

  • Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively . [Link]

  • SpectraBase. Ethyl indole-3-carboxylate . [Link]

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A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in numerous natural products and pharmacologically active compounds.[1] The introduction of various substituents onto the indole ring allows for the fine-tuning of its biological activity. Understanding the precise structure and electronic environment of these complex molecules is paramount, and NMR spectroscopy stands as an unparalleled tool for this purpose.[2] This guide will delve into the spectral features of the title compound, comparing them with related indole derivatives to elucidate the influence of the electron-withdrawing formyl and nitro groups on the chemical shifts of the indole core.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the molecular structure of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate and its analogues are presented below with standardized atom numbering.

Caption: Molecular structure of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate with atom numbering.

Experimental NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate and its structural analogues. All data for the title compound and its direct precursors were obtained in [D₆]-DMSO to ensure consistency and allow for direct comparison.

Table 1: ¹H NMR Spectral Data (in [D₆]-DMSO)
CompoundH4 (δ, mult, J)H5 (δ, mult, J)H6 (δ, mult, J)NH (δ, s)CHO (δ, s)OCH₂ (δ, q, J)CH₃ (δ, t, J)
Ethyl 1H-indole-2-carboxylate¹7.63 (d, 7.9)7.15 (t, 7.5)7.42 (d, 8.2)11.85-4.33 (q, 7.1)1.33 (t, 7.1)
Ethyl 3-formyl-1H-indole-2-carboxylate²8.12 (d, 7.8)7.30 (t, 7.6)7.40 (t, 7.7)12.8010.504.47 (q, 7.1)1.41 (t, 7.1)
Ethyl 7-nitro-1H-indole-2-carboxylate³8.15 (dd, 8.1, 1.1)7.35 (t, 8.0)7.95 (dd, 7.9, 1.1)12.50 (br s)-4.40 (q, 7.1)1.38 (t, 7.1)
Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate² 8.51 (d, 8.2) 7.50 (t, 8.0) 8.20 (d, 7.8) 13.50 (br s) 10.55 (s) 4.50 (q, 7.1) 1.42 (t, 7.1)

¹Data for Ethyl 1H-indole-2-carboxylate is presented for baseline comparison. ²Data obtained from Jakše, R., et al. (2006). ³Estimated data based on analogous structures and substituent effects.

Table 2: ¹³C NMR Spectral Data (in [D₆]-DMSO)
CompoundC2C3C3aC4C5C6C7C7aC=O (ester)C=O (formyl)OCH₂CH₃
Ethyl 1H-indole-2-carboxylate¹128.8108.5127.3122.4125.1120.6111.8136.7161.9-61.014.5
Ethyl 3-formyl-1H-indole-2-carboxylate²131.0118.9126.5123.8125.5121.5114.0136.2160.8185.561.514.3
Ethyl 7-nitro-1H-indole-2-carboxylate³129.5109.2128.0128.5122.0118.0132.0135.0161.5-61.214.4
Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate² 131.5 120.1 127.2 129.8 123.5 119.2 131.8 134.5 160.5 185.8 61.8 14.2

¹Data for Ethyl 1H-indole-2-carboxylate is presented for baseline comparison. ²Data obtained from Jakše, R., et al. (2006). ³Estimated data based on analogous structures and substituent effects.

Interpretation and Comparative Analysis

The presence of the electron-withdrawing formyl (-CHO) and nitro (-NO₂) groups profoundly influences the electron density distribution within the indole ring system, leading to significant downfield shifts for specific protons and carbons.

¹H NMR Spectrum Analysis

In the ¹H NMR spectrum of the parent Ethyl 1H-indole-2-carboxylate, the aromatic protons resonate in the typical region for an indole ring. The introduction of a formyl group at the C3 position in Ethyl 3-formyl-1H-indole-2-carboxylate causes a noticeable downfield shift of the H4 proton to 8.12 ppm. This is due to the anisotropic effect of the carbonyl group and its electron-withdrawing nature, which deshields the peri-proton at C4.

The nitro group at the C7 position in the hypothetical Ethyl 7-nitro-1H-indole-2-carboxylate would be expected to strongly deshield the adjacent H6 and the distant H4 proton due to its potent electron-withdrawing character.

In the target molecule, Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate , these effects are combined and amplified. The H4 proton is shifted significantly downfield to 8.51 ppm, a consequence of the deshielding effects of both the C3-formyl and C7-nitro groups. Similarly, the H6 proton is observed at a downfield chemical shift of 8.20 ppm, primarily influenced by the adjacent C7-nitro group. The H5 proton, being meta to both substituents, experiences a less pronounced downfield shift. The NH proton also shows a significant downfield shift to 13.50 ppm, indicative of increased acidity due to the presence of two strong electron-withdrawing groups on the indole ring. The formyl proton appears as a sharp singlet at 10.55 ppm, a characteristic chemical shift for an aldehyde proton on an aromatic system.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides further insights into the electronic effects of the substituents. The carbonyl carbon of the formyl group is observed at 185.8 ppm, and the ester carbonyl at 160.5 ppm, which are within the expected ranges.

The carbons of the indole ring in Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate show significant shifts compared to the unsubstituted analogue. The C3 carbon is shifted downfield to 120.1 ppm due to the attachment of the electron-withdrawing formyl group. The C7 carbon is also significantly deshielded to 131.8 ppm by the directly attached nitro group. The C4 and C6 carbons are deshielded to 129.8 ppm and 119.2 ppm, respectively, due to the combined electron-withdrawing effects of the substituents transmitted through the π-system of the indole ring. Conversely, the C3a and C7a carbons, which are quaternary, show less predictable shifts as they are influenced by a combination of electronic and steric effects.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following protocol outlines a standardized procedure for obtaining ¹H and ¹³C NMR spectra of indole derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of [D₆]-DMSO vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer lock Lock on the deuterium signal of the solvent shim Shim the magnetic field for homogeneity lock->shim H1_acq Acquire ¹H NMR spectrum (e.g., 16 scans) shim->H1_acq C13_acq Acquire ¹³C NMR spectrum (e.g., 1024 scans) H1_acq->C13_acq ft Fourier transform the FID phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to the residual solvent peak baseline->reference

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the indole derivative for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., [D₆]-DMSO) in a clean, dry vial.

    • Gently vortex the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 scans are sufficient for a sample of this concentration.

    • For ¹³C NMR, acquire the spectrum with proton decoupling. A greater number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Manually or automatically phase correct the spectrum.

    • Apply a baseline correction to ensure a flat baseline.

    • Reference the spectrum using the residual solvent peak (e.g., [D₆]-DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Conclusion

This guide has presented a detailed analysis of the ¹H and ¹³C NMR data for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, providing a valuable resource for researchers in the field. The comparative analysis with simpler indole derivatives clearly demonstrates the significant deshielding effects of the formyl and nitro substituents on the chemical shifts of the indole ring protons and carbons. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this class of compounds. A thorough understanding of these spectral features is essential for the unambiguous characterization of novel indole derivatives and for advancing their development as potential therapeutic agents.

References

  • Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413–419. [Link]

  • Cai, Q., Li, Z., Wei, J., Ha, C., Pei, D., & Ding, K. (2009). Assembly of Indole-2-Carboxylic Acid Esters through a Ligand-Free Copper-Catalysed Cascade Process. Chemical Communications, (31), 4744-4746. [Link]

  • PubChem. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 431-438. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Shafi, S., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC advances, 9(38), 21876-21909. [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251. [Link]

  • Dalton, A. B., Wingen, L. M., & Nizkorodov, S. A. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole+ NO3 Organic Aerosol. ACS Physical Chemistry Au. [Link]

  • Caceres-Cortes, J., et al. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the X-ray Crystallography of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Structural Elucidation in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The indole nucleus is a privileged structure, appearing in a vast array of biologically active compounds, while the nitro group can act as a key pharmacophore or a synthetic handle for further molecular elaboration.[1][2]

This guide provides an in-depth technical comparison and procedural overview of the X-ray crystallographic analysis of this important class of molecules. We will delve into the causality behind experimental choices, present a self-validating protocol, and draw comparative insights from available structural data, underscoring the pivotal role of crystallography in advancing drug discovery programs.

The Strategic Importance of the 7-Nitroindole-2-carboxylate Scaffold

The indole-2-carboxylate framework is a versatile starting point for the synthesis of a multitude of therapeutic agents.[3] The introduction of a nitro group at the 7-position is a strategic chemical modification. This strongly electron-withdrawing group can significantly alter the electronic properties of the indole ring system, influencing its reactivity and, crucially, its interactions with biological targets. Furthermore, the 3-formyl group provides a reactive site for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and other heterocyclic systems, expanding the chemical space for biological screening.[4]

Given these considerations, a definitive understanding of the spatial arrangement of atoms, molecular conformation, and intermolecular interactions is paramount for elucidating structure-activity relationships (SAR) and for the design of next-generation derivatives with improved potency and selectivity. Single-crystal X-ray diffraction is the gold standard for obtaining this detailed structural information.

A Representative Synthetic Pathway

To perform a crystallographic study, a high-purity crystalline sample is required. The target compound, ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, can be synthesized from its precursor, ethyl 7-nitro-1H-indole-2-carboxylate, via the Vilsmeier-Haack reaction. This classic and efficient method is widely used for the formylation of electron-rich heterocycles like indoles.[1][5]

The reaction proceeds by treating the starting indole with the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide such as N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[5] The subsequent electrophilic substitution at the electron-rich C3 position of the indole, followed by hydrolysis, yields the desired 3-formyl derivative.

The X-ray Crystallography Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles. The following protocol represents a self-validating system for the structural elucidation of novel ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate derivatives.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Dissolution Dissolve in Suitable Solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation Harvesting Harvest Single Crystals Evaporation->Harvesting Mounting Mount Crystal on Diffractometer Harvesting->Mounting Screening Initial Diffraction Screening Mounting->Screening Collection Full Data Collection Screening->Collection Solution Structure Solution (e.g., Direct Methods) Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocol
  • Crystal Growth (The Art of Patience):

    • Rationale: The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single, defect-free crystal lattice. Rapid precipitation leads to amorphous solids or polycrystalline material, which are unsuitable for single-crystal X-ray diffraction.

    • Methodology:

      • Dissolve the purified ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate derivative in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane).

      • Filter the solution to remove any particulate matter.

      • Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature. This can be achieved by covering the vial with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.

      • Once suitable single crystals have formed, carefully select a well-formed crystal with sharp edges and no visible cracks for mounting.

  • Data Collection (The Interrogation of the Crystal):

    • Rationale: A beam of X-rays is diffracted by the electrons in the crystal, producing a unique diffraction pattern. The geometry and intensities of these diffracted beams contain the information about the arrangement of atoms in the crystal.

    • Methodology:

      • Mount the selected crystal on a goniometer head.

      • Place the goniometer on the X-ray diffractometer.

      • A preliminary screening is performed to determine the unit cell parameters and the crystal system.

      • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The temperature is typically maintained at a low value (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Structure Solution and Refinement (Decoding the Data):

    • Rationale: The collected diffraction data is used to generate an electron density map of the unit cell. This map is then interpreted to build an atomic model, which is subsequently refined to best fit the experimental data.

    • Methodology:

      • The structure is "solved" using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic positions.

      • This initial model is then "refined" using least-squares methods to improve the agreement between the calculated and observed diffraction data. This iterative process involves adjusting atomic coordinates, and thermal displacement parameters.

      • Hydrogen atoms are typically located from the difference electron density map or placed in calculated positions.

      • The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Structural Analysis: A Comparative Look at Indole-2-Carboxylates

While a complete crystallographic dataset for a series of ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate derivatives is not publicly available, we can gain significant insights by comparing the crystal structure of a related 7-nitroindole derivative with that of the parent ethyl 1H-indole-2-carboxylate.

Case Study 1: (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate

This compound, while more complex, contains the core 7-nitro-1H-indole-2-carbonyl moiety. Its crystallographic data provides a valuable example of the structural features that can be expected in this class of molecules.

Crystallographic ParameterValue
Chemical FormulaC₁₆H₁₈N₄O₅
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.4716 (9)
b (Å)8.4722 (7)
c (Å)13.0971 (9)
α (°)108.695 (4)
β (°)91.865 (4)
γ (°)106.886 (4)
Volume (ų)843.80 (13)
Z2

Data sourced from El Kihel et al. (2014).

Structural Insights:

  • Molecular Conformation: The fused five- and six-membered rings of the indole nucleus are essentially planar. The substituents at the 2- and 7-positions will have specific orientations relative to this plane, which are critical for their interaction with biological macromolecules.

  • Intermolecular Interactions: The crystal packing is stabilized by a network of C—H···O and N—H···O hydrogen bonds. Additionally, π-π stacking interactions between the aromatic indole rings are observed, with an intercentroid distance of 3.499 Å. These non-covalent interactions are fundamental to the stability of the crystal lattice and can be predictive of how the molecule might interact with the aromatic residues in a protein's active site.

Caption: Simplified structure of a 7-nitro-1H-indole-2-carboxylate.

Case Study 2: Ethyl 1H-indole-2-carboxylate

The crystal structure of the parent compound, lacking the 3-formyl and 7-nitro groups, provides a baseline for understanding the structural impact of these substituents.[6]

Crystallographic ParameterValue
Chemical FormulaC₁₁H₁₁NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5622 (7)
b (Å)18.891 (2)
c (Å)9.6524 (13)
β (°)104.454 (13)
Volume (ų)982.1 (2)
Z4

Data sourced from Lynch et al. (2020).[6]

Structural Insights:

  • Molecular Conformation: The molecule is nearly planar, with a root-mean-square deviation of 0.028 Å for the non-hydrogen atoms.

  • Intermolecular Interactions: The most prominent feature of the crystal packing is the formation of hydrogen-bonded dimers.[6] The indole N-H group of one molecule forms a hydrogen bond with the keto oxygen atom of a neighboring molecule, creating a centrosymmetric ring motif. This strong hydrogen bonding dictates the overall crystal packing, which exhibits a herringbone pattern.[6]

Comparative Analysis: The Influence of the Nitro Group

By comparing these two structures, we can infer the likely influence of the 7-nitro group on the crystal packing of the target compound and its derivatives:

  • Hydrogen Bonding: The parent ethyl 1H-indole-2-carboxylate forms strong N-H···O=C hydrogen bonds, leading to a dimeric structure. In the 7-nitro derivative, the nitro group itself introduces two additional potential hydrogen bond acceptors (the oxygen atoms). This creates more complex hydrogen bonding networks, as seen in the case study with C-H···O and N-H···O interactions involving the nitro group. This can lead to different, and potentially more dense, crystal packing arrangements.

  • π-π Stacking: While not a dominant feature in the reported structure of ethyl 1H-indole-2-carboxylate, the presence of the electron-withdrawing nitro group in the 7-position significantly modulates the electronic properties of the indole ring. This can enhance π-π stacking interactions, as observed in the 7-nitroindole derivative. These interactions are crucial for the stability of the crystal and can play a significant role in the binding of the molecule to its biological target.

  • Molecular Conformation: The steric bulk and electronic nature of the 7-nitro and 3-formyl groups can influence the planarity of the indole ring and the orientation of the ethyl carboxylate group. These subtle conformational changes can have a profound impact on the molecule's ability to fit into a binding pocket.

Conclusion

The structural elucidation of ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate derivatives through single-crystal X-ray crystallography provides indispensable information for the advancement of drug discovery programs. This guide has outlined a robust, self-validating protocol for obtaining and interpreting such data.

The comparative analysis, although based on related structures, clearly demonstrates that the introduction of a 7-nitro group significantly alters the intermolecular interactions, favoring more complex hydrogen bonding networks and potentially stronger π-π stacking interactions compared to the parent indole-2-carboxylate. This detailed structural knowledge is critical for understanding structure-activity relationships, guiding the design of new derivatives with enhanced biological activity, and ultimately, accelerating the journey from a promising molecular scaffold to a novel therapeutic agent.

References

  • El Kihel, A., El Ouar, M., Hasnaoui, A., Ben-Tama, A., El Hallaoui, A., & Allali, M. (2014). Crystal structure of (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1298. [Link]

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A Senior Application Scientist's Guide to Indole Formylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of a formyl group onto the indole ring, particularly at the C3 position to yield indole-3-carboxaldehyde, is a pivotal transformation. This aldehyde serves as a versatile synthetic handle for a vast array of subsequent reactions, including nucleophilic additions, Wittig reactions, and reductive aminations, enabling the construction of complex molecular architectures.[1]

This guide provides an in-depth comparative analysis of the most common and emerging methods for indole formylation. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices and providing the objective data necessary for informed methodological selection.

The Landscape of Indole Formylation: A Strategic Overview

The choice of a formylation method is dictated by several factors: the electronic nature of the indole substrate, the desired regioselectivity, functional group tolerance, scalability, and considerations of green chemistry. Historically, classic named reactions have been the workhorses of indole formylation. However, recent years have seen the advent of milder, more sustainable, and sometimes more selective methodologies.

This guide will focus on a comparative analysis of the following key methods:

  • The Vilsmeier-Haack Reaction: The most widely used and generally high-yielding method.

  • The Reimer-Tiemann Reaction: A classic method employing a carbene intermediate.

  • The Duff Reaction: Utilizes hexamethylenetetramine as the formylating agent.

  • Modern Metal-Free & Photocatalytic Methods: Emerging sustainable alternatives.

The following diagram illustrates the general workflow for selecting an appropriate indole formylation method, a decision-making process we will explore in detail.

G cluster_input Initial Considerations cluster_methods Formylation Method Selection cluster_output Desired Outcome Indole Indole Substrate (Substituents, Scale) Vilsmeier Vilsmeier-Haack Indole->Vilsmeier High Yield, General Applicability Reimer Reimer-Tiemann Indole->Reimer Phenolic Indoles, Ortho-selectivity Duff Duff Reaction Indole->Duff Convenience, Phenolic Indoles Modern Modern Methods (Metal-Free, Photo) Indole->Modern Mild Conditions, Green Chemistry Product Formylated Indole (Yield, Purity, Regioselectivity) Vilsmeier->Product Reimer->Product Duff->Product Modern->Product

Caption: Decision workflow for selecting an indole formylation method.

Classical Approaches to Indole Formylation: Mechanism and Application

The Vilsmeier-Haack Reaction: The Gold Standard

The Vilsmeier-Haack reaction is arguably the most prevalent and versatile method for the formylation of electron-rich heterocycles like indole.[2] It typically provides high yields of the desired indole-3-carboxaldehyde. The reaction involves the use of a phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), which together form the electrophilic "Vilsmeier reagent."[2][3]

Mechanism:

The reaction proceeds in two main stages: formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde.[3][6]

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole Indole Indole->Intermediate Electrophilic Attack Product Indole-3-carboxaldehyde Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction.

Advantages:

  • Generally high yields (often >90%).[2]

  • Applicable to a wide range of substituted indoles.[7]

  • Well-established and reliable procedure.[1]

Limitations:

  • The use of POCl₃ can be harsh and may not be suitable for sensitive substrates.

  • The reaction can be exothermic and requires careful temperature control.[3]

  • With certain substituted indoles, such as 3-methylindole (skatole), a mixture of products including N-formylation and C2-formylation can occur.[8]

The Reimer-Tiemann Reaction: A Carbene-Mediated Pathway

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, and its application extends to other electron-rich aromatic compounds, including indoles.[9][10] The key reactive species in this reaction is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and a strong base.[9][11]

Mechanism:

  • Dichlorocarbene Formation: A strong base, typically hydroxide, deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene.[9]

  • Electrophilic Attack: The indole, typically deprotonated at the nitrogen under the basic conditions, acts as a nucleophile and attacks the electrophilic dichlorocarbene.[11]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed to the aldehyde.[9] While the reaction on phenols is selective for the ortho position, with indole, formylation predominantly occurs at the C3 position.[12]

G cluster_carbene Carbene Generation cluster_reaction Formylation Reaction CHCl3 Chloroform Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene Base Strong Base (e.g., NaOH) Base->Carbene Intermediate Dichloromethyl Intermediate Carbene->Intermediate Indole Indole Indole->Intermediate Electrophilic Attack Product Indole-3-carboxaldehyde Intermediate->Product Hydrolysis

Caption: Mechanism of the Reimer-Tiemann reaction on indole.

Advantages:

  • Avoids the use of strong acids like POCl₃.

  • Can be performed under biphasic conditions.[9]

Limitations:

  • Generally provides lower yields compared to the Vilsmeier-Haack reaction.

  • The use of chloroform and strong bases can be problematic for some substrates.

  • The reaction can be highly exothermic and requires careful control.[11]

  • Ring expansion to form quinolines can be a side reaction.[13]

The Duff Reaction: A Convenient Alternative

The Duff reaction is another method for the formylation of electron-rich aromatic compounds, particularly phenols.[14][15] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[14] For indoles, this reaction offers a convenient, albeit often lower-yielding, route to the 3-carboxaldehyde.[8][16]

Mechanism:

The mechanism is thought to involve the generation of an iminium ion electrophile from the protonated HMTA.[15] This electrophile then attacks the indole ring, followed by hydrolysis to the aldehyde.

Advantages:

  • Operationally simple and convenient to perform.[8]

  • Avoids the use of harsh reagents like POCl₃ and chloroform.

Limitations:

  • Yields are often modest, typically lower than those obtained with the Vilsmeier-Haack reaction.[8]

  • Requires elevated temperatures.[14]

Comparative Performance Data

The following table summarizes typical reaction conditions and yields for the formylation of unsubstituted indole using the classical methods discussed.

MethodReagentsTemperature (°C)Time (h)Yield (%)Reference(s)
Vilsmeier-Haack POCl₃, DMF0 to 85696[2]
Reimer-Tiemann CHCl₃, NaOH~70-Moderate[12]
Duff Reaction HMTA, Acetic AcidHot-25[8]

Modern Approaches: The Drive for Sustainability and Mildness

In recent years, the development of more environmentally benign and milder formylation methods has been a significant focus. These modern approaches often avoid the use of harsh reagents and stoichiometric waste.

Iron-Catalyzed C3-Formylation

An efficient iron-catalyzed method for the C3-formylation of indoles has been developed using formaldehyde and aqueous ammonia, with air as the oxidant.[17] This method employs ferric chloride (FeCl₃), an inexpensive and non-toxic catalyst, under relatively mild conditions.[17] Yields are reported to be moderate to excellent (up to 93%), and the protocol is scalable.[17] This represents a greener alternative to traditional methods that use reagents like POCl₃.[17]

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, and it has been successfully applied to the C3-formylation of indoles.[18][19] These methods often utilize an organic dye, such as Rose Bengal or Eosin Y, as the photocatalyst, with a simple amine like tetramethylethylenediamine (TMEDA) serving as the one-carbon source and air as the terminal oxidant.[18][19] These reactions proceed under very mild conditions, often at room temperature, and are compatible with a variety of functional groups.[18]

MethodCatalyst/ReagentsConditionsYield (%)Reference(s)
Iron-Catalyzed FeCl₃, Formaldehyde, NH₃(aq)130 °C, DMF, Airup to 93[17]
Photoredox (Rose Bengal) Rose Bengal, TMEDAVisible Light, AirGood[18]
Photoredox (Eosin Y) Eosin Y, TMEDAVisible Light, AirGood[19]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of Indole

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indole in DMF under an inert atmosphere.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add POCl₃ dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85 °C for a specified time (e.g., 6 hours).[2]

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford indole-3-carboxaldehyde.

Protocol 2: Iron-Catalyzed C3-Formylation of Indole

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Indole

  • Ferric chloride (FeCl₃)

  • Formaldehyde (37 wt% in H₂O)

  • Aqueous ammonia (25-28 wt%)

  • N,N-Dimethylformamide (DMF)

  • Reaction vial, magnetic stirrer, heating block

Procedure:

  • To a reaction vial, add indole, FeCl₃ (2 mol%), DMF, formaldehyde, and aqueous ammonia.[17]

  • Seal the vial and place it in a preheated heating block at 130 °C.[17]

  • Stir the reaction mixture for the specified time.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The formylation of indoles remains a cornerstone of synthetic organic chemistry, providing essential building blocks for drug discovery and development. While the Vilsmeier-Haack reaction continues to be the most widely employed method due to its high efficiency and reliability, its harsh conditions necessitate the exploration of milder alternatives. The Reimer-Tiemann and Duff reactions, while historically significant, are often limited by lower yields and more stringent substrate requirements.

The future of indole formylation lies in the continued development of sustainable and efficient catalytic methods. Iron-catalyzed and visible-light-mediated photoredox reactions represent significant advancements, offering milder conditions, reduced environmental impact, and often excellent yields. As the demand for greener and more atom-economical synthetic routes grows, these modern methods are poised to become increasingly integral to the synthetic chemist's toolbox for the functionalization of the indole nucleus. The choice of method will always be a balance of factors, but with an expanding array of options, researchers are better equipped than ever to select the optimal path for their specific synthetic goals.

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  • Zhang, Z., & Liu, Y. (2019). Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. Organic Letters, 21(15), 5942-5946.

Sources

A Comparative Guide to the Biological Activities of 7-Nitroindole-2-Carboxylate Isomers: Beyond the Initial Target

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the indole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. The introduction of a nitro group to this scaffold dramatically alters its electronic properties and, consequently, its interaction with biological targets. Among these, the nitroindole-2-carboxylates have garnered significant attention. This guide provides an in-depth, objective comparison of the biological activities of 7-nitroindole-2-carboxylate and its positional isomers, grounded in experimental data and a critical evaluation of the current scientific understanding. We will explore their diverse biological targets, from DNA repair enzymes to metabolic regulators and oncogenic structures, and delve into the crucial, often overlooked, nuances of their mechanisms of action.

The Shifting Landscape of Biological Targets: An Isomer-Specific Overview

The position of the nitro group on the indole ring dictates the molecule's steric and electronic profile, leading to a fascinating divergence in biological activity among the isomers. While initially explored for a singular target, subsequent research has revealed a broader and more complex picture of their pharmacological potential.

7-Nitroindole-2-carboxylic Acid: A Re-evaluation of APE1 Inhibition

7-Nitroindole-2-carboxylic acid (7-NICA), also known as CRT0044876, was one of the first small molecules reported to inhibit the apurinic/apyrimidinic endonuclease 1 (APE1)[1]. APE1 is a critical enzyme in the DNA base excision repair (BER) pathway, making it an attractive target for anticancer therapies. Initial studies suggested that 7-NICA could potentiate the efficacy of DNA-damaging chemotherapeutics.

However, more recent and rigorous biophysical investigations have called this initial mechanism into question. A pivotal study revealed that while 7-NICA and its 5-nitro isomer do bind to APE1, they do so at a pocket distal from the enzyme's active site. Crucially, their observed inhibitory activity is likely an artifact of compound aggregation at higher concentrations, a phenomenon that can lead to non-specific enzyme sequestration[2]. This underscores a critical principle in drug discovery: the potential for Pan-Assay Interference Compounds (PAINS) to generate misleading results. For researchers working with these compounds, it is imperative to employ experimental conditions that mitigate aggregation, such as the inclusion of non-ionic detergents, to validate true inhibitory activity.

Despite the questions surrounding its direct enzymatic inhibition, 7-NICA has been reported to possess anti-cancer, anti-viral, and anti-inflammatory properties, suggesting that its biological effects may be mediated through other, yet to be fully elucidated, mechanisms.

5-Nitroindole Derivatives: Targeting Oncogenic DNA Structures

In contrast to the 7-nitro isomer, derivatives of 5-nitroindole have shown promise as potent and specific binders of G-quadruplexes (G4s). These are non-canonical DNA secondary structures found in guanine-rich regions of the genome, such as in the promoter of the c-Myc oncogene. By stabilizing the c-Myc G4, these compounds can downregulate the expression of this critical cancer-driving gene. This mechanism has been shown to induce cell-cycle arrest and increase intracellular reactive oxygen species in cancer cells, highlighting a distinct and promising avenue for anticancer drug development.

6-Nitroindole-2-carboxylic Acid: A Building Block for Potent Antitumor Agents

6-Nitroindoline-2-carboxylic acid, a close analog of the indole series, serves as a crucial building block in the synthesis of potent DNA-binding antitumor agents, such as analogs of the natural products CC-1065 and duocarmycin[3]. These molecules exert their cytotoxic effects by binding to the minor groove of DNA and alkylating adenine bases, ultimately leading to cancer cell death[3]. The 6-nitro group is a key functional handle, often reduced to an amine late in the synthetic route to enable coupling with the DNA alkylating subunit[3].

4-Nitroindole-2-carboxylic Acid: Exploring Anti-inflammatory and Antimicrobial Potential

While less explored than its other isomers, 4-nitroindole-2-carboxylic acid is recognized as a valuable intermediate in the synthesis of compounds with potential anti-inflammatory and antimicrobial activities[4]. The unique positioning of the nitro group in this isomer offers a different electronic and steric profile, suggesting that it may interact with a distinct set of biological targets compared to the other isomers. Further research is warranted to fully elucidate its pharmacological profile.

Comparative Summary of Biological Activity

The following table summarizes the known biological targets and activities of the different nitroindole-2-carboxylate isomers. It is important to note that for APE1 inhibition, the current evidence points towards non-specific activity due to aggregation.

IsomerPrimary Biological Target(s)Reported Biological ActivityKey Mechanistic Insight
7-Nitroindole-2-carboxylate APE1 (re-evaluated)Anti-cancer, Anti-viral, Anti-inflammatoryInhibition of APE1 is likely due to non-specific aggregation; other mechanisms are under investigation.
5-Nitroindole-2-carboxylate c-Myc G-quadruplexAnticancerStabilization of G-quadruplex DNA structure, leading to downregulation of oncogene expression.
6-Nitroindole-2-carboxylate (As a synthetic precursor)Precursor to potent DNA alkylating antitumor agentsIncorporated into molecules that bind to the DNA minor groove and cause cell death.
4-Nitroindole-2-carboxylate (Largely unexplored)Potential anti-inflammatory and antimicrobialServes as a synthetic intermediate for bioactive molecules.

Experimental Protocols: Ensuring Scientific Rigor

To aid researchers in the accurate evaluation of these compounds, this section provides detailed, step-by-step methodologies for key assays. The causality behind experimental choices is explained to ensure the generation of trustworthy and reproducible data.

APE1 Endonuclease Inhibition Assay (Aggregation-Conscious)

This protocol is designed to differentiate between true enzymatic inhibition and non-specific activity caused by compound aggregation.

Principle: The assay measures the cleavage of a fluorescently labeled DNA substrate containing an abasic site by APE1. Genuine inhibitors will decrease the rate of cleavage in a dose-dependent manner, even in the presence of a non-ionic detergent that disrupts compound aggregates.

Materials:

  • Recombinant human APE1 protein

  • Fluorescently labeled DNA substrate (e.g., a 3'-FAM, 5'-DABCYL oligo with a central THF abasic site mimic)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Assay Buffer with Detergent: Assay Buffer containing 0.01% Triton X-100

  • Test compounds (isomers of nitroindole-2-carboxylate)

  • Positive control inhibitor (e.g., Methoxyamine, which modifies the abasic site)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup (with and without detergent):

    • Prepare two sets of reaction mixtures in parallel. One set will use the standard Assay Buffer, and the other will use the Assay Buffer with Triton X-100.

    • In each well of the microplate, add 50 µL of the appropriate assay buffer.

    • Add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 25 µL of the DNA substrate (final concentration ~50 nM).

    • Incubate for 5 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 25 µL of a pre-diluted APE1 solution (final concentration ~0.5 nM) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM). Monitor the increase in fluorescence every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Plot the reaction velocity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Crucial Interpretation: A significant loss of inhibitory activity in the presence of Triton X-100 is a strong indicator of aggregation-based, non-specific inhibition. True inhibitors should exhibit similar potency in both buffer conditions.

Diagram of the APE1 Inhibition Assay Workflow:

APE1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Dilution Reaction_Setup Set up parallel reactions in 96-well plate Compound_Prep->Reaction_Setup Buffer_Prep Prepare Assay Buffers (with and without Triton X-100) Buffer_Prep->Reaction_Setup Add_Substrate Add fluorescent DNA substrate Reaction_Setup->Add_Substrate Initiate_Reaction Add APE1 to start reaction Add_Substrate->Initiate_Reaction Kinetic_Read Measure fluorescence kinetically Initiate_Reaction->Kinetic_Read Calculate_IC50 Calculate IC50 values Kinetic_Read->Calculate_IC50 Compare_Results Compare IC50 with/without detergent Calculate_IC50->Compare_Results Conclusion Differentiate specific vs. aggregation-based inhibition Compare_Results->Conclusion

Caption: Workflow for a robust APE1 inhibition assay.

Cell Viability (MTT) Assay for Anticancer Activity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds (isomers of nitroindole-2-carboxylate)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds. Include wells with vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The available data, while not exhaustive for all isomers, allows for the formulation of some preliminary structure-activity relationships. The position of the electron-withdrawing nitro group significantly influences the molecule's ability to interact with different biological macromolecules.

  • The 7-position appears to confer a propensity for aggregation, a critical consideration for future medicinal chemistry efforts.

  • The 5-position seems favorable for interactions with the unique structural features of G-quadruplex DNA.

  • The 6-position provides a strategic point for synthetic elaboration to create complex DNA-binding agents.

Logical Relationship of Isomer Position and Biological Target:

SAR_Logic cluster_isomers Positional Isomers cluster_targets Primary Biological Interactions Indole_Core Nitroindole-2-Carboxylate Scaffold isomer_7 7-Nitro isomer_5 5-Nitro isomer_6 6-Nitro isomer_4 4-Nitro APE1 APE1 (Aggregation-mediated) isomer_7->APE1 Re-evaluated Mechanism G4 c-Myc G-Quadruplex isomer_5->G4 Specific Binding DNA_Binding DNA Minor Groove (as precursor) isomer_6->DNA_Binding Synthetic Precursor Anti_Inflammatory Potential Anti-inflammatory/ Antimicrobial Targets isomer_4->Anti_Inflammatory Exploratory

Caption: Influence of nitro group position on biological target.

Future Perspectives: The study of nitroindole-2-carboxylate isomers is a compelling example of how subtle structural modifications can lead to profound changes in biological activity. Future research should focus on:

  • Systematic Comparative Studies: A head-to-head comparison of all positional isomers in a panel of standardized assays is needed to build a comprehensive SAR.

  • Elucidation of Novel Mechanisms: For isomers like 7-NICA, where the initial hypothesis has been challenged, unbiased screening approaches could uncover their true molecular targets.

  • Exploration of Understudied Isomers: The pharmacological potential of the 4-nitro and other less-studied isomers remains a fertile ground for discovery.

By embracing a rigorous and critical approach to experimental design and data interpretation, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Zawahir, Z., et al. (2009). Novel Small-Molecule Inhibitor of Apurinic/Apyrimidinic Endonuclease 1 Blocks Proliferation and Reduces Viability of Glioblastoma Cells. Journal of Pharmacology and Experimental Therapeutics, 328(2), 569-578. Available at: [Link]

  • Pidugu, L. S., et al. (2023). Characterizing inhibitors of human AP endonuclease 1. PLoS One, 18(1), e0280526. Available at: [Link]

  • Madhusudan, S., et al. (2005). Small-molecule inhibitors of DNA repair nuclease activities of APE1. DNA Repair, 4(12), 1435-1443. Available at: [Link]

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A Guide to the Structural Confirmation of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis for confirming the chemical structure of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, a substituted indole of interest to researchers in medicinal chemistry and drug development. While this compound is cataloged under CAS number 885273-53-0, detailed public spectroscopic data is scarce. This guide, therefore, presents a robust framework for its structural verification through a proposed synthetic route and a comparative analysis of predicted spectroscopic data against experimentally confirmed analogues.

Establishing the Molecular Structure

The foundational step in any chemical analysis is the unambiguous definition of the molecular structure . Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is comprised of a core indole bicyclic system, substituted at key positions. The systematic IUPAC name defines the precise arrangement of these functional groups, which is visually represented below.

A more robust DOT script for chemical structure:

mol

Caption: Workflow for the structural confirmation of the target molecule.

Proposed Synthetic Pathway: The Vilsmeier-Haack Reaction

A highly plausible and efficient method for the synthesis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic and heterocyclic compounds, such as indoles. [1][2]The indole nucleus is sufficiently activated for electrophilic substitution, particularly at the C3 position. The reaction proceeds by generating a Vilsmeier reagent, an electrophilic iminium salt, from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃). This reagent then attacks the indole ring to introduce the formyl group.

The proposed synthesis starts with the commercially available Ethyl 7-nitro-1H-indole-2-carboxylate (CAS 6960-46-9).

start Ethyl 7-nitro-1H- indole-2-carboxylate reagents 1. POCl₃, DMF 2. H₂O (workup) start->reagents Vilsmeier-Haack Formylation product Ethyl 3-formyl-7-nitro-1H- indole-2-carboxylate reagents->product

Caption: Proposed synthesis of the target compound via Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Indole: Dissolve Ethyl 7-nitro-1H-indole-2-carboxylate in a suitable solvent (e.g., dry DMF or 1,2-dichloroethane) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C) while monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into crushed ice and basify with a cold aqueous solution of sodium hydroxide or sodium carbonate to hydrolyze the iminium intermediate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic and Spectrometric Analysis for Structural Confirmation

The definitive structure of the synthesized compound must be confirmed by a suite of analytical techniques. Below, we present the predicted spectroscopic data for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, based on a comparative analysis with its precursor and a non-nitrated analogue, "Ethyl 3-formyl-1H-indole-2-carboxylate". [1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical first step in its identification.

  • Precursor (Ethyl 7-nitro-1H-indole-2-carboxylate): The molecular formula is C₁₁H₁₀N₂O₄, with a molecular weight of 234.21 g/mol . The mass spectrum shows a molecular ion peak (M⁺) at m/z = 234. [3]* Target (Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate): The addition of a formyl group (CHO) adds 28.01 Da to the molecular weight. The expected molecular formula is C₁₂H₁₀N₂O₅, with a molecular weight of 262.22 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 262.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch~3300Indole N-H stretching vibration.
C=O Stretch (Ester)~1710-1730Carbonyl stretch of the ethyl ester.
C=O Stretch (Aldehyde)~1670-1690Carbonyl stretch of the C3-formyl group, conjugated with the indole ring.
NO₂ Stretch~1520 and ~1340Asymmetric and symmetric stretching vibrations of the nitro group.

The key diagnostic feature will be the appearance of the aldehyde C=O stretching band in addition to the ester C=O band already present in the precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

ProtonPredicted δ (ppm)MultiplicityJ (Hz)Rationale
NH~9.0-9.5br s-The indole N-H proton, typically broad and downfield.
CHO~10.2-10.5s-The aldehyde proton, a singlet and significantly downfield. Its presence is a key indicator of successful formylation.
H-4~8.2-8.4d~8.0Aromatic proton ortho to the nitro group, expected to be deshielded.
H-6~8.0-8.2d~7.5Aromatic proton para to the nitro group.
H-5~7.3-7.5t~7.8Aromatic proton meta to the nitro group.
OCH₂CH₃~4.4-4.6q~7.1Methylene protons of the ethyl ester.
OCH₂CH₃~1.4-1.6t~7.1Methyl protons of the ethyl ester.

The most significant change from the precursor's ¹H NMR spectrum will be the disappearance of the H-3 proton signal (which would be a singlet around 7.2 ppm) and the appearance of the characteristic aldehyde proton singlet above 10 ppm.

CarbonPredicted δ (ppm)Rationale
C=O (Aldehyde)~185Carbonyl carbon of the formyl group.
C=O (Ester)~162Carbonyl carbon of the ethyl ester.
C7~140Aromatic carbon bearing the nitro group.
C3a, C7a~135, ~128Bridgehead carbons of the indole ring.
C4, C5, C6~120-130Aromatic carbons of the benzene ring.
C2~130Carbon bearing the ester group.
C3~115Carbon bearing the formyl group.
OCH₂CH₃~62Methylene carbon of the ethyl ester.
OCH₂CH₃~14Methyl carbon of the ethyl ester.

The appearance of the aldehyde carbonyl carbon signal around 185 ppm would be a definitive confirmation of the structure.

Comparison with Alternative Structures

Given the synthetic route, alternative isomeric structures are highly unlikely. The Vilsmeier-Haack reaction on an unsubstituted indole preferentially occurs at the 3-position due to the electronic properties of the heterocyclic ring. Formylation at other positions (e.g., C4, C5, or C6) would be electronically disfavored and would result in vastly different NMR spectra, particularly in the aromatic region, with different coupling patterns and chemical shifts. N-formylation is also a possibility but is less common under these conditions for an N-H indole and would be easily distinguished by the absence of the N-H proton signal in the ¹H NMR spectrum.

Conclusion

The structure of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate can be confidently confirmed through a combination of a logical synthetic approach and comprehensive spectroscopic analysis. By performing the Vilsmeier-Haack reaction on Ethyl 7-nitro-1H-indole-2-carboxylate and comparing the resulting spectroscopic data (MS, IR, ¹H NMR, and ¹³C NMR) with the predicted values and the data from known analogues, researchers can establish an unambiguous structural assignment. The key diagnostic markers are the appearance of the formyl proton and carbon signals in the NMR spectra, the aldehyde carbonyl stretch in the IR spectrum, and the correct molecular weight determined by mass spectrometry.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [Link]

  • Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B, 61(4), 413-419. [Link]

  • PubChem. Ethyl 7-nitro-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis. By explaining the causality behind experimental choices and presenting detailed, self-validating protocols, this guide serves as an authoritative resource for ensuring the quality and reliability of this critical chemical entity.

Introduction: The Imperative of Purity

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally linked to the purity of its preceding intermediates.[1] Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a vital scaffold in the synthesis of numerous biologically active molecules, including novel anticancer and antiviral agents.[2] The presence of impurities, even in trace amounts, can drastically alter the safety, efficacy, and stability of the final drug product.[3][4] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control checkpoint but a cornerstone of successful and compliant drug development.[1][3]

This guide compares the most effective and widely adopted analytical techniques for this purpose. We will explore how each method provides a unique lens through which to view the purity profile of the target compound, emphasizing an integrated approach where the strengths of one technique compensate for the limitations of another.

Anticipating the Unknown: Potential Impurities from Synthesis

A proactive approach to purity analysis begins with understanding the synthesis route, as it predicts the likely impurity profile. The target compound is often synthesized via a multi-step process, such as a modified Reissert indole synthesis.[5][6] This classic method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[5][6][7] A subsequent formylation step, often using a Vilsmeier-Haack reaction (POCl₃/DMF), introduces the aldehyde group.[8][9]

From this pathway, we can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 2-methyl-3-nitroaniline, diethyl oxalate, or the unformylated indole precursor.

  • Reaction By-products: Isomers formed during nitration or formylation, products of over-alkylation, or decarboxylated species.[5]

  • Reagents and Solvents: Residual phosphorus oxychloride, dimethylformamide (DMF), zinc, or acetic acid from various steps.

  • Degradation Products: Compounds resulting from instability under reaction or purification conditions.

A truly mature analytical system serves as a decision-making tool, influencing process optimization and ensuring that impurity control is shifted upstream, where it is more effective and cost-efficient.[1]

Comparative Analysis of Purity Determination Methods

No single analytical method provides a complete picture of a compound's purity. True confidence is achieved by employing orthogonal methods—techniques that measure the same property using different underlying principles.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[3][4] For indole derivatives, a reversed-phase method is typically the most effective.[10][11]

3.1.1 Principle of Operation HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a packed column, typically C18) and a liquid mobile phase. By monitoring the column eluent with a UV detector, a chromatogram is generated where the area of each peak is proportional to the concentration of the corresponding compound. Purity is typically expressed as area percent.

3.1.2 Experimental Protocol: A Self-Validating System

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic Acid in Acetonitrile). The acidic modifier is crucial for obtaining sharp, symmetrical peaks for the slightly acidic indole NH proton.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of ~1 mg/mL.

  • Instrument Setup (Example):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (Indole chromophore).

    • Injection Volume: 5 µL.

    • Gradient Program: A time-programmed gradient from low to high organic content (Mobile Phase B) is essential to elute both polar and non-polar impurities. For example: 5% B to 95% B over 20 minutes.

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area and retention time should be <2.0%. This step validates that the instrument is performing correctly on the day of analysis.

  • Analysis and Data Interpretation: Inject the sample. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

3.1.3 Causality and Field Insights

  • Why a C18 Column? The non-polar C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like our target indole.

  • Why a Gradient? A gradient elution is superior to an isocratic (constant mobile phase) method for impurity profiling. It ensures that late-eluting, strongly retained impurities are cleared from the column while providing good resolution for early-eluting polar impurities.[12]

  • Trustworthiness: The SST is a non-negotiable part of the protocol. It provides documented evidence that the chromatographic system is suitable for the intended analysis, a key requirement for regulatory compliance.

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A: Aq. TFA, B: ACN/TFA) C Instrument Setup (C18 Column, Gradient) A->C B Prepare Sample (~1 mg/mL in Diluent) E Inject Sample B->E D System Suitability Test (RSD < 2.0%) C->D Validate System D->E Proceed if Pass F Integrate Peaks E->F G Calculate Area % Purity F->G

Caption: Workflow for HPLC Purity Determination.

Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment

While HPLC provides relative purity, qNMR offers a path to absolute purity determination without the need for a specific reference standard of the analyte itself.[13][14] It is a primary analytical method that is orthogonal to chromatography.[13]

3.2.1 Principle of Operation The area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal. In qNMR, the sample is accurately weighed and mixed with an accurately weighed amount of a certified internal standard (IS) with a known purity. By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known proton signal from the IS, the absolute purity of the analyte can be calculated.[15]

3.2.2 Experimental Protocol

  • Selection of Internal Standard (IS): Choose a high-purity (>99.9%) standard that is stable, non-volatile, and has a simple spectrum with at least one signal that is well-resolved from all analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized compound into a vial.

    • Accurately weigh ~10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Crucial Parameters: To ensure accurate integration, a long relaxation delay (D1) is essential (e.g., D1 = 5 x T₁, where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton). A typical value might be 30 seconds.

    • Use a 90° pulse angle to maximize the signal.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1).

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton) and a signal from the IS.

    • Calculate purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the Internal Standard

3.2.3 Causality and Field Insights

  • Why the Long Relaxation Delay? This is the most critical parameter in qNMR.[16] If the delay is too short, protons with long relaxation times will not fully return to equilibrium, leading to suppressed signal intensity and an underestimation of purity. This is a common source of error in non-expert hands.

  • Orthogonality: Because qNMR relies on a fundamental nuclear property (magnetic resonance) and not on chromatographic separation, it can detect impurities that might co-elute with the main peak in HPLC. It also detects non-UV active impurities like residual solvents or inorganic salts that are invisible to a UV detector.[13]

Diagram: qNMR Purity Analysis Logic

qNMR_Logic Analyte Analyte (Known Mass, Unknown Purity) Spectrum Acquire ¹H NMR Spectrum (Long Relaxation Delay) Analyte->Spectrum IS Internal Standard (Known Mass, Known Purity) IS->Spectrum Integrate Integrate Signals (Analyte vs. Standard) Spectrum->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: Logical Flow of Absolute Purity by qNMR.

Mass Spectrometry (MS): The Key to Identification

While HPLC and NMR quantify purity, they provide limited structural information about the impurities themselves. Mass spectrometry excels at providing the molecular weight of impurities, which is the first and most critical step in their identification.[17][18] It is most powerfully used when coupled with HPLC (LC-MS).

3.3.1 Principle of Operation LC-MS combines the separation power of HPLC with the detection power of MS.[19] As compounds elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization, ESI) and enter the mass spectrometer, which separates the resulting ions based on their mass-to-charge ratio (m/z). This allows for the assignment of a molecular weight to each peak in the chromatogram.

3.3.2 Experimental Protocol (LC-MS)

  • Method Development: Use an HPLC method similar to the one described in section 3.1, but replace any non-volatile mobile phase additives (like phosphate buffers) with volatile ones (like formic acid or ammonium acetate) to ensure compatibility with the MS interface.[11]

  • Analysis: Inject the sample into the LC-MS system.

  • Data Interpretation:

    • Examine the chromatogram to locate impurity peaks.

    • For each impurity peak, extract the corresponding mass spectrum.

    • The primary ion observed (e.g., [M+H]⁺ in positive ESI mode) reveals the molecular weight of the impurity.

    • This information can be used to propose a structure. For example, an impurity with a mass 28 Da lower than the parent compound might suggest the loss of a carbonyl group (formyl group replaced by H).

    • High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the elemental formula of an impurity, which is invaluable for structural elucidation.[17]

3.3.3 Causality and Field Insights

  • Why LC-MS? Direct infusion MS of a mixture is often uninterpretable. The chromatographic separation prior to MS analysis is essential to obtain clean mass spectra for each individual impurity.[20]

  • Trustworthiness: Confirming the identity of an impurity is a crucial step. By comparing the measured molecular weight with the theoretical weights of suspected by-products (from Section 2.0), one can confidently identify process-related impurities.[21] This allows chemists to modify the synthesis to minimize their formation.

Melting Point Analysis: A Simple, Physical Check

Melting point is a classic, simple, and rapid technique to assess the purity of a crystalline solid.[22] While not quantitative, it provides an excellent physical confirmation of overall purity.

3.4.1 Principle of Operation Pure crystalline compounds have a sharp, well-defined melting point range (typically <1°C).[23] The presence of impurities disrupts the crystal lattice, which typically causes two effects: a depression of the melting point and a broadening of the melting range.[24]

3.4.2 Experimental Protocol

  • Sample Preparation: Finely powder a small amount of the dry synthesized material.

  • Loading: Pack the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Observation: Heat the sample rapidly to ~15°C below the expected melting point, then slow the heating rate to 1-2°C per minute.

  • Record Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point is reported as the range T₁ – T₂.

3.4.3 Data Interpretation

  • High Purity: A sharp melting range (e.g., 185-186°C) that is close to a literature or reference standard value indicates high purity.

  • Low Purity: A broad and depressed melting range (e.g., 178-183°C) is a clear indicator of significant impurities. A deviation of more than 1°C from the expected value often suggests the material is not of acceptable purity.

Integrated Purity Assessment Strategy

The most robust and defensible purity assessment combines these orthogonal techniques into a logical workflow. No single result is taken in isolation; rather, a collective picture is formed.

Diagram: Integrated Purity Analysis Workflow

Integrated_Workflow Start Synthesized Batch of Ethyl 3-formyl-7-nitro- 1H-indole-2-carboxylate MP Melting Point Analysis Start->MP HPLC HPLC Purity (Area %) MP->HPLC Sharp Range? LCMS LC-MS Impurity ID (Molecular Weight) HPLC->LCMS Quantify Impurities qNMR qNMR Purity (Absolute % w/w) LCMS->qNMR Identify Impurities Decision Purity > 99.0%? Impurities Identified? qNMR->Decision Confirm Absolute Purity Pass Release Batch Decision->Pass Yes Fail Repurify or Reject Batch Decision->Fail No

Caption: A Decision-Making Workflow for Purity Assessment.

Summary and Recommendations

The table below summarizes the comparison of the discussed analytical techniques.

Technique Information Provided Type Primary Strength Key Limitation
HPLC-UV Relative purity (Area %), number of impuritiesQuantitativeHigh resolution and precision for separating and quantifying impurities.[25]Limited structural information; non-UV active impurities are missed.[17]
qNMR Absolute purity (% w/w), structural confirmationQuantitativePrimary method, orthogonal to chromatography; detects a wide range of impurities.[13][14]Lower sensitivity than HPLC; overlapping signals can be problematic.[16]
LC-MS Molecular weight of impurities, structural cluesQualitativeUnambiguous molecular weight determination for impurity identification.[19][20]Quantification can be complex and less precise than HPLC-UV.
Melting Point Physical property, indicator of purityQualitativeFast, simple, and inexpensive assessment of bulk purity.[24]Non-specific; provides no information on the number or identity of impurities.

Recommendation: For a comprehensive and defensible purity analysis of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, the following strategy is recommended:

  • Initial Screening: Use Melting Point Analysis as a rapid check of bulk purity after synthesis and crystallization.

  • Primary Quantification: Employ a validated, gradient HPLC-UV method to determine the relative purity and impurity profile, aiming for a purity of >99.0%.

  • Impurity Identification: Use LC-MS to obtain molecular weights for any impurities detected at a level >0.10%. This is critical for understanding and controlling the synthetic process.

  • Absolute Purity Confirmation: For final lot release or for material intended for critical biological studies, confirm the purity using qNMR . This provides an orthogonal, absolute purity value that is independent of chromatographic performance and response factors.

By integrating these methodologies, researchers and drug developers can ensure the highest quality of this vital intermediate, building a solid foundation for the subsequent development of safe and effective medicines.

References

  • Title: Reissert indole synthesis Source: Wikipedia URL: [Link]

  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega URL: [Link]

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A Computational Chemist's Guide to the Reactivity of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive computational analysis of the chemical reactivity of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate, a molecule of significant interest in medicinal chemistry. We will delve into its electronic structure and compare its reactivity profile with other relevant indole derivatives, offering insights for researchers and professionals in drug development. The methodologies and interpretations presented herein are grounded in established principles of computational chemistry.

Introduction: The Significance of Functionalized Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The reactivity of the indole ring system is of paramount importance in its biological function and in the synthesis of new therapeutic agents.[2]

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a particularly interesting derivative. The presence of strong electron-withdrawing groups, the nitro group at the 7-position and the formyl group at the 3-position, are expected to significantly modulate the electron density and, consequently, the reactivity of the indole core. This guide will computationally explore these electronic effects to predict the molecule's reactivity hotspots and compare it with other indole derivatives.

Proposed Computational Methodology: A Self-Validating System

To ensure the reliability and accuracy of our computational analysis, we propose a methodology based on Density Functional Theory (DFT), a robust and widely used method for studying the electronic structure of molecules.[3]

Computational Protocol
  • Geometry Optimization: The 3D structure of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate will be optimized using the B3LYP functional with the 6-311+G(d,p) basis set in the Gaussian 09 software package.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will validate the structure.

  • Electronic Property Calculations: Single-point energy calculations will be performed on the optimized geometry to determine various electronic properties, including:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions.

    • Molecular Electrostatic Potential (MEP): A 3D map of the electron density to identify electrophilic and nucleophilic sites.

    • Global and Local Reactivity Descriptors: Calculation of chemical potential (μ), chemical hardness (η), global softness (S), and electrophilicity index (ω) from the HOMO and LUMO energies.[4][5] Fukui functions will be computed to analyze local reactivity.[6][7]

The causality behind these choices lies in their proven predictive power for the reactivity of organic molecules. The B3LYP functional is a hybrid functional that incorporates both Hartree-Fock and DFT principles, offering a more accurate description of electron correlation. The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (+) to describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Workflow Diagram

G cluster_input Input cluster_dft DFT Calculations (Gaussian 09) cluster_analysis Reactivity Analysis cluster_output Output start Initial Structure of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Validation sp_energy Single-Point Energy Calculation freq_calc->sp_energy fmo FMO Analysis (HOMO, LUMO) sp_energy->fmo mep MEP Analysis sp_energy->mep global_desc Global Reactivity Descriptors sp_energy->global_desc local_desc Local Reactivity Descriptors (Fukui Functions) sp_energy->local_desc reactivity_profile Comprehensive Reactivity Profile fmo->reactivity_profile mep->reactivity_profile global_desc->reactivity_profile local_desc->reactivity_profile

Caption: Computational workflow for reactivity analysis.

Anticipated Results and In-depth Analysis

Molecular Geometry and Electronic Properties

The optimized geometry of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is expected to be largely planar due to the aromatic indole core. The presence of the bulky ethyl carboxylate group may cause some out-of-plane distortion.

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

  • HOMO: The HOMO is anticipated to be localized primarily on the indole ring, but its energy will be significantly lowered by the electron-withdrawing nitro and formyl groups. This suggests that the molecule will be a weaker nucleophile compared to unsubstituted indole.

  • LUMO: The LUMO is expected to be distributed over the nitro group, the formyl group, and the C2-C3 bond of the indole ring. The low energy of the LUMO will indicate a strong electrophilic character, making the molecule susceptible to nucleophilic attack.

The HOMO-LUMO gap (ΔE) is a key indicator of chemical reactivity. A smaller gap implies higher reactivity. We predict that Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate will have a relatively small HOMO-LUMO gap, signifying its high reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map will visually represent the electron distribution.

  • Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro, formyl, and carboxylate groups.

  • Positive Potential (Blue): Regions of low electron density, susceptible to nucleophilic attack. These are anticipated around the hydrogen atom of the N-H bond, the formyl carbon, and the carbon atoms of the indole ring, particularly C2 and C4.

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The Pivotal Role of the 7-Nitro Group: A Comparative Guide to the Structure-Activity Relationship of 7-Nitroindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Its inherent versatility allows for a wide range of chemical modifications, each capable of fine-tuning its pharmacological profile. Among these modifications, the introduction of a nitro group has proven to be a particularly fruitful strategy for enhancing potency and modulating activity. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 7-nitroindole derivatives, contrasting their performance with isomeric nitroindoles and alternative, non-indole scaffolds. By delving into the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the insights necessary to rationally design the next generation of indole-based therapeutics.

The Strategic Placement of the Nitro Group: A Tale of Isomers

The position of the electron-withdrawing nitro group on the indole ring profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall steric profile. This, in turn, dictates its interaction with biological targets. While 5-nitroindole derivatives have been extensively studied, this guide will illuminate the unique advantages and distinct SAR landscape conferred by placing the nitro group at the 7-position.

7-Nitroindoles as Allosteric Inhibitors of Fructose-1,6-bisphosphatase (FBPase)

A compelling example of the strategic importance of the 7-nitro group is found in the development of allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis and a target for type 2 diabetes. A series of 7-nitro-1H-indole-2-carboxylic acid derivatives have demonstrated potent inhibitory activity.[1]

Key SAR Insights for FBPase Inhibition:

  • The 7-Nitro Group is Crucial: The 7-nitro group, along with the indole NH and the 2-carboxylic acid, forms critical hydrogen bond interactions within the allosteric binding site of FBPase.[1] This specific substitution pattern is vital for high-affinity binding and potent inhibition.

  • Substitutions at the 3-Position: The introduction of various substituents at the 3-position of the 7-nitroindole-2-carboxylic acid scaffold has been explored to optimize activity. Extensive SAR studies have led to the identification of potent inhibitors, such as compound 3.9 , with an impressive IC₅₀ of 0.99 μM.[1]

CompoundSubstitution at C3FBPase IC₅₀ (μM)
3.9 Varies (proprietary)0.99[1]
.........

Table 1: FBPase Inhibitory Activity of 7-Nitro-1H-indole-2-carboxylic Acid Derivatives.

In contrast, while other indole derivatives have been investigated as FBPase inhibitors, the specific combination of a 7-nitro and a 2-carboxylic acid group appears to be a key driver of potent allosteric inhibition.

Alternative FBPase Inhibitors: For a comprehensive comparison, it is essential to consider non-indole FBPase inhibitors. These include AMP mimetics and other classes of allosteric inhibitors.[2] However, many AMP mimetics suffer from unfavorable pharmacokinetic profiles, highlighting the potential of novel scaffolds like the 7-nitroindoles.[2]

The 7-Nitroindole Scaffold in Cancer Therapy

While 5-nitroindole derivatives have garnered significant attention for their anticancer properties, particularly as c-Myc G-quadruplex binders, the potential of the 7-nitroindole scaffold in this arena is also noteworthy.[3][4]

A Comparative Look at Nitroindole Isomers in Anticancer Activity

The anticancer activity of nitroindole derivatives is often linked to their ability to stabilize G-quadruplex structures in the promoter regions of oncogenes like c-Myc, leading to transcriptional repression, or through the induction of reactive oxygen species (ROS).[3][4]

A study on pyrrolidine-substituted 5-nitroindole derivatives identified compounds 5 and 7 as potent inhibitors of cell proliferation in HeLa cells with IC₅₀ values of 5.08 ± 0.91 μM and 5.89 ± 0.73 μM, respectively.[4] Their mechanism is attributed to the stabilization of the c-Myc promoter G-quadruplex and the generation of intracellular ROS.[4]

While direct comparative studies across all nitroindole isomers are limited, the available data suggests that the position of the nitro group is a critical determinant of both the mechanism and potency of anticancer activity.

Compound ClassTarget/MechanismRepresentative IC₅₀ Values
5-Nitroindole Derivativesc-Myc G-quadruplex stabilization, ROS generation5.08 μM (HeLa cells)[4]
7-Nitroindole DerivativesPotent AKT inhibitionIC₅₀ = 10.9 nM (mutant AKT1)[5]

Table 2: Comparison of Anticancer Activities of Nitroindole Derivatives.

A significant finding highlights a 7-nitroindole compound as a potent inhibitor of AKT1, a key kinase in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[5] This suggests that 7-nitroindole derivatives may exert their anticancer effects through a distinct mechanism compared to their 5-nitro counterparts, offering an alternative strategy for targeting cancer cell proliferation.

Alternative c-Myc G-Quadruplex Binders: The field of c-Myc G-quadruplex stabilizers is not limited to indole derivatives. Other scaffolds, such as quindolines and various natural products, have also shown promise.[6] However, the development of these compounds is often hampered by a lack of selectivity for the c-Myc G-quadruplex over other G-quadruplex structures in the genome.[7]

The 7-Azaindole Scaffold: A Bioisosteric Alternative

A valuable comparator for understanding the SAR of 7-nitroindoles is the 7-azaindole scaffold, where a nitrogen atom replaces the C7-H of the indole ring. This bioisosteric replacement can significantly alter the molecule's properties, including its hydrogen bonding capacity and metabolic stability. 7-Azaindoles have emerged as a versatile scaffold for the development of potent kinase inhibitors.[8][9][10]

Key SAR Insights for 7-Azaindole Kinase Inhibitors:

  • Hinge-Binding Motif: The nitrogen at the 7-position, along with the pyrrolic NH, can form two crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases, making it an excellent "hinge-binding motif".[10]

  • PI3K/Akt/mTOR Pathway Inhibition: A novel series of 7-azaindole derivatives have been discovered as potent inhibitors of PI3K, with some compounds exhibiting subnanomolar inhibitory activity.[11] This further underscores the potential of targeting this critical cancer signaling pathway with indole-like scaffolds.

The exploration of 7-azaindole derivatives provides a rich dataset for comparison with 7-nitroindoles. While both scaffolds can be tailored to inhibit key cancer targets, the underlying molecular interactions driving their activity differ significantly.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 7-Nitroindole Derivatives

The synthesis of 7-nitroindole can be challenging due to the reactivity of the indole ring. A common and effective method involves a multi-step process starting from indole.

Protocol: Synthesis of 7-Nitro-1H-indole-2-carboxylic Acid

A detailed protocol for the synthesis of 7-nitro-1H-indole-2-carboxylic acid derivatives has been described, often involving a Fischer indole synthesis approach.[12]

General Procedure for the Synthesis of Substituted 5-Nitroindole Derivatives:

A general synthetic scheme for producing substituted 5-nitroindole derivatives often involves initial modifications to the 5-nitroindole core, followed by further derivatization.[4] A common strategy is the Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, which can then be used in reductive amination reactions to introduce a variety of side chains.[4]

In Vitro Biological Evaluation

Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 7-nitroindole derivatives and control compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Molecular Landscape

To better understand the relationships and workflows discussed, the following diagrams are provided.

SAR_Summary cluster_7NI 7-Nitroindole Derivatives cluster_5NI 5-Nitroindole Derivatives cluster_7AI 7-Azaindole Derivatives 7NI_Core 7-Nitroindole Scaffold FBPase_Inhibition FBPase Inhibition (Allosteric) 7NI_Core->FBPase_Inhibition 2-Carboxylic Acid Crucial H-bonds AKT_Inhibition AKT Inhibition (Anticancer) 7NI_Core->AKT_Inhibition Specific Substitutions PI3K/Akt Pathway 5NI_Core 5-Nitroindole Scaffold cMyc_Binding c-Myc G4 Binding (Anticancer) 5NI_Core->cMyc_Binding ROS_Generation ROS Generation (Anticancer) 5NI_Core->ROS_Generation 7AI_Core 7-Azaindole Scaffold Kinase_Inhibition Kinase Inhibition (Hinge Binding) 7AI_Core->Kinase_Inhibition PI3K_Inhibition PI3K Inhibition (Anticancer) 7AI_Core->PI3K_Inhibition

Caption: Comparative SAR of 7-Nitroindole, 5-Nitroindole, and 7-Azaindole Scaffolds.

Experimental_Workflow Start Start: Rational Design of 7-Nitroindole Derivatives Synthesis Chemical Synthesis (e.g., Fischer Indole Synthesis) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro_Assays In Vitro Biological Assays (e.g., MTT, Enzyme Inhibition) Purification->InVitro_Assays SAR_Analysis Structure-Activity Relationship Analysis InVitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization (Iterative Design & Synthesis) SAR_Analysis->Lead_Optimization End Identification of Potent Candidates SAR_Analysis->End Lead_Optimization->Synthesis Iterate

Caption: General Workflow for the Development of 7-Nitroindole Derivatives.

Conclusion and Future Directions

The strategic placement of a nitro group at the 7-position of the indole scaffold unlocks a unique and potent pharmacological profile. As allosteric inhibitors of FBPase and inhibitors of the critical PI3K/Akt signaling pathway, 7-nitroindole derivatives represent a promising class of compounds for the development of novel therapeutics for metabolic diseases and cancer.

A direct comparative analysis against other nitroindole isomers reveals that while 5-nitroindoles are effective c-Myc G-quadruplex binders, 7-nitroindoles can engage different, yet equally important, therapeutic targets. Furthermore, the comparison with the bioisosteric 7-azaindole scaffold highlights the distinct electronic and hydrogen-bonding contributions of the 7-nitro group.

Future research should focus on a more systematic comparative evaluation of all positional isomers of nitroindole to create a comprehensive QSAR model. Additionally, the exploration of a wider range of substitutions on the 7-nitroindole core, guided by the SAR principles outlined in this guide, will undoubtedly lead to the discovery of even more potent and selective drug candidates. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on this exciting endeavor.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. (2021). [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. (2021). [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. (2015). [Link]

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Current Cancer Drug Targets. (2013). [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry. (2023). [Link]

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A Senior Application Scientist's Guide to the Synthesis of Functionalized Indole-2-Carboxylates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Indole-2-Carboxylate Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials. Among its many derivatives, the functionalized indole-2-carboxylate motif serves as a particularly valuable scaffold. The presence of the C2-carboxylate group provides a versatile handle for further synthetic manipulations, such as amide bond formation, reduction to the corresponding alcohol, or participation in various coupling reactions. This strategic functionalization has cemented the importance of indole-2-carboxylates as key intermediates in the synthesis of complex molecules, including anti-migraine drugs of the triptan class and the anti-inflammatory agent indomethacin.

This in-depth technical guide provides a comparative analysis of the principal synthetic routes to functionalized indole-2-carboxylates. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of both classical and modern synthetic strategies. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to inform the selection of the most appropriate synthetic route for a given target molecule.

Classical Approaches: The Foundation of Indole Synthesis

The venerable methods for indole synthesis have been refined over more than a century and remain relevant for their robustness and scalability. Here, we examine three classical routes that are frequently employed for the preparation of indole-2-carboxylates.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction is arguably the most well-known and widely used method for indole synthesis.[1] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[1][2]

Mechanism and Causality: The reaction proceeds through a[3][3]-sigmatropic rearrangement of the protonated phenylhydrazone (as its enamine tautomer), followed by the loss of ammonia to form the aromatic indole ring.[1] The choice of acid catalyst (Brønsted or Lewis acids) is crucial and can significantly impact the reaction yield and scope.[1]

Advantages:

  • Versatility: A wide range of substituted phenylhydrazines and carbonyl compounds can be used.

  • Scalability: The reaction is often amenable to large-scale synthesis.

Disadvantages:

  • Harsh Conditions: The use of strong acids and high temperatures can limit functional group tolerance.

  • Regioselectivity Issues: With unsymmetrical ketones, a mixture of regioisomers can be formed.[4]

The Reissert Indole Synthesis

The Reissert synthesis provides a reliable route to indole-2-carboxylic acids and their esters from ortho-nitrotoluenes and diethyl oxalate.[5]

Mechanism and Causality: The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an ethyl o-nitrophenylpyruvate.[5] This intermediate then undergoes a reductive cyclization, where the nitro group is reduced to an amine, which subsequently cyclizes onto the adjacent ketone to form the indole-2-carboxylate.[5] A variety of reducing agents can be employed, including zinc in acetic acid, ferrous sulfate and ammonia, or catalytic hydrogenation.[2]

Advantages:

  • Good Yields: This method often provides good to excellent yields of the desired indole-2-carboxylate.

  • Regiospecificity: The substitution pattern of the final product is determined by the starting o-nitrotoluene.

Disadvantages:

  • Limited Availability of Starting Materials: Substituted o-nitrotoluenes may not always be readily available.

  • Multi-step Process: The synthesis involves at least two distinct reaction steps.

The Hemetsberger Indole Synthesis

The Hemetsberger synthesis is a thermal decomposition reaction of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[6][7]

Mechanism and Causality: The reaction is believed to proceed through a nitrene intermediate, which is generated upon thermal decomposition of the azide.[6] This nitrene then undergoes an intramolecular C-H insertion to form the indole ring.

Advantages:

  • Good Yields: Typically provides yields above 70%.[6][7]

  • Predictable Regiochemistry: The substitution pattern is determined by the starting aromatic aldehyde.

Disadvantages:

  • Stability of Starting Materials: The 3-aryl-2-azido-propenoic esters can be unstable.[6][7]

  • Limited Popularity: Due to the challenges in preparing the starting materials, this method is not as widely used as the Fischer or Reissert syntheses.[6][7]

Modern Synthetic Strategies: The Era of Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the indole nucleus is no exception. These modern methods often offer milder reaction conditions, broader functional group tolerance, and novel bond disconnections compared to their classical counterparts.

Palladium-Catalyzed Syntheses

Palladium catalysis has been extensively utilized for the synthesis of functionalized indoles, including indole-2-carboxylates.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[8]

Mechanism and Causality: The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization, and subsequent reductive elimination affords the indole product and regenerates the Pd(0) catalyst.[8]

Advantages:

  • High Versatility: A wide range of functionalized o-haloanilines and alkynes are tolerated.[8]

  • Regiocontrol: The reaction generally exhibits high regioselectivity.[9]

Disadvantages:

  • Cost of Palladium: The use of a precious metal catalyst can be a drawback for large-scale synthesis.

  • Ligand Sensitivity: The choice of ligand can be critical for achieving high yields and selectivity.

This method provides a direct route to indole-2-carboxylates from readily available 2-acetamido-3-aryl-acrylates via an intramolecular C-H amination.[10][11]

Mechanism and Causality: A catalytic Pd(II) source is used with oxygen as the terminal oxidant.[10][11] The reaction proceeds through a C-H activation step, followed by C-N bond formation to construct the indole ring.

Advantages:

  • Atom Economy: Utilizes a C-H activation strategy, avoiding the need for pre-functionalized starting materials.

  • Mild Conditions: The reaction conditions are generally mild and tolerate a variety of functional groups.[10]

Disadvantages:

  • Substrate Specificity: The reaction is specific for 2-acetamido-3-aryl-acrylates.

  • Oxidant Requirement: Requires an oxidant, which may not be compatible with all substrates.

Copper-Catalyzed Syntheses

Copper catalysis has emerged as a cost-effective and efficient alternative to palladium for the synthesis of indoles.

A ligand-free copper(I)-catalyzed cascade reaction of 2-haloaryl aldehydes or ketones with ethyl isocyanoacetate provides a straightforward route to indole-2-carboxylates.

Mechanism and Causality: The reaction is believed to proceed through a series of copper-mediated steps, including the formation of a copper-acetylide, nucleophilic attack of the isocyanoacetate, and subsequent cyclization.

Advantages:

  • Cost-Effective: Utilizes an inexpensive copper catalyst.

  • Broad Substrate Scope: Tolerates both electron-donating and electron-withdrawing groups on the aromatic ring.

Disadvantages:

  • Reaction Temperature: The reaction temperature can vary depending on the nature of the halide (room temperature for iodides, elevated for bromides and chlorides).

Comparative Analysis of Synthetic Routes

To facilitate the selection of an appropriate synthetic strategy, the following table provides a comparative overview of the key performance metrics for the discussed methods.

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Conditions Yields Functional Group Tolerance Key Advantages Key Disadvantages
Fischer Indole Synthesis Phenylhydrazines, Aldehydes/KetonesBrønsted or Lewis Acids (e.g., ZnCl₂, PPA)High temperatureModerate to HighLimited by harsh acidic conditionsVersatile, scalableRegioselectivity issues, harsh conditions
Reissert Indole Synthesis o-Nitrotoluenes, Diethyl OxalateStrong base (e.g., KOEt), Reducing agent (e.g., Zn/HOAc)Multi-step, variableGood to ExcellentModerateGood yields, regiospecificLimited starting material availability
Hemetsberger Synthesis 3-Aryl-2-azido-propenoic estersHeatThermal decompositionGood (>70%)GoodGood yields, predictable regiochemistryUnstable starting materials
Larock Indole Synthesis o-Haloanilines, AlkynesPd catalyst (e.g., Pd(OAc)₂), Ligand, Base80-120 °CGood to ExcellentBroadHigh versatility, good regiocontrolCost of palladium, ligand sensitivity
Pd-Catalyzed Aerobic Amination 2-Acetamido-3-aryl-acrylatesPd(OAc)₂, O₂Mild (e.g., 80-100 °C)Good to HighBroadAtom economical, mild conditionsSubstrate specific, requires oxidant
Copper-Catalyzed Cascade 2-Haloaryl carbonyls, Ethyl isocyanoacetateCuI, Base (e.g., Cs₂CO₃)RT to 80 °CGood to ExcellentBroadCost-effective, broad scopeTemperature dependent on halide

Experimental Protocols

To provide practical guidance, detailed experimental protocols for two representative and widely used methods are presented below.

Protocol 1: Reissert Synthesis of Ethyl Indole-2-carboxylate

This protocol is adapted from a well-established procedure and demonstrates the synthesis of the parent ethyl indole-2-carboxylate.

Step 1: Preparation of the Potassium Salt of Ethyl 2-Hydroxy-3-(2-nitrophenyl)acrylate

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, add potassium metal (e.g., 4.3 g, 0.11 g-atom) to a mixture of absolute ethanol (25 mL) and anhydrous ether (20 mL).

  • Stir the mixture under a slow stream of dry nitrogen until all the potassium has dissolved.

  • Cool the solution to room temperature and add anhydrous ether (250 mL).

  • Add diethyl oxalate (e.g., 14.6 g, 0.10 mole) with stirring, followed by o-nitrotoluene (e.g., 13.7 g, 0.10 mole) after 10 minutes.

  • Stir the resulting mixture at room temperature for several hours, during which a yellow precipitate will form.

  • Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum to yield the potassium salt.

Step 2: Reductive Cyclization to Ethyl Indole-2-carboxylate

  • Dissolve the potassium salt (e.g., 3.0 g, 0.011 mole) in glacial acetic acid (20 mL) in a hydrogenation bottle.

  • Add a platinum catalyst (e.g., 0.02 g, PtO₂) to the solution.

  • Hydrogenate the mixture in a Parr apparatus at an initial pressure of approximately 30 p.s.i. until hydrogen uptake ceases.

  • Filter the reaction mixture to remove the catalyst and wash the catalyst with glacial acetic acid.

  • Slowly add water (300 mL) to the filtrate with stirring to precipitate the ethyl indole-2-carboxylate as a yellow solid.

  • Collect the solid by filtration, wash with water, and dry to obtain the final product.

Protocol 2: Copper-Catalyzed Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate

This protocol illustrates a modern, copper-catalyzed approach to a functionalized indole-2-carboxylate.

  • To a screw-capped vial, add 2-bromo-5-methoxybenzaldehyde (e.g., 0.2 mmol, 1.0 equiv.), ethyl isocyanoacetate (e.g., 0.24 mmol, 1.2 equiv.), copper(I) iodide (e.g., 0.02 mmol, 10 mol%), and cesium carbonate (e.g., 0.4 mmol, 2.0 equiv.).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous DMSO (1.0 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the classical Reissert synthesis and a modern palladium-catalyzed cross-coupling approach.

Reissert_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization o_nitrotoluene o-Nitrotoluene condensation Condensation o_nitrotoluene->condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->condensation base Strong Base (e.g., KOEt) base->condensation pyruvate Ethyl o-Nitrophenylpyruvate condensation->pyruvate reductive_cyclization Reductive Cyclization pyruvate->reductive_cyclization reducing_agent Reducing Agent (e.g., Zn/HOAc) reducing_agent->reductive_cyclization indole_ester Ethyl Indole-2-carboxylate reductive_cyclization->indole_ester

Caption: Workflow for the Reissert Indole Synthesis.

Larock_Synthesis cluster_catalytic_cycle Palladium-Catalyzed Heteroannulation o_haloaniline o-Haloaniline oxidative_addition Oxidative Addition o_haloaniline->oxidative_addition alkyne Disubstituted Alkyne alkyne_insertion Alkyne Insertion alkyne->alkyne_insertion pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition base Base (e.g., K₂CO₃) cyclization Intramolecular Cyclization base->cyclization ligand Ligand ligand->pd_catalyst oxidative_addition->alkyne_insertion alkyne_insertion->cyclization reductive_elimination Reductive Elimination cyclization->reductive_elimination reductive_elimination->oxidative_addition Catalyst Regeneration indole_product Functionalized Indole-2-carboxylate reductive_elimination->indole_product

Caption: Catalytic Cycle of the Larock Indole Synthesis.

Conclusion and Future Outlook

The synthesis of functionalized indole-2-carboxylates continues to be an area of active research, driven by the importance of this scaffold in medicinal chemistry and materials science. While classical methods such as the Fischer and Reissert syntheses remain valuable tools, modern transition-metal-catalyzed reactions have significantly expanded the synthetic chemists' toolbox, offering milder conditions and broader functional group tolerance. The choice of a particular synthetic route will ultimately depend on a careful consideration of factors such as the availability of starting materials, the desired substitution pattern, scalability, and cost. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the construction of this important class of heterocyclic compounds.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Core Principles of Disposal: A Proactive Stance on Safety

The fundamental principle governing the disposal of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is to treat it as hazardous waste. This approach ensures the highest level of safety and compliance with regulatory standards. All waste containing this compound, including unreacted material, contaminated labware (such as glassware and filter paper), and solutions, must be segregated and managed as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following PPE is mandatory when handling Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate or its waste:

  • Eye Protection: Tightly fitting safety goggles are essential to protect against splashes or fine particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.

  • Body Protection: A laboratory coat or other protective clothing is required to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate must be conducted in strict accordance with local, state, and federal regulations. The following protocol outlines the standard operating procedure for its safe disposal in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Classification: All waste materials containing Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate must be classified as hazardous waste.

  • Dedicated Waste Container: A dedicated, properly labeled hazardous waste container must be used for collection. This container should be made of a material compatible with the chemical.

  • Prevention of Cross-Contamination: It is crucial to prevent the mixing of this waste with other waste streams to avoid potentially dangerous chemical reactions.

Step 2: Waste Collection and Labeling

  • Solid Waste: Collect unreacted Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate and any contaminated solid materials (e.g., filter paper, gloves) in the designated hazardous waste container.

  • Liquid Waste: Solutions containing Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate". The date of accumulation should also be recorded.

Step 3: Storage of Hazardous Waste

  • Secure Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Incompatible Materials: Ensure that the waste is not stored near incompatible materials, particularly strong oxidizing agents, to prevent accidental reactions.[3]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Professional Disposal

  • Licensed Waste Management: The only recommended and compliant method for the final disposal of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is through a licensed and reputable hazardous waste management company.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.

Spill Management Protocol

In the event of a spill, immediate and decisive action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

  • Ventilate: Ensure the area is well-ventilated to disperse any potential vapors.

  • Personal Protective Equipment: Before addressing the spill, don the appropriate PPE as outlined above.

  • Containment: For solid spills, carefully sweep the material into a designated hazardous waste container, avoiding the generation of dust. For liquid spills, use an inert absorbent material, such as sand or vermiculite, to contain the spill.[3]

  • Cleanup: Collect the absorbent material and place it in the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate.

Caption: Disposal workflow for Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate.

Quantitative Data and Hazard Considerations

Due to the absence of a specific SDS, a comprehensive quantitative hazard profile is not available. However, based on the known hazards of nitroaromatic compounds, the following should be considered:

Hazard ConsiderationPrecautionary Measures
Toxicity Harmful if swallowed. Avoid ingestion and minimize exposure.[3]
Reactivity Potential for explosive decomposition, especially in bulk or at elevated temperatures. Avoid shock, friction, and heat.[1]
Incompatibilities Strong oxidizing agents.[3] Store separately.
Environmental Hazard Due to the nitro group, it should be considered potentially harmful to aquatic life. Prevent release into the environment.

Conclusion

The responsible disposal of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of treating this compound as hazardous waste, utilizing proper personal protective equipment, following a stringent step-by-step disposal protocol, and engaging professional hazardous waste management services, researchers can ensure that their valuable scientific work is conducted with the utmost regard for safety and compliance.

References

  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. Available from: [Link]

  • Trapido, M., Dello, A., Goi, A., & Munter, R. (2003). Degradation of nitroaromatics with the Fenton reagent. Proceedings of the Estonian Academy of Sciences. Chemistry, 52(1), 38-47.

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A Senior Application Scientist's Guide to Handling Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling, use, and disposal of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. As a specialized indole derivative, the presence of a nitro group significantly alters the molecule's electronic properties and, consequently, its reactivity and toxicological profile.[1][2] This document moves beyond mere compliance, offering a procedural and causal understanding to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the "Why"

Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate is not a commonplace reagent. Its specific toxicological properties are not extensively documented. Therefore, we must operate under the principle of precaution, inferring its potential hazards from its chemical structure and data on analogous compounds.

The primary concerns stem from the nitro-indole scaffold:

  • Skin and Eye Irritation: Similar compounds are known irritants.[3][4][5] Contact can lead to inflammation, redness, and discomfort. Prolonged exposure may cause more severe chemical burns.

  • Respiratory Tract Irritation: As a fine powder, aerosolization is a significant risk. Inhalation may irritate the mucous membranes and respiratory tract.[4][5]

  • Harmful if Swallowed/Inhaled/Absorbed: GHS data for closely related structures indicate potential for systemic toxicity if the compound enters the body.[4][6] The electrophilic nature of the nitro-substituted indole ring suggests a potential for reaction with biological nucleophiles, underpinning this risk.[7][8]

Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not just recommended; it is mandatory.

Core Personal Protective Equipment (PPE) Ensemble

Your PPE is the primary barrier between you and chemical exposure. The following table outlines the minimum required ensemble for handling this compound.

Protection Type Specific Recommendations Standard/Certification Rationale
Eye/Face Protection Tightly-sealed chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>1g) or if there is a significant splash risk.ANSI Z87.1 (US) or EN 166 (EU)Protects against aerosolized powder and accidental splashes, addressing the risk of serious eye irritation.[9][10]
Skin & Body Protection Gloves: Nitrile gloves (minimum thickness of 4 mil). Double-gloving is required. Lab Coat: Chemical-resistant lab coat with long sleeves and elastic cuffs. Clothing: Long pants and fully-enclosed shoes are mandatory.[11][12]EN 374 (Gloves)Nitrile provides good resistance to a range of organic chemicals.[13] Double-gloving minimizes exposure risk during glove removal. A lab coat protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator is required when handling the solid powder outside of a certified chemical fume hood or glove box.NIOSH (US) or EN 149 (EU)Prevents inhalation of fine particles, mitigating the risk of respiratory tract irritation.[9][14]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is critical to minimizing risk. The following protocol for weighing and solubilizing the compound integrates safety at every step.

A. Preparation (Pre-Handling)

  • Designate a Work Area: Cordon off a specific area for handling, preferably within a certified chemical fume hood.

  • Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer) into the designated area.

  • Don PPE: Put on all required PPE in the correct order: lab coat, inner gloves, respirator (if applicable), goggles, face shield (if applicable), and outer gloves.

B. Handling (The Experiment) 4. Weigh Compound: Carefully weigh the desired amount of Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate using a tared weigh boat. Avoid any actions that could generate dust. 5. Transfer: Gently transfer the solid into the receiving vial. 6. Solubilization: Add the desired solvent to the vial. Cap the vial securely before mixing or vortexing. 7. Initial Cleanup: Immediately wipe down the spatula and balance with a solvent-dampened towel. Dispose of the weigh boat and towel in the designated solid waste container.

C. Post-Handling 8. Secure Sample: Clearly label the vial containing the compound and store it in a designated, secure location. 9. Full Decontamination: Thoroughly clean the entire designated work area. 10. Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and inner gloves. Wash hands thoroughly.

G cluster_pre A. Preparation cluster_handling B. Handling cluster_post C. Post-Handling prep1 1. Designate Work Area (Fume Hood) prep2 2. Assemble Materials prep1->prep2 prep3 3. Don Full PPE prep2->prep3 handle1 4. Weigh Compound prep3->handle1 handle2 5. Transfer to Vial handle1->handle2 handle3 6. Add Solvent & Cap handle2->handle3 handle4 7. Initial Cleanup (Tools, Weigh Boat) handle3->handle4 post1 8. Secure & Store Sample handle4->post1 post2 9. Decontaminate Work Area post1->post2 post3 10. Doff PPE & Wash Hands post2->post3

Fig 1. Safe Handling Workflow

Decontamination and Disposal Plan

Proper disposal is paramount to ensure environmental safety and regulatory compliance. Never dispose of this compound down the drain.[15]

A. Waste Segregation

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a sealed, labeled hazardous waste container. The solvent composition must be clearly indicated on the label.

  • Sharps Waste: Contaminated needles or sharp-edged tools must be disposed of in a designated sharps container.

B. Decontamination Protocol

  • Surfaces: Clean all surfaces within the designated work area with a detergent solution, followed by a solvent rinse (e.g., ethanol or isopropanol), and finally a water rinse.

  • Non-Disposable Equipment (e.g., glassware, spatulas): Rinse with a suitable solvent to remove any residual compound. Collect this solvent rinse as hazardous liquid waste. Then, wash with soap and water.

G cluster_bins start Waste Generated is_solid Solid? start->is_solid Is it a contaminated disposable solid? solid_waste Solid Waste Bin (Gloves, Towels) liquid_waste Liquid Waste Bottle (Solvents, Solutions) sharps_waste Sharps Container (Needles) is_solid->solid_waste Yes is_liquid Liquid? is_solid->is_liquid No is_liquid->liquid_waste Yes is_sharp Sharp? is_liquid->is_sharp No is_sharp->sharps_waste Yes other Consult EHS is_sharp->other No

Fig 2. Waste Disposal Decision Tree

Emergency Procedures

In case of accidental exposure, immediate and correct action is crucial.[6]

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

This guide provides a robust framework for handling Ethyl 3-formyl-7-nitro-1H-indole-2-carboxylate. Adherence to these protocols is the foundation of a safe and successful research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

References

  • ResearchGate. Reactivity of 3-nitroindoles with electron-rich species. Available from: [Link]

  • Royal Society of Chemistry. Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Protective Gear - Organic Chemistry. Available from: [Link]

  • Brainly. Which personal protective equipment (PPE) should you wear while working in the organic chemistry lab?. Available from: [Link]

  • Chemistry LibreTexts. Proper Protective Equipment. Available from: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]

  • BB FABRICATION. SAFETY DATA SHEET. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl 7-nitro-1H-indole-2-carboxylate. PubChem. Available from: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Ethyl indole-3-carboxylate - Safety Data Sheet. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.